molecular formula C23H44O5 B052939 1,2-Didecanoyl-sn-glycerol CAS No. 60514-49-0

1,2-Didecanoyl-sn-glycerol

Cat. No.: B052939
CAS No.: 60514-49-0
M. Wt: 400.6 g/mol
InChI Key: GNSDEDOVXZDMKM-NRFANRHFSA-N
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Description

1,2-Didecanoyl-sn-glycerol is a synthetic, cell-permeable diacylglycerol (DAG) analog that serves as a potent and direct activator of Protein Kinase C (PKC) isoforms. As a critical second messenger, DAG is produced in response to various extracellular signals and binds to the C1 domain of PKC, recruiting the enzyme to the membrane and inducing a conformational change for full activation. This compound features defined saturated decanoyl (C10:0) fatty acid chains in the sn-1 and sn-2 positions, providing a homogeneous and stable molecular structure that mimics endogenous DAG, thereby bypassing receptor-mediated phospholipase C activation. Its primary research value lies in the specific and direct stimulation of PKC-driven signaling cascades, which are pivotal in studying cellular processes such as proliferation, apoptosis, differentiation, and exocytosis. Researchers utilize 1,2-Didecanoyl-sn-glycerol in a wide array of applications, including the investigation of immune cell activation, neurotransmitter release, and oncogenic signaling pathways. It is an essential tool for elucidating the nuanced roles of specific PKC isoforms in physiological and pathological states, facilitating target validation and mechanistic studies in cell biology. This product is offered in high purity to ensure experimental reproducibility and reliability.

Properties

IUPAC Name

[(2S)-2-decanoyloxy-3-hydroxypropyl] decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSDEDOVXZDMKM-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209260
Record name Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)-
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Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(10:0/10:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0092961
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CAS No.

60514-49-0
Record name 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] didecanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)-
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Record name Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)-
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Foundational & Exploratory

The Biological Role of 1,2-Didecanoyl-sn-glycerol in Cell Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the biological function and experimental application of 1,2-Didecanoyl-sn-glycerol (1,2-DDG), a pivotal tool for researchers, scientists, and drug development professionals investigating diacylglycerol (DAG)-mediated cell signaling pathways. With full editorial control, this document is structured to offer a comprehensive and scientifically rigorous resource, emphasizing causality in experimental design and self-validating protocols.

Introduction: Unraveling the Second Messenger Landscape with 1,2-Didecanoyl-sn-glycerol

In the intricate web of cellular communication, second messengers play a crucial role in amplifying and diversifying signals initiated by extracellular stimuli. Among these, sn-1,2-diacylglycerol (DAG) is a key lipid second messenger that activates a host of downstream effector proteins, most notably the Protein Kinase C (PKC) family of serine/threonine kinases.[1] The transient and localized nature of endogenous DAG production, however, presents a significant challenge for researchers seeking to dissect its precise roles in cellular processes.

1,2-Didecanoyl-sn-glycerol (1,2-DDG) is a synthetic, cell-permeable analog of DAG that serves as an invaluable tool to circumvent this challenge.[2][3] Its well-defined chemical structure and ability to mimic endogenous DAG allow for the controlled and sustained activation of DAG-sensitive signaling pathways, providing a powerful means to investigate the downstream consequences of their activation.[1] While much of the literature utilizes the closely related analog 1,2-dioctanoyl-sn-glycerol (DiC8), the biological activities of 1,2-DDG are expected to be similar, and data from DiC8 studies are often used as a proxy.[2][4] This guide will delve into the molecular mechanisms of 1,2-DDG action, its experimental applications, and detailed protocols for its use in cell signaling research.

Mechanism of Action: Mimicking the Endogenous Signal

The primary biological function of 1,2-DDG is to act as a surrogate for endogenous sn-1,2-DAG, which is typically generated at the plasma membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[5] The signaling cascade is initiated when an extracellular ligand binds to a G protein-coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), leading to the activation of PLC.

Activation of Protein Kinase C (PKC)

1,2-DDG directly activates conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[1] This activation is a multi-step process:

  • Binding to the C1 Domain: 1,2-DDG binds to the tandem C1 domains (C1A and C1B) located in the regulatory region of PKC.[6] This binding event is crucial for the subsequent activation steps.

  • Translocation to the Membrane: The binding of 1,2-DDG induces a conformational change in the PKC molecule, exposing its membrane-binding domains. This facilitates the translocation of PKC from the cytosol to the cellular membrane where its substrates are located.[7]

  • Kinase Activation: Once at the membrane, the pseudosubstrate domain is released from the catalytic site, leading to the activation of the kinase and the phosphorylation of its downstream targets.[6]

The activation of PKC by DAG analogs like 1,2-DDG is highly specific, with the sn-1,2 configuration being essential for biological activity.[6]

Downstream Signaling Cascades

The activation of PKC by 1,2-DDG initiates a cascade of downstream signaling events that regulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and migration.[8] Key downstream pathways include:

  • MAPK/ERK Pathway: PKC can activate the Ras-Raf-MEK-ERK signaling cascade, which plays a central role in cell growth and proliferation.

  • NF-κB Pathway: PKC is a known activator of the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses.

  • PI3K/Akt Pathway: There is significant crosstalk between the PKC and PI3K/Akt pathways, which are crucial for cell survival and metabolism.[6]

The specific downstream effects of 1,2-DDG-mediated PKC activation are cell-type and context-dependent, reflecting the diverse array of PKC isoforms and their substrate specificities.

Signaling Pathway of 1,2-Didecanoyl-sn-glycerol

G cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling GPCR_RTK GPCR / RTK PLC Phospholipase C (PLC) GPCR_RTK->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG_IP3 DAG + IP3 PIP2->DAG_IP3 PKC_inactive Inactive PKC (cytosol) DAG_IP3->PKC_inactive activates 1,2-DDG 1,2-Didecanoyl-sn-glycerol (exogenous) 1,2-DDG->PKC_inactive mimics DAG, activates PKC_active Active PKC (membrane) PKC_inactive->PKC_active translocates Downstream_Targets Downstream Targets PKC_active->Downstream_Targets phosphorylates Cellular_Responses Cellular Responses (Proliferation, Differentiation, etc.) Downstream_Targets->Cellular_Responses

Caption: Canonical signaling pathway activated by 1,2-Didecanoyl-sn-glycerol.

Experimental Applications and Protocols

1,2-DDG and its analogs are widely used in cell culture experiments to investigate the roles of DAG-mediated signaling. The following section provides detailed protocols for the preparation and application of 1,2-DDG, as well as assays to measure its effects on PKC activation and downstream signaling.

Preparation and Handling of 1,2-Didecanoyl-sn-glycerol

Proper preparation and handling of 1,2-DDG are critical for obtaining reliable and reproducible results.

Protocol 1: Preparation of a 1,2-Didecanoyl-sn-glycerol Stock Solution

  • Materials:

    • 1,2-Didecanoyl-sn-glycerol (powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of 1,2-DDG to equilibrate to room temperature before opening.

    • Weigh out the desired amount of 1,2-DDG in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

    • Vortex thoroughly until the 1,2-DDG is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Note: It is crucial to use a high-quality solvent and to ensure that the 1,2-DDG is fully dissolved to avoid precipitation in the cell culture medium.

Cell Treatment with 1,2-Didecanoyl-sn-glycerol

The following protocol outlines the general steps for treating cultured cells with 1,2-DDG.

Protocol 2: Treatment of Cultured Cells with 1,2-Didecanoyl-sn-glycerol

  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Preparation of Working Solution:

    • Thaw an aliquot of the 1,2-DDG stock solution.

    • Dilute the stock solution in pre-warmed, serum-free or complete cell culture medium to the desired final working concentration. It is important to add the stock solution to the medium while vortexing to ensure rapid and even dispersal.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the medium containing the 1,2-DDG working solution to the cells.

    • Incubate the cells for the desired time period at 37°C in a CO2 incubator.

  • Control Groups: Include appropriate control groups in your experiment:

    • Vehicle Control: Treat cells with the same concentration of DMSO used to prepare the 1,2-DDG working solution.

    • Untreated Control: Cells cultured in medium without any treatment.

Experimental Workflow for Cell Treatment and Analysis

G Start Start: Seed Cells Prepare_DDG Prepare 1,2-DDG Working Solution Start->Prepare_DDG Treat_Cells Treat Cells with 1,2-DDG Prepare_DDG->Treat_Cells Incubate Incubate Treat_Cells->Incubate Harvest Harvest Cells Incubate->Harvest Analysis Downstream Analysis (PKC Assay, Western Blot, etc.) Harvest->Analysis

Caption: General workflow for cell treatment with 1,2-DDG and subsequent analysis.

Assays for Measuring PKC Activation and Downstream Signaling

Several assays can be employed to quantify the effects of 1,2-DDG on PKC activation and downstream signaling pathways.

PKC Activity Assays

  • In Vitro Kinase Assays: These assays measure the ability of PKC immunoprecipitated from 1,2-DDG-treated cell lysates to phosphorylate a specific substrate peptide. Commercially available ELISA-based kits provide a non-radioactive and high-throughput method for this purpose.

  • Western Blot Analysis of PKC Substrate Phosphorylation: This method involves probing cell lysates with antibodies that specifically recognize the phosphorylated forms of known PKC substrates. An antibody that recognizes a consensus PKC phosphorylation motif can provide a global view of PKC activity.[9]

Downstream Signaling Assays

  • Western Blot Analysis: This is a widely used technique to assess the phosphorylation status and expression levels of proteins in downstream signaling pathways, such as ERK, Akt, and NF-κB.

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific response element (e.g., NF-κB response element) to measure the transcriptional activity of a particular pathway.

  • Cellular Imaging: Immunofluorescence microscopy can be used to visualize the translocation of PKC from the cytosol to the plasma membrane upon treatment with 1,2-DDG, providing a direct measure of its activation.

Quantitative Data Summary

The following table summarizes the effective concentrations of the commonly used 1,2-DDG analog, DiC8, in various cell lines and their observed biological effects. This data can serve as a starting point for optimizing experimental conditions with 1,2-DDG.

Cell LineDiC8 ConcentrationBiological EffectReference
Embryonic Chicken Spinal Cord Explants5 µMStimulated neurite outgrowth by up to 25%[10]
Embryonic Chicken Spinal Cord Explants30-60 µMReduced neurite outgrowth by up to 37%; induced retraction of filopodia and protrusion of lamellipodia[10]
MCF-7 (Human Breast Cancer)43 µg/mlInduced a significant translocation of PKC and inhibited cell proliferation[7]
Bovine Adrenal Glomerulosa CellsNot specifiedEnhanced aldosterone output[11]
Rat Ventricular Myocytes1-10 µMConcentration-dependent inhibition of L-type Ca2+ current

Conclusion

1,2-Didecanoyl-sn-glycerol is a powerful and versatile tool for the investigation of DAG-mediated cell signaling. Its ability to specifically and potently activate PKC and other DAG effectors allows researchers to dissect the complex downstream signaling networks that govern a multitude of cellular functions. The protocols and data presented in this guide provide a solid foundation for the effective use of 1,2-DDG in cell signaling research, empowering scientists to further unravel the intricacies of cellular communication. As with any experimental tool, careful optimization of concentrations and treatment times for each specific cell system is paramount for obtaining robust and meaningful results.

References

  • 1,2-Didecanoyl-Sn-glycerol | Immunohistochemistry techniques. (URL: [Link])

  • Rösner, H., & Vacun, G. (1999). 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process. European Journal of Cell Biology, 78(10), 698–706. (URL: [Link])

  • Sumara, G., & Foryst-Ludwig, A. (2020). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Lipids in Health and Disease, 19(1), 111. (URL: [Link])

  • Issandou, M., & Darbon, J. M. (1988). 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation. Biochemical and Biophysical Research Communications, 151(1), 458–465. (URL: [Link])

  • Black, A. R., & Black, J. D. (2013). Protein kinase C signaling and cell cycle regulation. The Journal of biological chemistry, 288(39), 27680–27688. (URL: [Link])

  • How to monitor PKG and PKC activity by western blot? - ResearchGate. (URL: [Link])

  • Sumara, G., & Foryst-Ludwig, A. (2020). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Lipids in Health and Disease, 19(1), 111. (URL: [Link])

  • Gallo-Payet, N., & Payet, M. D. (1991). Contrasting effects of sn-1,2-dioctanoyl glycerol as compared to other protein kinase C activators in adrenal glomerulosa cells. The Journal of steroid biochemistry and molecular biology, 38(4), 451–457. (URL: [Link])

Sources

1,2-Dicaprin (DiC10) vs. 1,2-Dioctanoyl-sn-glycerol (DiC8): A Technical Guide to DAG Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the investigation of Protein Kinase C (PKC) signaling, synaptic vesicle priming (Munc13), and TRP channel modulation, the choice of diacylglycerol (DAG) analog is a critical experimental variable. 1,2-Dioctanoyl-sn-glycerol (DiC8) is the industry standard for cell-based assays due to its kinetic reversibility and superior aqueous solubility. 1,2-Dicaprin (1,2-Didecanoyl-sn-glycerol or DiC10) , while mechanistically similar, exhibits higher hydrophobicity and membrane residence time, making it a preferred tool for structural biology, lipid phase studies, and assays requiring sustained membrane perturbation without the toxicity of phorbol esters.

This guide delineates the biophysical and mechanistic distinctions between these two DAG analogs to ensure experimental rigor and reproducibility.

Structural & Biophysical Determinants

The functional divergence between DiC8 and DiC10 stems primarily from their acyl chain lengths. While both retain the essential sn-1,2 stereochemistry required for C1 domain binding, the two-carbon difference per chain (C8 vs. C10) fundamentally alters their partition coefficients and critical micelle concentrations (CMC).

Comparative Physicochemical Profile
Feature1,2-Dioctanoyl-sn-glycerol (DiC8) 1,2-Dicaprin (DiC10)
Acyl Chain Length 8 Carbons (Octanoic acid)10 Carbons (Decanoic acid)
Molecular Weight ~344.5 g/mol ~400.6 g/mol
LogP (Est.) ~4.5 - 5.0~6.5 - 7.0
Aqueous Solubility Moderate (~0.1–0.5 mM in buffer)Poor (< 10 µM without carrier)
Membrane Kinetics Fast On / Fast Off Slow On / Slow Off
Washout Reversibility High (Minutes)Low (Hours/Incomplete)
Primary Use Case Temporal signaling pulses; Live-cell imagingCrystallography; Lipid phase studies; Sustained activation

Critical Note on Stereochemistry: Biological activity requires the sn-1,2 isomer. The sn-1,3 isomer is thermodynamically more stable but biologically inactive for PKC activation. Commercial "Dicaprin" is often a racemic mix or 1,3-enriched; researchers must explicitly verify they are using 1,2-Didecanoyl-sn-glycerol .

Mechanism of Action

Both molecules function as second messenger mimetics, bypassing the requirement for Phospholipase C (PLC)-mediated hydrolysis of PIP2.

Protein Kinase C (PKC) Activation

The primary mechanism involves the recruitment of cytosolic PKC to the plasma membrane.

  • C1 Domain Binding: Both DiC8 and DiC10 bind to the C1A/C1B domains of conventional (cPKC) and novel (nPKC) isoforms.

  • Pseudosubstrate Release: Binding induces a conformational change that releases the autoinhibitory pseudosubstrate sequence from the catalytic core.

  • Membrane Anchoring: The DAG analog lowers the energy barrier for the enzyme to penetrate the lipid bilayer.

The Kinetic Distinction:

  • DiC8 allows for transient activation. It can be washed out of the cell culture media, allowing PKC to translocate back to the cytosol. This mimics the natural metabolic clearance of endogenous DAG by Diacylglycerol Kinase (DGK).

  • DiC10 mimics the membrane retention of phorbol esters (like PMA) more closely than DiC8 but without the extreme irreversibility. It is less susceptible to rapid washout.

Munc13 and Synaptic Vesicle Priming

Munc13-1 is a presynaptic protein essential for vesicle priming.[1] It contains a C1 domain homologous to that of PKC.

  • Mechanism: Binding of DiC8/DiC10 to the Munc13-1 C1 domain lowers the energy barrier for synaptic vesicle fusion.

  • Application: DiC8 is frequently used in electrophysiology to potentiate neurotransmitter release during submaximal stimulation trains.

TRP Channel Modulation (The "Feedback Trap")

This is a common failure point in experimental design.

  • Direct Activation: DiC8 (and OAG) can directly activate TRPC3, TRPC6, and TRPC7 channels in a PKC-independent manner.[2]

  • Indirect Inhibition: Paradoxically, the simultaneous activation of PKC by DiC8 leads to the phosphorylation of TRP channels, which often inhibits their activity.

  • Protocol Implication: To study direct TRP activation by DiC8, one must often pre-incubate with a PKC inhibitor (e.g., Gö 6983) to isolate the channel-opening effect from the kinase-mediated feedback loop.

Visualization: Pathway Logic

PKC_Mechanism Exogenous Exogenous DiC8 / DiC10 Membrane Plasma Membrane Insertion Exogenous->Membrane Partitioning PKC_Active PKC (Membrane) Active Complex Membrane->PKC_Active Recruits PKC_Inactive PKC (Cytosolic) Inactive PKC_Inactive->PKC_Active C1 Domain Binding PKC_Active->PKC_Inactive Rapid Reversal (DiC8 Only) Downstream Phosphorylation Substrates PKC_Active->Downstream Signaling Washout Washout Step (Media Change) Washout->PKC_Inactive Removes DiC8

Figure 1: The activation cycle of PKC by exogenous DAGs. Note the "Rapid Reversal" path is experimentally accessible primarily with DiC8, whereas DiC10 tends to remain in the membrane.

Experimental Protocols

Protocol A: Reversible Activation with DiC8 (Cell Culture)

Objective: To induce a pulse of PKC activity and observe recovery.

  • Stock Preparation: Dissolve DiC8 in dry DMSO to 100 mM. Aliquot and store at -20°C under nitrogen. Note: DiC8 is hygroscopic and hydrolyzes if wet.

  • Working Solution: Dilute stock 1:1000 into warm culture media (final 100 µM) immediately before use. Vortex vigorously for 15 seconds.

    • Validation: Solution should remain clear. Turbidity indicates aggregation.

  • Induction: Replace cell media with DiC8-containing media.

  • Incubation: 5–15 minutes at 37°C.

  • Termination (Washout): Aspirate media. Wash 2x with warm PBS + 1% BSA (Fatty acid-free BSA acts as a "sink" to extract DiC8 from the membrane). Replace with fresh media.

Protocol B: Sustained Incorporation with DiC10 (Biophysics/Liposomes)

Objective: To study lipid-protein interactions in a stable bilayer.

  • Co-dissolution: DiC10 is best introduced during liposome formation. Dissolve DiC10 and host lipids (e.g., POPC) in chloroform at desired molar ratio (e.g., 5 mol% DiC10).

  • Drying: Evaporate solvent under nitrogen stream to form a thin film. Desiccate for 2 hours.

  • Hydration: Hydrate film with buffer.

  • Sonication: Probe sonicate (on ice) to form Small Unilamellar Vesicles (SUVs).

    • Why: DiC10 does not spontaneously transfer into pre-formed membranes as efficiently as DiC8. Co-formation ensures uniform distribution.

Troubleshooting & Controls

IssueProbable CauseSolution
No PKC Activation (DiC8) Hydrolysis of ester bondsUse fresh stock; ensure storage is anhydrous. Check TLC purity.
Precipitation in Media Concentration > CMCDo not exceed 100-200 µM for DiC8. For DiC10, use BSA carrier or vesicles.
Incomplete Washout DiC8 partitioned into plasticsUse glass-coated plates or wash cells with BSA-containing buffer (lipid sink).
Unexpected Cell Death Solvent toxicity or off-targetRun a DMSO-only control. Limit final DMSO to < 0.1%.

References

  • Nishizuka, Y. (1984). The role of protein kinase C in cell surface signal transduction and tumour promotion. Nature, 308(5961), 693–698. Link

  • Newton, A. C. (2018). Protein kinase C: perfectly balanced. Critical Reviews in Biochemistry and Molecular Biology, 53(2), 208–230. Link

  • Hofmann, T., et al. (1999). Direct activation of human TRPC6 and TRPC3 channels by diacylglycerol. Nature, 397(6716), 259–263. Link

  • Basu, J., et al. (2007). Munc13-1 C1 domain activation lowers the energy barrier for synaptic vesicle fusion. Journal of Neuroscience, 27(5), 1200–1210. Link

  • Colón-González, F., & Kazanietz, M. G. (2006). C1 domains exposed: from diacylglycerol binding to protein-protein interactions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(8), 827–837. Link

Sources

An In-depth Technical Guide on the Role of 1,2-Didecanoyl-sn-glycerol as a Second Messenger Mimic

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 1,2-Didecanoyl-sn-glycerol (DDG), a synthetic analog of the endogenous second messenger sn-1,2-diacylglycerol (DAG). We will delve into its mechanism of action as a potent activator of Protein Kinase C (PKC), its applications in research, and practical considerations for its use in experimental settings. This document is intended for researchers, scientists, and drug development professionals who are investigating cellular signaling pathways where PKC plays a pivotal role.

The Central Role of Diacylglycerol in Cellular Signaling

In the intricate network of intracellular signaling, second messengers are crucial for amplifying and transducing extracellular signals. One of the key signaling cascades is the phospholipase C (PLC) pathway. Upon activation by various cell surface receptors, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and sn-1,2-diacylglycerol (DAG).[1][2][3] While IP3 diffuses into the cytosol to mobilize intracellular calcium, DAG remains in the plasma membrane, where it serves as a critical activator of the Protein Kinase C (PKC) family of serine/threonine kinases.[1] The activation of PKC by DAG initiates a cascade of phosphorylation events that regulate a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.[4][5]

The structure of the DAG molecule, particularly the fatty acid chains esterified to the glycerol backbone, significantly influences its efficacy and selectivity towards the diverse PKC isoforms.[6] Endogenously produced DAGs are often rapidly metabolized, making it challenging to study their downstream effects. This has led to the development of synthetic, cell-permeable DAG analogs, such as 1,2-Didecanoyl-sn-glycerol, which provide a more stable and controllable means of activating PKC.

1,2-Didecanoyl-sn-glycerol: A Mimic of a Key Second Messenger

1,2-Didecanoyl-sn-glycerol (DDG) is a synthetic diacylglycerol containing two ten-carbon (decanoyl) saturated fatty acid chains esterified to the sn-1 and sn-2 positions of a glycerol backbone. This structure makes it a functional analog of the endogenous sn-1,2-diacylglycerols produced by PLC.[7] While the biological activities of DDG have not been as extensively characterized as some other DAG analogs like 1,2-dioctanoyl-sn-glycerol (DOG), it is expected to exhibit similar behavior due to its structural similarity.[7] The shorter acyl chains of DDG, compared to many endogenous DAGs, are thought to enhance its cell permeability, allowing it to be used for direct activation of PKC in intact cells.

Mechanism of Protein Kinase C Activation

The activation of conventional and novel PKC isoforms by DAG is a highly specific process.[8] In their inactive state, PKC enzymes reside in the cytosol. The regulatory domain of PKC contains a pseudosubstrate sequence that blocks the substrate-binding site in the catalytic domain.[9] The binding of DAG to the C1 domain of PKC induces a conformational change that relieves this autoinhibition and promotes the translocation of the enzyme from the cytosol to the plasma membrane. This membrane association, along with the presence of phosphatidylserine and, for conventional PKCs, calcium, leads to the full activation of the kinase.[1][8] DDG, by mimicking endogenous DAG, directly binds to the C1 domain, thereby initiating this activation cascade.

DAG-PKC Signaling Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag sn-1,2-Diacylglycerol (DAG) pip2->dag pkc_inactive Inactive PKC (Cytosol) dag->pkc_inactive Binds to C1 Domain ddg 1,2-Didecanoyl-sn-glycerol (DDG - Mimic) ddg->pkc_inactive Binds to C1 Domain pkc_active Active PKC (Membrane) pkc_inactive->pkc_active Translocation & Activation downstream Downstream Substrate Phosphorylation pkc_active->downstream Phosphorylates cellular_response Cellular Response downstream->cellular_response Cell-Based PKC Translocation Assay Workflow start Start cell_prep Prepare Cells (Culture on glass-bottom dish, Express PKC-GFP) start->cell_prep ddg_prep Prepare DDG Solution (Dissolve in DMSO, Dilute in media) cell_prep->ddg_prep stimulation Stimulate Cells (Add DDG-containing media) ddg_prep->stimulation imaging Live-Cell Imaging (Time-lapse fluorescence microscopy) stimulation->imaging analysis Image Analysis (Quantify membrane vs. cytosol fluorescence) imaging->analysis end End analysis->end

Caption: Workflow for a cell-based PKC translocation assay using DDG.

Advantages and Limitations

The use of DDG as a research tool offers several advantages but also comes with certain limitations that researchers should consider.

Advantages Limitations
Direct PKC Activation: Bypasses the need for receptor activation, allowing for the specific study of PKC-mediated events. [4]Limited Specificity Data: The biological activities and isoform specificity of DDG are not as well-documented as other DAG analogs. [7]
Cell Permeability: The shorter acyl chains are expected to enhance its ability to cross the plasma membrane and activate intracellular PKC. [10]Potential for Off-Target Effects: At high concentrations, diacylglycerols may have effects independent of PKC activation. It is crucial to perform dose-response experiments. [11]
Temporal Control: Allows for the precise timing of PKC activation in experimental systems.Rapid Metabolism: While more stable than some endogenous DAGs, synthetic diacylglycerols can still be metabolized by cells, leading to transient effects. [11]

Conclusion

1,2-Didecanoyl-sn-glycerol is a valuable synthetic tool for the direct and controlled activation of Protein Kinase C. By mimicking the action of the endogenous second messenger sn-1,2-diacylglycerol, DDG enables researchers to investigate the intricate roles of PKC in a wide array of cellular signaling pathways. While its specific properties are not as extensively studied as some of its counterparts, its structural similarity to well-characterized DAG analogs makes it a reliable activator of PKC. As with any pharmacological tool, careful experimental design, including dose-response and time-course studies, is essential to ensure the validity and reproducibility of the findings. The protocols and considerations outlined in this guide provide a solid foundation for the effective use of 1,2-Didecanoyl-sn-glycerol in advancing our understanding of PKC-mediated cellular regulation.

References

  • 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed. [Link]

  • Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed. [Link]

  • Activation of human neutrophil protein kinase C in vitro by 1,2-isopropylidene-3-decanoyl-sn-glycerol (IpOCOC9) - PubMed. [Link]

  • Effects of the DAG analogue 1,2-dioctanoyl-sn-glycerol (DiC8) on nicotine- and clothianidin-evoked currents through α-bungarotoxin-insensitive nicotinic acetylcholine receptors expressed on cockroach neurosecretory cells - PubMed. [Link]

  • DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. [Link]

  • The preparation of 2-O-[1'-14C]arachidonoyl-1-O-stearoyl-sn-glycerol - PMC. [Link]

  • 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed. [Link]

  • Role of diacylglycerol (DAG) in PA-mediated lipotoxicity in AC-16 cells. A - ResearchGate. [Link]

  • Role of Protein Kinase C in the Signal Pathways That Link Na /K -ATPase to ERK1/2*. [Link]

  • Cell Signaling through Protein Kinase C Oxidation and Activation - MDPI. [Link]

  • A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC. [Link]

  • Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One. [Link]

  • The Role of Glycerol and Its Derivatives in the Biochemistry of Living Organisms, and Their Prebiotic Origin and Significance in the Evolution of Life - MDPI. [Link]

  • Harnessing glycerol for secondary metabolite biosynthesis in microorganisms - PMC - NIH. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. [Link]

  • From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling - MDPI. [Link]

Sources

1,2-Didecanoyl-sn-glycerol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,2-Didecanoyl-sn-glycerol (1,2-DDG) is a synthetic, cell-permeable diacylglycerol (DAG) analog utilized to interrogate the Protein Kinase C (PKC) signaling axis.[1][2][3][4][5] Unlike endogenous long-chain DAGs, which are confined to the membrane and require specific transport or generation mechanisms, 1,2-DDG possesses intermediate chain lengths (C10:0) that confer sufficient hydrophobicity for membrane partitioning while maintaining solubility for exogenous delivery. This guide provides a rigorous physicochemical profile, mechanistic insights, and a validated experimental workflow for utilizing 1,2-DDG in cellular assays.

Physicochemical Profile

The precise characterization of 1,2-DDG is critical for calculating molar concentrations and understanding its lipophilic behavior in aqueous buffers.

PropertySpecificationTechnical Note
Chemical Name 1,2-Didecanoyl-sn-glycerolStereospecific sn-1,2 isomer is required for PKC binding; sn-1,3 isomers are inactive.
Common Abbreviations 1,2-DDG; diC10; 10:0 DAG"diC10" refers to the two decanoic acid tails.[4]
Molecular Formula C₂₃H₄₄O₅
Molecular Weight 400.59 g/mol Essential for precise molarity calculations (e.g., 10 mg ≈ 24.96 µmol).
CAS Number 60514-49-0
Physical State Viscous Oil / Waxy SolidPhase depends on ambient temp; typically an oil at room temp.
Solubility DMSO, Ethanol, ChloroformSoluble >10 mg/mL in organic solvents; sparingly soluble in water.[3]
Lipophilicity (LogP) ~7.5 (Predicted)High enough to partition into membranes, low enough to permit delivery via solvent vectors.
Mechanism of Action: The PKC Activation Axis

1,2-DDG acts as a functional mimetic of endogenous DAG, the second messenger generated by Phospholipase C (PLC).[3] Its primary utility lies in its ability to bypass surface receptors (GPCRs/RTKs) and PLC, directly recruiting conventional (cPKC) and novel (nPKC) isoforms to the plasma membrane.

Key Mechanistic Differentiator: Unlike Phorbol 12-myristate 13-acetate (PMA), which locks PKC in an active conformation and leads to proteolytic degradation (downregulation), 1,2-DDG is metabolized by diacylglycerol kinases (DAGK) and lipases. This results in a transient, physiological activation profile rather than the sustained, supraphysiological signal induced by phorbol esters.

Figure 1: Signal Transduction Pathway

PKC_Activation DDG Exogenous 1,2-DDG (C10:0) Membrane Plasma Membrane Partitioning DDG->Membrane Diffusion C1_Domain C1 Domain Binding Membrane->C1_Domain Recruitment PKC_Inactive PKC (Cytosolic) Auto-inhibited PKC_Inactive->C1_Domain High Affinity Translocation Membrane Translocation C1_Domain->Translocation PKC_Active PKC Active Complex Translocation->PKC_Active Release of Pseudosubstrate Substrates Phosphorylation of Downstream Substrates (e.g., MAPK, NF-κB) PKC_Active->Substrates Signal Propagation Metabolism Metabolic Clearance (DAG Kinase/Lipase) PKC_Active->Metabolism Rapid Turnover (Transient Signal)

Caption: Mechanism of 1,2-DDG induced PKC activation. Note the metabolic clearance step which distinguishes DAG mimetics from phorbol esters.

Experimental Protocols
Protocol A: Preparation of Stock Solutions
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) or 100% Ethanol. DMSO is preferred for long-term stability at -20°C.

  • Concentration: Prepare a 100 mM stock solution.

    • Calculation: Dissolve 10 mg of 1,2-DDG (MW 400.59) in 250 µL of solvent.

  • Storage: Aliquot into glass vials (lipids can leach plasticizers) and store at -20°C under nitrogen or argon gas to prevent oxidation.

Protocol B: Cellular Treatment (The "Rapid-Mix" Technique)

Direct addition of high-concentration lipid stocks to media often causes the lipid to "crash out" as a micelle or precipitate.

Step-by-Step Workflow:

  • Intermediate Dilution (Critical Step):

    • Dilute the 100 mM stock 1:10 in culture medium containing 1 mg/mL BSA (Fatty Acid Free) or directly into serum-free media while vortexing vigorously.

    • This creates a 10 mM working dispersion.

  • Cell Treatment:

    • Add the working dispersion to the cell culture well to achieve the final concentration (typically 10–100 µM ).

    • Example: To treat 2 mL of media at 50 µM, add 10 µL of the 10 mM dispersion.

  • Incubation:

    • Incubate for 5–30 minutes for acute signaling (phosphorylation assays).

    • Incubate for 1–4 hours for functional readouts.

    • Note: Effects are often reversible; wash-out experiments can confirm specificity.

Figure 2: Experimental Workflow

Workflow Stock 100 mM Stock (DMSO/EtOH) Dilution Intermediate Dilution (10x Working Conc) + Vortex Stock->Dilution 1:10 Treatment Add to Cells (Final: 10-100 µM) Dilution->Treatment 1:100 Assay Readout (Western/Reporter) Treatment->Assay 5-60 min

Caption: Optimized dilution workflow to prevent lipid precipitation and ensure bioavailability.

Comparative Analysis: Selecting the Right Tool

Researchers often conflate 1,2-DDG with other activators. Use this table to justify your experimental design.

CompoundChain LengthMembrane RetentionActivation KineticsBest Use Case
1,2-DDG (diC10) C10:0MediumTransient/SustainedStudies requiring slightly longer activation than OAG but less toxicity than PMA.
OAG (diC8) C8:0LowVery TransientRapid, pulse-stimulation of PKC. Easily washed out.
PMA (TPA) N/A (Diterpene)HighPermanent/ToxicPositive control; inducing differentiation; chronic PKC downregulation.

Scientist's Insight: While OAG (1-oleoyl-2-acetyl-sn-glycerol) is the classic "soluble" DAG, 1,2-DDG (diC10) offers a slightly more hydrophobic profile. This allows it to partition more effectively into the lipid bilayer, potentially accessing PKC isoforms that are recruited to specific membrane sub-domains more effectively than the highly water-soluble OAG.

References
  • Nishizuka, Y. (1984). "The role of protein kinase C in cell surface signal transduction and tumour promotion." Nature, 308(5961), 693-698.

  • PubChem. Compound Summary for CID 9925624: 1,2-Didecanoyl-sn-glycerol. National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Protein Kinase C Activation by 1,2-Didecanoyl-sn-glycerol (1,2-DDG)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the utilization of 1,2-Didecanoyl-sn-glycerol (1,2-DDG) as a pharmacological activator of Protein Kinase C (PKC). Unlike phorbol esters (e.g., PMA), which cause sustained and often non-physiological activation leading to downregulation, 1,2-DDG serves as a cell-permeable, metabolizable analog of endogenous diacylglycerol (DAG). This distinct kinetic profile allows researchers to mimic physiological "burst" signaling. This document details the molecular mechanism, physicochemical constraints, and a self-validating experimental protocol for use in signal transduction research.

Part 1: Mechanistic Principles

The Molecular Trigger: C1 Domain Ligation

Protein Kinase C isoforms (specifically Conventional and Novel classes) are maintained in an autoinhibited state in the cytosol by a pseudosubstrate sequence that blocks the catalytic core. Activation requires the recruitment of the kinase to the plasma membrane.

1,2-DDG functions by mimicking endogenous DAG. It binds stereospecifically to the C1 domain (a cysteine-rich zinc finger motif) present in the regulatory region of the kinase.

  • Hydrophobic Insertion: The C1 domain, upon ligand binding, undergoes a conformational change that creates a continuous hydrophobic surface.

  • Membrane Anchoring: This hydrophobic surface penetrates the plasma membrane bilayer. 1,2-DDG acts as the "molecular glue" that increases the affinity of the C1 domain for membrane phosphatidylserine.

  • Activation: Membrane recruitment pulls the pseudosubstrate out of the catalytic site, activating the kinase.

Isoform Specificity

It is critical to note that 1,2-DDG activates only DAG-sensitive isoforms:

  • Conventional PKC (cPKC:

    
    , 
    
    
    
    ,
    
    
    ):
    Requires Calcium (
    
    
    )
    + DAG (or 1,2-DDG).
  • Novel PKC (nPKC:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ):
    Requires only DAG (or 1,2-DDG);
    
    
    independent.
  • Atypical PKC (aPKC): Not activated by 1,2-DDG (lacks a functional DAG-binding C1 domain).

Pathway Visualization

The following diagram illustrates the activation logic and the requirement for co-factors.

PKC_Activation_Mechanism DDG 1,2-DDG (Exogenous Signal) C1_Binding C1 Domain Ligation DDG->C1_Binding Calcium Intracellular Ca2+ (Co-factor) C2_Binding C2 Domain Ligation (cPKC only) Calcium->C2_Binding Required for cPKC InactivePKC Inactive PKC (Cytosolic, Autoinhibited) InactivePKC->C1_Binding InactivePKC->C2_Binding Membrane Plasma Membrane (Phosphatidylserine Rich) ConfChange Release of Pseudosubstrate Membrane->ConfChange Translocation Membrane Translocation C1_Binding->Translocation C2_Binding->Translocation Translocation->Membrane Anchoring ActivePKC Active PKC (Phosphorylation of Substrates) ConfChange->ActivePKC

Caption: Mechanism of PKC activation. 1,2-DDG binds the C1 domain, facilitating membrane insertion. cPKC isoforms require concurrent Ca2+ binding to the C2 domain.[1]

Part 2: Physicochemical Profile & Comparison

Researchers often conflate 1,2-DDG with Phorbol 12-myristate 13-acetate (PMA). This is a critical experimental error if the goal is to study physiological kinetics.

Table 1: Comparative Pharmacodynamics

Feature1,2-Didecanoyl-sn-glycerol (1,2-DDG)Phorbol Ester (PMA/TPA)Endogenous DAG
Metabolic Stability Transient (Metabolized by DAG Kinase/Lipase)High (Non-metabolizable)Very Transient (Seconds to Minutes)
Membrane Residence Minutes to Hours (Chain length dependent)Hours to DaysSeconds
Physiological Relevance High (Mimics "Burst" signaling)Low (Causes super-activation & degradation)N/A (Reference Standard)
Solubility (Aq) Poor (~250 µg/mL in PBS)Very PoorInsoluble
Primary Utility Kinetic studies, reversible activationPositive control, chronic depletionN/A
Solubility & Handling (Critical)

1,2-DDG is a lipid (oil).[2][3] Improper handling leads to micelle formation or precipitation, resulting in "silent" experiments.

  • Molecular Weight: ~390-400 g/mol (varies slightly by hydration/purity).

  • Solvent: Soluble in DMSO or Ethanol (>10 mg/mL).[2]

  • Aqueous Stability: Unstable. Do not store in aqueous buffers. Prepare working solutions immediately before use.

Part 3: Experimental Protocol

Preparation of Reagents

Objective: Create a stable stock solution that prevents lipid crashing upon addition to media.

  • Primary Stock (100 mM):

    • Dissolve neat 1,2-DDG oil in high-grade anhydrous DMSO .

    • Note: Ethanol is an alternative, but DMSO is preferred for cell permeability.

    • Aliquot into glass vials (lipids can stick to some plastics) and store at -20°C under inert gas (Nitrogen/Argon) to prevent oxidation.

  • Working Solution (Intermediate):

    • Do not add the 100 mM stock directly to the cell culture dish; the high local concentration will cause precipitation.

    • Prepare a 10x or 100x intermediate dilution in culture media (serum-free preferred) immediately prior to use. Vortex vigorously to disperse.

Cell Treatment Workflow

Target Concentration: 10 µM – 100 µM (Optimization required per cell line). Timepoint: 5 min – 60 min (Peak activation is usually rapid).

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Stock 100 mM Stock (in DMSO) Dilution Intermediate Dilution (10x in Media) Stock->Dilution Vortex well Addition Add 1,2-DDG (Final: 10-50 µM) Dilution->Addition Cells Serum-Starved Cells (30-60 min pre-incubation) Cells->Addition Lysis Lysis / Fixation (Time: 5-30 min) Addition->Lysis Metabolism Limit (<1 hour) Readout Western Blot (p-Substrate) or Translocation (Microscopy) Lysis->Readout

Caption: Experimental workflow for 1,2-DDG treatment. Note the requirement for intermediate dilution and rapid lysis due to metabolic instability.

Self-Validating Controls (Trustworthiness)

To ensure the observed effect is due to PKC activation and not solvent toxicity or lipid artifacts:

  • Negative Control: DMSO vehicle only (same % v/v).

  • Inactive Analog Control: 1,3-Didecanoyl-sn-glycerol . The 1,3-isomer does not bind the C1 domain and serves as a perfect structural control for non-specific lipid effects.

  • Positive Control: PMA (100 nM). This confirms the cells can respond. If PMA fails, the defect is in the cells, not the 1,2-DDG.

  • Inhibitor Validation: Pre-treat with Bisindolylmaleimide I (Bis I) (1-5 µM) or Gö 6983 . If 1,2-DDG effects are not blocked by these, the effect is PKC-independent.

Part 4: Troubleshooting & Critical Insights

The "Transient Signal" Trap

Problem: Researcher treats cells for 4 hours and sees no phosphorylation of downstream targets (e.g., ERK, MARCKS). Root Cause: 1,2-DDG is rapidly metabolized by Diacylglycerol Kinase (DAGK) into phosphatidic acid, or by lipases. Solution:

  • Perform a time-course assay: 5, 10, 30, 60 minutes.

  • If sustained activation is absolutely required, use a DAGK inhibitor (e.g., R59022) alongside 1,2-DDG to prevent its breakdown.

Isoform "Blind Spots"

Problem: 1,2-DDG activates PKC in the assay, but the specific phenotype (e.g., proliferation) is missing. Insight: 1,2-DDG activates all C1-containing isoforms (


). If your phenotype relies on a specific isoform that requires distinct subcellular localization, the "flooding" of the cell with soluble 1,2-DDG might induce aberrant localization compared to physiological DAG (which is generated at specific membranes).
Refinement:  Use isoform-specific translocation inhibitors (e.g., specific peptides) to dissect the contribution of individual PKCs.[4]
Solubility vs. Chain Length

While 1,2-Dioctanoyl-sn-glycerol (DiC8) is more commonly cited due to higher water solubility, 1,2-Didecanoyl-sn-glycerol (DiC10) offers a slightly more sustained membrane interaction due to its longer acyl chains (10 carbons vs 8). However, this increases the risk of precipitation.

  • Rule of Thumb: If the media turns cloudy immediately upon addition, the concentration is too high or the mixing was insufficient.

References

  • Newton, A. C. (2018). Protein kinase C: perfectly balanced signaling. Journal of Biological Chemistry, 293(15), 5728-5731.

  • Carrasco, S., & Mérida, I. (2007). Diacylglycerol, when simplicity becomes complex. Trends in Biochemical Sciences, 32(1), 27-36.

  • Cayman Chemical. (n.d.). 1,2-Didecanoyl-sn-glycerol Product Information. Cayman Chemical Product Datasheet.

  • Takai, Y., Kishimoto, A., Kikkawa, U., Mori, T., & Nishizuka, Y. (1979). Unsaturated diacylglycerol as a possible messenger for the activation of calcium-activated, phospholipid-dependent protein kinase system.[5][6] Biochemical and Biophysical Research Communications, 91(4), 1218-1224.

  • Griner, E. M., & Kazanietz, M. G. (2007). Protein kinase C and other diacylglycerol effectors in cancer. Nature Reviews Cancer, 7(4), 281-294.

Sources

Technical Guide: Cell Permeability of Medium-Chain Diacylglycerols (MCDAGs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Medium-chain diacylglycerols (MCDAGs), particularly 1,2-dioctanoyl-sn-glycerol (diC8) and 1,2-dihexanoyl-sn-glycerol (diC6), represent a critical toolset in cell biology and pharmacology. Unlike their long-chain counterparts (LCDAGs), which are restricted by extremely low critical micelle concentrations (CMC) and require intracellular generation or specific transport, MCDAGs possess unique physicochemical properties that allow for rapid, passive cell permeation.

This guide deconstructs the mechanisms of MCDAG permeability, contrasting them with physiological LCDAGs, and provides validated protocols for their utilization in signal transduction (specifically Protein Kinase C activation) and drug delivery systems.

Part 1: Physicochemical Basis of Permeability

The permeability of MCDAGs is not governed by active transport but by interfacial kinetics . To understand why MCDAGs are "cell-permeable" while LCDAGs are not, one must analyze the energy barriers associated with the aqueous-to-lipid phase transition.

The Solubility-Mobility Paradox

Physiological DAGs (e.g., 1-palmitoyl-2-oleoyl-sn-glycerol) have a CMC in the nanomolar range. In aqueous culture media, they instantly aggregate into micelles or vesicles, preventing them from inserting into the plasma membrane as monomers.

MCDAGs, with shorter acyl chains (C6-C12), exhibit:

  • Higher CMC: They remain monomeric in solution at micromolar concentrations.

  • Rapid Flip-Flop: Once inserted into the outer leaflet, they translocate to the inner leaflet on a millisecond timescale, significantly faster than phospholipids.

Comparative Properties: MCDAG vs. LCDAG
PropertyMedium-Chain DAG (e.g., diC8)Long-Chain DAG (e.g., diC18:1)Biological Implication
LogP (Octanol/Water) ~4.5 - 5.5> 10MCDAGs can partition from cytosol to membrane spontaneously.
Critical Micelle Conc. (CMC) ~10 - 100 µM< 1 nMMCDAGs exist as free monomers available for membrane insertion.
Flip-Flop Half-Time (t½) < 50 milliseconds~100 - 1000 millisecondsMCDAGs rapidly access inner-leaflet targets (PKC).
Membrane Residence Time Transient (Minutes)Stable (Hours)MCDAG signaling is pulsatile and reversible; LCDAG is sustained.

Part 2: Mechanistic Pathways

The utility of MCDAGs lies in their ability to bypass the "Phospholipase C (PLC) bottleneck." In a natural setting, extracellular signals activate PLC, which cleaves PIP2 to generate DAG. MCDAGs short-circuit this by diffusing directly to the effector site.

The "Flip-Flop" Entry Mechanism

The following diagram illustrates the kinetic pathway of an MCDAG molecule (diC8) added exogenously to the culture media, demonstrating its transit to the inner leaflet to activate Protein Kinase C (PKC).

MCDAG_Entry cluster_extracellular Extracellular Space (Culture Media) cluster_membrane Plasma Membrane (Lipid Bilayer) cluster_cytosol Cytosol MCDAG_Sol MCDAG Monomers (High CMC allows free solubility) Outer_Leaflet Outer Leaflet Insertion (Rapid Partitioning) MCDAG_Sol->Outer_Leaflet Passive Diffusion (Driven by LogP) Inner_Leaflet Inner Leaflet Translocation (Spontaneous Flip-Flop) Outer_Leaflet->Inner_Leaflet Transbilayer Movement (t½ < 50ms) PKC_Active PKC-DAG Complex Membrane Bound (Active) Inner_Leaflet->PKC_Active C1 Domain Binding PKC_Inactive PKC (Inactive) Cytosolic PKC_Inactive->PKC_Active Recruitment to Membrane

Caption: Kinetic pathway of exogenous MCDAG bypassing surface receptors to directly activate intracellular PKC.

Part 3: Experimental Validation Protocols

As a scientist, you must validate that your MCDAG is actually entering the cell and not just adhering to the surface or forming micelles.

Protocol A: Assessing Cellular Uptake via NBD-DAG

This protocol uses a fluorescent analog (NBD-diC8) to visualize uptake and intracellular distribution.

Reagents:

  • 1,2-dioctanoyl-sn-glycerol-NBD (NBD-diC8).

  • BSA-free physiological buffer (e.g., Krebs-Ringer). Critical: BSA binds fatty acids and DAGs, stripping them from the membrane.

  • Back-exchange buffer: 1% BSA in PBS (ice-cold).

Workflow:

  • Preparation: Seed HeLa or CHO cells on glass-bottom confocal dishes.

  • Labeling: Replace media with warm buffer containing 5 µM NBD-diC8. Incubate for 10 minutes at 37°C.

    • Note: Do not exceed 10 µM to avoid micelle artifacts.

  • Back-Exchange (The Validation Step):

    • Wash cells 2x with ice-cold 1% BSA buffer .

    • Mechanism:[1][2][3][4] BSA acts as a "sink," extracting NBD-diC8 from the outer leaflet. Any fluorescence remaining is located in the inner leaflet or intracellular membranes (Golgi/ER), confirming true permeability.

  • Imaging: Immediately image via confocal microscopy (Ex/Em: 460/535 nm).

Protocol B: Quantitative DAG Kinase Assay

To measure the total mass of DAG internalized, use the enzymatic conversion of DAG to Phosphatidic Acid (PA).

DAG_Kinase_Assay Step1 Lipid Extraction (Bligh & Dyer) Step2 Solubilization (Detergent Micelles) Step1->Step2 Step3 Enzymatic Reaction E. coli DAG Kinase + [γ-32P]ATP Step2->Step3 Converts DAG -> 32P-PA Step4 Separation (TLC or HPLC) Step3->Step4 Step5 Quantification (Phosphorimaging) Step4->Step5

Caption: Workflow for the radioactive DAG Kinase assay, the gold standard for quantifying intracellular DAG mass.

Part 4: Pharmaceutical Applications (Permeation Enhancers)

Beyond signaling, MCDAGs are utilized in drug development to enhance the bioavailability of hydrophilic drugs (Class III BCS).

Mechanism of Action: MCDAGs insert into the stratum corneum (transdermal) or intestinal epithelium (oral), causing:

  • Lipid Disordering: They increase the "fluidity" of the acyl chain region, lowering the phase transition temperature.

  • Headgroup Spacing: The glycerol backbone inserts near the polar headgroups, increasing lateral spacing and allowing water/drug flux.

Formulation Strategy:

  • Microemulsions: Combine MCDAGs (as the oil phase or co-surfactant) with a surfactant (e.g., Tween 80).

  • Concentration: Optimal enhancement usually occurs at 1-5% w/v. Higher concentrations may cause membrane lysis (toxicity).

References

  • Hamilton, J. A. (1998). Fatty acid transport: difficult or easy? Journal of Lipid Research, 39(3), 467-481. Link

  • Newton, A. C. (1993). Interaction of proteins with lipid headgroups: lessons from protein kinase C. Annual Review of Biophysics and Biomolecular Structure, 22, 1-25. Link

  • Goñi, F. M., & Alonso, A. (1999). Structure and functional properties of diacylglycerols in membranes. Progress in Lipid Research, 38(1), 1-48. Link

  • Carrasco, S., & Merida, I. (2007). Diacylglycerol, when simplicity becomes complex. Trends in Biochemical Sciences, 32(1), 27-36. Link

  • Preiss, J., Loomis, C. R., Bishop, W. R., Stein, R., Niedel, J. E., & Bell, R. M. (1986). Quantitative measurement of sn-1,2-diacylglycerols present in platelets, hepatocytes, and ras- and sis-transformed normal rat kidney cells. Journal of Biological Chemistry, 261(19), 8597-8600. Link

Sources

An In-depth Technical Guide to the Phase Transition Behavior of 1,2-Didecanoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,2-Didecanoyl-sn-glycerol in Cellular Signaling and Pharmaceutical Research

1,2-Didecanoyl-sn-glycerol is a saturated diacylglycerol (DAG) that plays a pivotal role as a second messenger in a multitude of cellular signaling pathways. As a cell-permeable analog of endogenously produced DAG, it is an invaluable tool for researchers investigating lipid-mediated signaling cascades, particularly those involving protein kinase C (PKC) activation.[1][2] The biological activity of 1,2-didecanoyl-sn-glycerol is intimately linked to its physical state, which is governed by its phase transition temperature. Understanding the thermotropic behavior of this lipid is therefore critical for its effective application in drug development and for elucidating its function in biological membranes.

This technical guide provides a comprehensive exploration of the phase transition phenomena of 1,2-Didecanoyl-sn-glycerol. We will delve into the principles of lipid polymorphism, the factors influencing phase transitions, and the primary analytical techniques for characterization. Furthermore, this guide will present a detailed experimental protocol for determining its phase transition temperature using Differential Scanning Calorimetry (DSC), and contextualize its function within a key signaling pathway.

The Polymorphic Nature of Diacylglycerols: A Foundation for Understanding Phase Transitions

Diacylglycerols, including 1,2-Didecanoyl-sn-glycerol, are known to exhibit complex polymorphic behavior, meaning they can exist in multiple crystalline forms.[3] The most common polymorphs observed in lipids are the α, β', and β forms, each distinguished by a unique subcell structure and thermodynamic stability.[4]

  • α (alpha) form: This is the least stable polymorph and is characterized by a hexagonal chain packing. It is typically the first crystalline form to appear upon cooling from the molten state.

  • β' (beta prime) form: This form exhibits an orthorhombic perpendicular chain packing and represents an intermediate level of stability. For many 1,2-diacyl-sn-glycerols, the β' phase is the most stable crystalline form.[3]

  • β (beta) form: Characterized by a triclinic parallel chain packing, the β form is generally the most stable polymorph for triacylglycerols, but less common for diacylglycerols.[4]

The transition from one polymorphic form to another is an enthalpic process that can be observed as a distinct thermal event. The final transition to the liquid isotropic phase is the melting point.

Factors Influencing the Phase Transition Temperature of 1,2-Didecanoyl-sn-glycerol

The temperature at which 1,2-Didecanoyl-sn-glycerol undergoes phase transitions is not a fixed value but is influenced by several intrinsic and extrinsic factors:

  • Acyl Chain Length: The length of the fatty acid chains is a primary determinant of the transition temperature. Longer acyl chains lead to stronger van der Waals interactions, requiring more energy to disrupt the ordered packing, thus resulting in a higher transition temperature.

  • Degree of Unsaturation: The presence of double bonds in the acyl chains introduces kinks, disrupting the tight packing of the lipid molecules and lowering the transition temperature.[5][6] 1,2-Didecanoyl-sn-glycerol, being a saturated lipid, is expected to have a relatively high transition temperature compared to its unsaturated counterparts.

  • Interactions with Other Molecules: In a biological context or in formulation, the presence of other lipids, sterols like cholesterol, and proteins can significantly alter the phase behavior of 1,2-Didecanoyl-sn-glycerol.[7][8][9]

  • Hydration: The presence of water can influence the headgroup interactions and the overall packing of the lipid molecules, thereby affecting the phase transition temperature.

Quantitative Thermal Properties of Saturated Diacylglycerols

While a specific, experimentally determined phase transition temperature for pure 1,2-Didecanoyl-sn-glycerol is not prominently available in the literature, we can estimate its thermal behavior based on data from homologous saturated diacylglycerols.

Lipid NameAcyl ChainMelting Point (°C)Notes
1,2-Dioctanoyl-sn-glycerol (DiC8)C8:0Not specified, liquid at room temp.Shorter chain length leads to a lower melting point.
1,2-Didecanoyl-sn-glycerol (DiC10) C10:0 Estimated to be below body temp. Expected to be a solid at room temperature with a melting point likely between that of DiC8 and DiC12.
1,2-Dipalmitoyl-sn-glycerol (DiC16)C16:0~62-74 °CExhibits complex polymorphic behavior with multiple transitions.[10][11]
1,2-Distearoyl-rac-glycerol (DiC18)C18:072 - 74 °CAlso shows multiple phase transitions below the final melting point.[3]

Note: The melting points can vary depending on the crystalline form and the experimental conditions.

Methodologies for Characterizing Phase Transitions

The two primary techniques for investigating the phase transition behavior of lipids like 1,2-Didecanoyl-sn-glycerol are Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[12][13][14] It is a highly sensitive method for detecting the enthalpic changes associated with phase transitions.[15]

  • Sample Preparation:

    • Accurately weigh 1-5 mg of 1,2-Didecanoyl-sn-glycerol into a DSC pan.

    • If studying the hydrated state, add a specific amount of buffer or water and seal the pan hermetically.

    • Prepare an empty, sealed pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the temperature program. A typical program would involve:

      • An initial equilibration step at a temperature below the expected lowest transition.

      • A heating scan at a controlled rate (e.g., 1-5 °C/min) to a temperature above the final melting point.

      • A cooling scan at the same rate back to the starting temperature.

      • A second heating scan to observe any changes in the thermal behavior after the initial melt.

  • Data Analysis:

    • The output is a thermogram, which plots heat flow versus temperature.

    • Endothermic peaks represent the absorption of heat during a phase transition (e.g., from a gel to a liquid crystalline phase).

    • The onset temperature of the peak is often taken as the transition temperature (Tm).

    • The area under the peak corresponds to the enthalpy of the transition (ΔH).

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the atomic and molecular structure of a crystal.[16] In the context of lipid polymorphism, XRD is used to identify the different crystalline packing arrangements (α, β', β) by analyzing the diffraction patterns.[11][17][18]

XRD_Workflow cluster_sample Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Sample Crystallize 1,2-Didecanoyl-sn-glycerol Mount Mount Crystal on Goniometer Sample->Mount Xray Expose to X-ray Beam Mount->Xray Diffraction Collect Diffraction Pattern Xray->Diffraction Process Process Diffraction Data Diffraction->Process Structure Determine Crystal Structure Process->Structure

Caption: Workflow for X-ray Diffraction analysis of lipid crystals.

Biological Context: The Role of Diacylglycerol in Signal Transduction

1,2-Diacylglycerols are key players in signal transduction, most notably in the activation of Protein Kinase C (PKC). The generation of DAG at the cell membrane leads to the recruitment and activation of PKC, which then phosphorylates a variety of downstream targets, regulating numerous cellular processes.

PKC_Pathway Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG 1,2-Diacylglycerol (DAG) (e.g., 1,2-Didecanoyl-sn-glycerol) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Recruits and Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Recruits and Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates Response Cellular Response Substrate->Response

Caption: Simplified Protein Kinase C (PKC) signaling pathway involving diacylglycerol.

The physical state of DAG in the membrane, as determined by its phase behavior, is crucial for its ability to recruit and activate PKC. The presence of DAG can also induce changes in membrane curvature and fluidity, further impacting cellular processes.

Conclusion

1,2-Didecanoyl-sn-glycerol is a vital tool for dissecting lipid signaling pathways. A thorough understanding of its phase transition behavior is paramount for its effective use in research and for appreciating its physiological roles. While a precise melting point may be elusive without direct experimental determination, its thermotropic properties can be confidently predicted and characterized using established techniques like DSC and XRD. This guide provides the foundational knowledge and practical insights for researchers and drug development professionals to confidently work with and understand the physical chemistry of this important signaling lipid.

References

  • Basáñez, G., Ruiz-Argüello, M. B., Alonso, A., Goñi, F. M., & Urbaneja, M. A. (1998). The phase behavior of aqueous dispersions of unsaturated mixtures of diacylglycerols and phospholipids. PubMed. [Link]

  • Dorset, D. L., & Pangborn, W. A. (1989). Polymorphic forms of 1,2-dipalmitoyl-sn-glycerol: a combined X-ray and electron diffraction study. PubMed. [Link]

  • Fiveable. (n.d.). Membrane fluidity and phase transitions. Fiveable. [Link]

  • Immunohistochemistry techniques. (n.d.). 1,2-Didecanoyl-Sn-glycerol. Immunohistochemistry techniques. [Link]

  • Koynova, R., & Caffrey, M. (1995). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. PubMed. [Link]

  • Kumar, V. V., & Baumann, W. J. (1991). Acyl migration in 1,2-dipalmitoyl-sn-glycerol. PubMed. [Link]

  • Lewis, R. N., & McElhaney, R. N. (2013). Differential Scanning Calorimetry of Protein–Lipid Interactions. ResearchGate. [Link]

  • McWherter, C. A. (2001). X Ray crystallography. PubMed Central (PMC). [Link]

  • P. aeruginosa Metabolome Database. (n.d.). 1,2-Diacyl-sn-glycerol (dihexadecanoyl, n-C16:0) (PAMDB001514). P. aeruginosa Metabolome Database. [Link]

  • Physics LibreTexts. (2022). Membrane Phase Transitions. Physics LibreTexts. [Link]

  • ResearchGate. (n.d.). Polymorphism of Lipid Crystals: Fundamentals and Applications in Food, Cosmetics, and Pharmaceuticals. ResearchGate. [Link]

  • TA Instruments. (2021). BioLab Webinar: Differential Scanning Calorimetry. YouTube. [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Collection of X-ray diffraction data from macromolecular crystals. PubMed Central (PMC). [Link]

Sources

Methodological & Application

Application Note & Protocol: A Researcher's Guide to the Solubilization and Application of 1,2-Didecanoyl-sn-glycerol for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the effective dissolution and application of 1,2-Didecanoyl-sn-glycerol (DDG) in cell culture experiments. As a key synthetic analog of the endogenous second messenger diacylglycerol (DAG), DDG is instrumental in the study of Protein Kinase C (PKC) signaling pathways. This document elucidates the physicochemical properties of DDG, offers a step-by-step methodology for its solubilization to ensure biological activity and reproducibility, and provides expert insights into the causality behind experimental choices.

Introduction: The Significance of 1,2-Didecanoyl-sn-glycerol in Cellular Signaling Research

1,2-Didecanoyl-sn-glycerol (DDG) is a synthetic, cell-permeable diacylglycerol analog that plays a pivotal role in cell signaling research. Structurally, it mimics the endogenous second messenger, sn-1,2-diacylglycerol, which is transiently produced in the cell membrane from the hydrolysis of phospholipids. This endogenous DAG is a critical activator of the Protein Kinase C (PKC) family of serine/threonine kinases.

The activation of PKC isoforms initiates a cascade of phosphorylation events that regulate a multitude of cellular processes, including proliferation, differentiation, apoptosis, and gene expression. The sn-1,2 stereoisomer of diacylglycerols is essential for this biological activity[1][2]. DDG, with its two ten-carbon acyl chains, provides a valuable tool for researchers to precisely stimulate PKC pathways and investigate their downstream effects in a controlled manner. Although the specific biological activities of DDG are not as extensively characterized as its shorter-chain analog, 1,2-dioctanoyl-sn-glycerol, it is expected to exhibit similar behavior in activating PKC[3][4][5].

The primary challenge in utilizing DDG and other lipid signaling molecules in aqueous cell culture environments is their inherent hydrophobicity. Improper dissolution can lead to the formation of micelles or precipitates, resulting in inconsistent and non-reproducible experimental outcomes. This guide provides a robust protocol to overcome these challenges, ensuring the effective delivery of DDG to cultured cells.

Physicochemical Properties and Solubility Profile

Understanding the solubility of DDG is fundamental to preparing bioactive solutions. While specific solubility data for DDG is not extensively published, its properties can be inferred from similar diacylglycerol analogs.

Solvent Anticipated Solubility Rationale and Considerations
Dimethyl Sulfoxide (DMSO) ~7 mg/mLA highly polar aprotic solvent, DMSO is the recommended primary solvent for creating a concentrated stock solution. Its miscibility with water facilitates subsequent dilution into aqueous media.
Ethanol ~7 mg/mLA polar protic solvent that can also be used for stock solutions. However, the final concentration in cell culture should be minimized due to potential effects on cellular metabolism.
Dimethylformamide (DMF) ~20 mg/mL (for shorter chain analogs)Another suitable organic solvent for creating stock solutions. Similar to DMSO and ethanol, its final concentration must be carefully controlled.
Aqueous Buffers (e.g., PBS) Sparingly soluble to insolubleDirect dissolution in aqueous solutions is not recommended due to the high hydrophobicity of the decanoyl chains, which will lead to the formation of insoluble aggregates.

Table 1: Anticipated Solubility of 1,2-Didecanoyl-sn-glycerol in Common Laboratory Solvents. The solubility is extrapolated from data on similar diacylglycerol analogs like 1,2-dioctanoyl-sn-glycerol and 1,2-dihexanoyl-sn-glycerol[6][7].

Detailed Protocol for the Dissolution of 1,2-Didecanoyl-sn-glycerol

This protocol provides a step-by-step guide for the preparation of a DDG stock solution and its subsequent dilution for cell culture applications.

Materials
  • 1,2-Didecanoyl-sn-glycerol (solid or oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene or glass vials

  • Warming block or water bath set to 37-40°C

  • Bath sonicator

  • Sterile, pre-warmed cell culture medium (with or without serum)

  • Pipettes and sterile, filtered pipette tips

Preparation of a Concentrated Stock Solution (e.g., 10 mg/mL in DMSO)

The causality behind preparing a concentrated stock solution in an organic solvent lies in overcoming the poor aqueous solubility of DDG. DMSO is the solvent of choice due to its high solvating power for lipids and its miscibility with aqueous cell culture media.

  • Weighing DDG: Accurately weigh the desired amount of DDG in a sterile vial. If the DDG is supplied as a solution in a solvent like acetonitrile or ethanol, this solvent should be evaporated under a gentle stream of nitrogen gas before adding the desired solvent[6][7].

  • Adding DMSO: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of DDG).

  • Facilitating Dissolution: To aid dissolution, gently warm the solution to 37-40°C for 5-10 minutes[8]. Brief sonication in a bath sonicator can also be employed to break up any small aggregates[8][9]. Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. While diacylglycerols are generally recommended to be reconstituted just prior to use, DMSO stock solutions are typically stable for several weeks to months when stored properly at low temperatures[10].

Preparation of the Working Solution in Cell Culture Medium

The critical step in this process is the dilution of the DMSO stock into the aqueous cell culture medium. The goal is to achieve a fine dispersion of DDG that is readily available to the cells, while keeping the final DMSO concentration at a non-toxic level (typically ≤ 0.1%).

  • Pre-warm Culture Medium: Pre-warm the desired volume of cell culture medium to 37°C. The presence of serum containing albumin can act as a carrier for lipids and may aid in their dispersion[11][12][13].

  • Dilution: Directly add the required volume of the DDG stock solution to the pre-warmed medium while gently vortexing or swirling the medium. This rapid mixing helps to prevent the precipitation of the lipid.

  • Final Concentration of DMSO: Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your specific cell line, generally accepted to be less than 0.5%, with ≤ 0.1% being ideal[8].

  • Immediate Use: The final working solution of DDG in the culture medium should be used immediately, as diacylglycerols are unstable in aqueous solutions and can precipitate or rearrange over time[6][14].

Experimental Workflow Visualization

Dissolution_Workflow cluster_stock Preparation of Concentrated Stock Solution cluster_working Preparation of Working Solution start Weigh DDG or Evaporate Shipping Solvent add_dmso Add Anhydrous DMSO start->add_dmso dissolve Warm (37-40°C) & Sonicate add_dmso->dissolve stock_solution Clear Stock Solution (e.g., 10 mg/mL) dissolve->stock_solution aliquot Aliquot and Store at -80°C stock_solution->aliquot dilute Dilute Stock into Medium with Vortexing stock_solution->dilute pre_warm Pre-warm Cell Culture Medium to 37°C pre_warm->dilute final_solution Final Working Solution (≤ 0.1% DMSO) dilute->final_solution apply_to_cells Apply to Cells Immediately final_solution->apply_to_cells

Figure 1: Step-by-step workflow for the preparation of 1,2-Didecanoyl-sn-glycerol solutions for cell culture.

Mechanism of Action: PKC Activation by DDG

DDG acts as a surrogate for endogenous sn-1,2-diacylglycerol. In the canonical PLC-mediated signaling pathway, agonist binding to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium, DAG remains in the membrane and recruits PKC to the plasma membrane, leading to its activation. DDG mimics this latter action, directly activating PKC and its downstream signaling cascades.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Cellular Responses DDG 1,2-Didecanoyl-sn-glycerol (DDG) (Cell Permeable) PKC_active Active PKC (Membrane-Bound) DDG->PKC_active Recruits & Activates PKC_inactive Inactive PKC (Cytosolic) PKC_inactive->PKC_active phosphorylation Substrate Phosphorylation PKC_active->phosphorylation responses Cellular Responses (Proliferation, Differentiation, etc.) phosphorylation->responses

Figure 2: Simplified schematic of Protein Kinase C (PKC) activation by 1,2-Didecanoyl-sn-glycerol.

Troubleshooting Common Issues

Problem Potential Cause Solution
Precipitation upon dilution in media - The concentration of DDG is too high.- Inadequate mixing during dilution.- The temperature of the medium is too low.- Reduce the final working concentration of DDG.- Ensure rapid and thorough mixing (vortexing) during the addition of the stock solution.- Use pre-warmed (37°C) cell culture medium.
Inconsistent experimental results - Instability of DDG in aqueous solution.- Repeated freeze-thaw cycles of the stock solution.- Final DMSO concentration is affecting cells.- Prepare the working solution fresh for each experiment and use it immediately.- Aliquot the stock solution to avoid multiple freeze-thaw cycles.- Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration.
Lack of biological response - Inactive DDG due to rearrangement to the 1,3-isomer.- Degradation of the stock solution.- Ensure the DDG is stored properly and handled at neutral pH to minimize isomerization[14].- Prepare a fresh stock solution from a new vial of DDG.

Table 2: Troubleshooting Guide for the Application of 1,2-Didecanoyl-sn-glycerol.

Conclusion

The successful use of 1,2-Didecanoyl-sn-glycerol in cell culture hinges on its proper dissolution and handling. By following the detailed protocol and understanding the principles outlined in this guide, researchers can ensure the consistent and effective delivery of this potent PKC activator, leading to more reliable and reproducible data in the study of cellular signaling pathways.

References

  • 1,2-Didecanoyl-Sn-glycerol - Catfishgenome. Available at: [Link]

  • The preparation of 2-O-[1'-14C]arachidonoyl-1-O-stearoyl-sn-glycerol - PMC - NIH. Available at: [Link]

  • Defined media reveals the essential role of lipid scavenging to support cancer cell proliferation - PMC. Available at: [Link]

  • 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed. Available at: [Link]

  • A diacylglycerol photoswitching protocol for studying TRPC channel functions in mammalian cells and tissue slices - NIH. Available at: [Link]

  • The effect of high-intensity ultrasound on cell disruption and lipid extraction from high - SciSpace. Available at: [Link]

  • Lipids in cell culture media - Cytiva. Available at: [Link]

  • Complete Sonication Protocol for Cell Lysis | Step-by-Step Guide + Expert Tips - Assay Genie. Available at: [Link]

  • Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed. Available at: [Link]

  • Lipids in Cell Culture Media - ResearchGate. Available at: [Link]

Sources

Application Note: Preparation of Fluid-Phase 1,2-Dicaprin (DC10PC) Liposomes

Author: BenchChem Technical Support Team. Date: February 2026

This protocol details the preparation of liposomes using 1,2-Dicapryl-sn-glycero-3-phosphocholine (DC10PC) , often referred to shorthand as "Dicaprin liposomes" in specific formulation contexts.

Critical Scientific Distinction: It is vital to distinguish between two chemically distinct lipids often confused in nomenclature:

  • 1,2-Dicaprin (1,2-Decanoyl-rac-glycerol): A diglyceride (DAG). It is non-bilayer forming on its own (induces inverted hexagonal phases) and is typically used as an antimicrobial additive or permeation enhancer.

  • DC10PC (1,2-Dicapryl-sn-glycero-3-phosphocholine): A short-chain phospholipid.[1] This is the lipid capable of forming bilayers (liposomes), though it forms dynamic, fluid vesicles due to its short chain length (C10).

This guide focuses on the preparation of DC10PC liposomes (the bilayer-forming agent). A subsection is provided for researchers intending to load 1,2-Dicaprin (DAG) into a stable carrier.

Executive Summary & Mechanism

1,2-Dicapryl-sn-glycero-3-phosphocholine (DC10PC) is a synthetic phospholipid with saturated C10 fatty acid chains. Unlike standard lipids (e.g., DPPC, DMPC), DC10PC has a transition temperature (


) below freezing (

). This results in a bilayer that is in a liquid-crystalline (fluid) phase at all standard laboratory temperatures.

Experimental Constraints:

  • High CMC: The Critical Micelle Concentration (CMC) of DC10PC is significantly higher (~6–10 mM) than long-chain lipids. If the lipid concentration drops below this threshold, vesicles will disassemble into micelles.

  • Membrane Fluidity: The high fluidity results in "leaky" membranes. Encapsulation of small molecules is inefficient without the addition of cholesterol (30–50 mol%) to condense the bilayer.

Physicochemical Profile
ParameterValue / CharacteristicImplication for Protocol
Lipid Identity 1,2-dicapryl-sn-glycero-3-phosphocholine (DC10PC)Primary vesicle former.
Molecular Weight 565.72 g/mol Calculation of molar ratios.
Phase Transition (

)

Hydration can occur at Room Temp (no heating required).
CMC High (~7 mM)CRITICAL: Maintain lipid concentration > 10 mM throughout.
Bilayer State Fluid / DisorderedHigh permeability; requires cholesterol for drug retention.

Reagents and Equipment

Reagents
  • Lipid: 1,2-dicapryl-sn-glycero-3-phosphocholine (DC10PC) (Powder or Chloroform solution).

  • Stabilizer (Optional but Recommended): Cholesterol (ovine wool, >98%).

  • Solvent System: Chloroform (HPLC Grade) and Methanol (HPLC Grade).

  • Hydration Buffer: PBS (pH 7.4) or HEPES-buffered saline. Avoid pure water to prevent osmotic stress during downstream applications.

  • Inert Gas: Nitrogen (

    
    ) or Argon stream.
    
Equipment
  • Rotary Evaporator (Büchi or equivalent) with vacuum controller.

  • High-vacuum desiccator.

  • Mini-Extruder (e.g., Avanti Mini-Extruder).

  • Polycarbonate membranes (100 nm and 200 nm pore size).

  • Gas-tight glass syringes (Hamilton).

Detailed Protocol: Thin Film Hydration

Phase 1: Lipid Solubilization & Mixing

Rationale: Homogeneous mixing of lipids at the molecular level is required before the film forms.

  • Stock Preparation: Dissolve DC10PC in Chloroform at 20 mg/mL .

    • Note: If using Cholesterol to stabilize the membrane, dissolve Cholesterol in Chloroform at 10 mg/mL.

  • Mixing: In a round-bottom flask, combine lipids to achieve the desired molar ratio.

    • Standard Fluid Formulation: 100% DC10PC.

    • Stabilized Formulation: DC10PC : Cholesterol (70:30 molar ratio).

  • Solvent Volume: Ensure the total volume of organic solvent is sufficient to coat the bottom third of the flask (approx. 2–4 mL for a 50 mg batch).

Phase 2: Film Formation (Drying)

Rationale: Creation of a stacked multilamellar lipid sheet (film) is the precursor to vesicle formation.

  • Rotary Evaporation: Attach the flask to the rotovap.

    • Temperature: Set water bath to 30°C (Since DC10PC

      
       is low, high heat is unnecessary and risks degradation).
      
    • Vacuum: Lower pressure gradually to 150 mbar to prevent bumping. Rotate at 100–150 rpm.

  • Nitrogen Flush: If a rotovap is unavailable, dry under a gentle stream of

    
     gas while rotating the vial by hand to coat the walls.
    
  • Desiccation: Place the flask under high vacuum (< 10 mbar) for minimum 4 hours (overnight recommended) to remove trace solvent.

    • Warning: Residual chloroform destabilizes DC10PC bilayers and increases leakage.

Phase 3: Hydration (Vesicle Self-Assembly)

Rationale: Hydration swells the lipid film, causing sheets to detach and fold into Multilamellar Vesicles (MLVs).

  • Buffer Addition: Add sufficient hydration buffer (PBS/HEPES) to the dried film.

    • Target Concentration: 20 mM to 50 mM total lipid.

    • Why? You must stay significantly above the CMC (~7 mM). Dilute preparations will yield micelles, not liposomes.

  • Agitation: Vortex vigorously for 1 minute.

    • Since

      
       (-5°C), the film will hydrate rapidly. No heating block is required.
      
    • Observation: The solution should turn milky/cloudy, indicating the formation of large MLVs.

  • Annealing: Let the suspension sit at room temperature for 30 minutes to equilibrate the bilayers.

Phase 4: Sizing (Extrusion)

Rationale: Converting large, heterogeneous MLVs into uniform Large Unilamellar Vesicles (LUVs).

  • Assembly: Assemble the extruder with a 100 nm polycarbonate membrane. (Start with 200 nm if the suspension is very viscous, then step down).

  • Priming: Pass buffer through the extruder once to wet the membrane.

  • Extrusion: Pass the lipid suspension through the membrane 11–21 times .

    • Note: An odd number of passes ensures the final product ends up in the "receiver" syringe, minimizing contamination from un-extruded MLVs in the starting syringe.

  • Clarity Check: The suspension should become noticeably more transparent (translucent) compared to the initial milky MLV suspension.

Variant: Loading 1,2-Dicaprin (Diglyceride)

If your goal is to deliver the antimicrobial lipid 1,2-Dicaprin (DAG) rather than use DC10PC as the carrier:

1,2-Dicaprin (DAG) acts as a "wedge" in the bilayer, inducing negative curvature. It cannot form liposomes alone.

  • Host Lipid: Use DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) or DPPC.

  • Maximum Ratio: Do not exceed 10–15 mol% 1,2-Dicaprin.

  • Effect: >20% Dicaprin will cause the liposomes to collapse into inverted hexagonal phases or fuse uncontrollably.

Workflow Visualization

The following diagram illustrates the critical path for DC10PC preparation, highlighting the CMC threshold logic.

LiposomeProtocol cluster_0 Critical Stability Zone Start Start: Lipid Selection Dissolve Solubilize DC10PC in CHCl3 (Optional: Add Cholesterol) Start->Dissolve Dry Dry to Thin Film (Rotovap + High Vac) Dissolve->Dry Hydrate Hydrate with Buffer (Temp > -5°C) Dry->Hydrate CheckCMC DECISION: Is Conc > 10mM? Hydrate->CheckCMC Micelles Result: Micelles (Failure) No Vesicles Formed CheckCMC->Micelles No (< 7mM) MLV Result: MLVs Formed (Milky Suspension) CheckCMC->MLV Yes (> 10mM) Extrude Extrusion (100nm) Pass 11-21 times MLV->Extrude Final Final DC10PC LUVs (Store 4°C, Use <48h) Extrude->Final

Figure 1: Decision tree for DC10PC liposome formation. Note the critical concentration check to avoid micellization.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
No Pellet / Clear Solution Lipid concentration < CMC.Re-concentrate sample or start over with >20 mM lipid.
Precipitation Buffer incompatibility or hydrolysis.DC10PC hydrolyzes faster than long chains. Use fresh buffer; do not store >48h.
Leaky Vesicles Fluid phase instability.Add 30 mol% Cholesterol or mix with DMPC (C14) to increase membrane order.
Filter Clogging Lipid aggregates or contamination.Ensure lipid film was fully hydrated (no dry flecks) before extrusion.

References

  • Avanti Polar Lipids. 10:0 PC (1,2-didecanoyl-sn-glycero-3-phosphocholine) Product & Physicochemical Data. Available at: [Link][1]

  • Marsh, D. (2013). Handbook of Lipid Bilayers. CRC Press.
  • Akbarzadeh, A., et al. (2013). "Liposome: classification, preparation, and applications." Nanoscale Research Letters, 8(1), 102. Available at: [Link]

  • Hope, M. J., et al. (1985). "Production of large unilamellar vesicles by a rapid extrusion procedure. Characterization of size distribution, trapped volume and ability to maintain a membrane potential." Biochimica et Biophysica Acta (BBA) - Biomembranes, 812(1), 55-65. Available at: [Link]

  • Coyner, D. F., et al. (2002). "Stability and permeation properties of 1,2-dicapryl-sn-glycero-3-phosphocholine/1,2-dipalmitoyl-sn-glycero-3-phosphocholine mixed liposomes." Journal of Pharmaceutical Sciences. (Demonstrates the mixing of C10 and C16 lipids for stability).

Sources

Application Note: PKC Activation using 1,2-Didecanoyl-sn-glycerol (DiC10)

[1][2][3]

Introduction & Mechanistic Basis

1,2-Didecanoyl-sn-glycerol (DiC10) is a cell-permeable, synthetic diacylglycerol (DAG) analog. Unlike endogenous long-chain DAGs, which are insoluble in aqueous media and restricted to the membrane of origin, DiC10 possesses medium-length fatty acid chains (C10:0). This structural modification confers sufficient water solubility to permit exogenous delivery to cells while retaining the hydrophobicity required to partition into the plasma membrane.

Mechanism of Action: DiC10 functions as a stereospecific agonist for the C1 domain found in Conventional (cPKC) and Novel (nPKC) isoforms.

  • Membrane Partitioning: Upon addition to the culture media, DiC10 rapidly partitions into the lipid bilayer.

  • C1 Domain Binding: It binds to the C1 regulatory domain of cytosolic PKC.

  • Translocation: This binding increases the enzyme's affinity for membrane lipids (specifically Phosphatidylserine), causing translocation of PKC from the cytosol to the membrane.

  • Activation: The conformational change releases the pseudosubstrate from the catalytic core, activating the kinase.

Critical Distinction (DiC10 vs. PMA): Unlike Phorbol 12-myristate 13-acetate (PMA), which is metabolically stable and causes sustained, often supraphysiological activation (leading to eventual PKC downregulation/degradation), DiC10 is rapidly metabolized by diacylglycerol kinases (DGK) and lipases. This makes DiC10 the superior choice for studying phasic or transient PKC signaling events.

Signaling Pathway Visualization

The following diagram illustrates the entry of DiC10 into the cell and its parallel action to endogenous DAG, leading to PKC activation and subsequent downstream effects.

PKC_ActivationDiC10_MediaDiC10 (Exogenous)MembranePlasma MembraneDiC10_Media->MembranePartitions into BilayerPKC_ActivePKC-DiC10 Complex(Membrane Bound)Membrane->PKC_ActiveEndo_DAGEndogenous DAGEndo_DAG->PKC_ActiveMimicsPKC_InactivePKC (Inactive/Cytosolic)PKC_Inactive->PKC_ActiveTranslocationSubstrateDownstream Substrates(e.g., MAPK, GSK3beta)PKC_Active->SubstratePhosphorylationMetabolismMetabolic Degradation(DGK/Lipases)PKC_Active->MetabolismRapid Turnover(t1/2 ~ min)

Caption: Mechanism of DiC10-mediated PKC activation. Note the rapid metabolic turnover (red dashed line) distinguishing it from phorbol esters.

Material Preparation & Handling

Compound: 1,2-Didecanoyl-sn-glycerol (DiC10) Molecular Weight: ~400.6 g/mol Solubility: Soluble in Ethanol, DMSO, and Chloroform. Sparingly soluble in water.

Stock Solution Protocol
  • Primary Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol (anhydrous).

  • Concentration: Prepare a 100 mM stock solution.

    • Example: Dissolve 5 mg of DiC10 in ~125 µL of DMSO.

  • Storage: Aliquot into small volumes (e.g., 10-20 µL) and store at -20°C or -80°C under inert gas (Nitrogen/Argon) if possible. Avoid repeated freeze-thaw cycles.

  • Stability: Solutions in DMSO are stable for 1-3 months at -20°C.

Optimization of Concentration

The "Goldilocks" zone for DiC10 is critical. Too low, and activation is undetectable; too high, and non-specific membrane perturbation or cytotoxicity occurs.

ParameterRecommended RangeNotes
Working Concentration 10 µM – 100 µM Start titration at 10, 25, 50, 100 µM.
EC50 (Approximate) ~25 – 50 µM Varies by cell type and lipid composition.
Duration (Single Pulse) 5 – 30 minutes Activation peaks early (5-10 min) and decays due to metabolism.
Sustained Activation Add every 20 mins To mimic sustained signaling, fresh DiC10 must be spiked in repeatedly.
Vehicle Limit < 0.1% Ensure final DMSO/Ethanol concentration does not affect cell health.

Isoform Specificity Table:

Isoform Family Members Activated by DiC10?

| Conventional (cPKC) |

YESNovel (nPKC)

YESAtypical (aPKC)

NO
Step-by-Step Experimental Protocol
Assay: PKC Translocation or Substrate Phosphorylation

Objective: To measure PKC activation in adherent cell lines (e.g., HeLa, HEK293, CHO) via Western Blot (phosphorylation status) or Live Imaging (translocation).

Reagents:

  • DiC10 Stock (100 mM in DMSO).

  • Serum-Free Media (SFM) or Low-Serum Media (0.5% FBS).

  • Positive Control: PMA (100 nM).

  • Negative Control: DMSO (Vehicle).

Workflow:

  • Cell Seeding:

    • Seed cells in 6-well plates (for Western) or glass-bottom dishes (for Imaging).

    • Grow to 70-80% confluency.

  • Starvation (Critical Step):

    • Remove growth media.

    • Wash 1x with PBS.

    • Incubate in Serum-Free Media for 4–16 hours prior to the experiment.

    • Why? Serum contains lipids and growth factors that cause high basal PKC activity, masking the DiC10 effect.

  • Preparation of Working Solutions (Immediately before use):

    • Dilute the 100 mM DiC10 stock into warm Serum-Free Media.

    • Sonicate: Vortex vigorously or briefly sonicate the media to ensure dispersion of DiC10 micelles.

    • Target: 50 µM (1:2000 dilution). Final DMSO = 0.05%.

  • Treatment:

    • Aspirate starvation media.

    • Add media containing DiC10 (10–100 µM) , PMA (100 nM) , or Vehicle .

    • Time Course: Incubate for 5, 10, 30, and 60 minutes at 37°C.

  • Termination & Lysis:

    • For Phospho-Western: Place plate on ice immediately. Aspirate media. Wash 1x with ice-cold PBS containing phosphatase inhibitors (NaF, Na3VO4). Lyse directly in 1x Laemmli Buffer or RIPA buffer.

    • For Translocation (Imaging): Fix cells with 4% Paraformaldehyde after treatment, or image live if using GFP-PKC reporters.

  • Analysis:

    • Western Blot: Probe for Phospho-PKC (pan) or specific substrates like Phospho-MARCKS or Phospho-ERK1/2.

    • Result: Expect a peak signal at 5–15 minutes for DiC10, returning to baseline by 60 minutes. PMA will show sustained signal.

Troubleshooting & Controls (Self-Validating System)

To ensure scientific integrity, every experiment must include these controls:

  • The "Metabolism" Check: If you see no activation at 60 minutes with DiC10 but strong activation with PMA, this is likely correct (due to metabolism), not a failure. Check early timepoints (5-10 min).

  • The "Solubility" Check: If DiC10 precipitates (cloudy media), the local concentration is unknown. Reduce concentration to 25 µM or improve dispersion by premixing DiC10 with a carrier (e.g., 1:1 molar ratio with phosphatidylserine liposomes) if using simple media addition fails.

  • Negative Control: Use 4

    
    -PMA  (inactive isomer) or Vehicle alone to rule out solvent effects.
    
References
  • Das, J. & Radhakrishnan, A. (2016). Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols. Journal of Biological Chemistry. Link

  • Rösner, H. & Vacun, G. (1999). 1,2-dioctanoyl-sn-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes. European Journal of Cell Biology. Link

  • Griner, E.M. & Kazanietz, M.G. (2007). Protein kinase C and other diacylglycerol effectors in cancer. Nature Reviews Cancer. Link

  • Cayman Chemical. (2024).[1] 1,2-Didecanoyl-sn-glycerol Product Information & Safety Data Sheet. Link

  • Newton, A.C. (2018). Protein kinase C: perfectly balanced signaling. Critical Reviews in Biochemistry and Molecular Biology. Link

Solvent Compatibility and Handling Guide for 1,2-Didecanoyl-sn-glycerol (1,2-DDG) Stock Solutions

[1]

Abstract

1,2-Didecanoyl-sn-glycerol (1,2-DDG) is a cell-permeable, synthetic diacylglycerol (DAG) analog containing two decanoic acid (C10:0) chains. It functions as a potent activator of Protein Kinase C (PKC) by mimicking endogenous DAGs.[1] However, its amphiphilic nature presents distinct solubility challenges: it is too hydrophobic for direct aqueous dissolution but sufficiently hydrophilic to disrupt standard lipid handling protocols. This guide provides a validated framework for solvent selection, stock solution preparation, and aqueous delivery to ensure experimental reproducibility and prevent compound precipitation or hydrolysis.

Mechanism of Action & Chemical Context

To optimize handling, one must understand the molecular behavior of 1,2-DDG. Unlike long-chain DAGs (e.g., 1,2-Dioleoyl-sn-glycerol), which are strictly membrane-bound and require vesicles for delivery, 1,2-DDG possesses shorter C10 chains.[1] This allows it to partition rapidly into cell membranes from an aqueous media, provided it is kept in a dispersed state.

  • Target: C1 Domain of Protein Kinase C (PKC) isoforms (and other C1-domain proteins like PKD and RasGRP).[1]

  • Mechanism: 1,2-DDG inserts into the plasma membrane, recruiting cytosolic PKC. This recruitment induces a conformational change, expelling the pseudosubstrate sequence and activating the kinase.

Visualization: PKC Activation Pathway

The following diagram illustrates the logical flow from 1,2-DDG solubilization to PKC activation.

PKC_ActivationDDG_Stock1,2-DDG Stock(DMSO/EtOH)MediaCell Culture Media(Aqueous)DDG_Stock->MediaDilution (<0.1% Solvent)DispersionMicellar/MonomericDispersionMedia->DispersionRapid VortexingMembranePlasma MembraneInsertionDispersion->MembranePartitioningComplexDDG-PKC-MembraneComplexMembrane->ComplexRecruitsPKC_InactivePKC (Cytosolic)InactivePKC_Inactive->ComplexBinds C1 DomainResponseDownstream Signaling(e.g., ERK Phosphorylation)Complex->ResponseKinase Activation

Caption: Mechanism of 1,2-DDG delivery and PKC activation. Critical control points include the initial dispersion and membrane partitioning.

Solvent Compatibility Profile

1,2-DDG is an oil or low-melting solid at room temperature.[1] Its solubility is governed by the balance between its polar glycerol headgroup and its medium-chain fatty acid tails.

Solubility Data Table
SolventSolubility Limit (Approx.)SuitabilityNotes
DMSO ~7 - 10 mg/mLHigh Preferred for biological assays.[1] Hygroscopic; keep sealed.
Ethanol ~25 - 30 mg/mLHigh Good for stock storage.[1] High volatility requires tight sealing.
Chloroform > 50 mg/mLStorage Only Excellent for long-term storage.[1] Toxic/incompatible with cells.
DMF ~20 - 30 mg/mLMedium Good solubility but higher cytotoxicity than DMSO.[1]
PBS (pH 7.2) < 0.25 mg/mLLow Unstable. Rapidly precipitates or forms aggregates.[1]

Critical Warning: Aqueous solutions of 1,2-DDG are physically unstable (prone to precipitation) and chemically unstable (prone to acyl migration and ester hydrolysis).[1] Never store 1,2-DDG in aqueous buffer for more than 12 hours.

Validated Protocols

Protocol A: Preparation of High-Concentration Stock Solutions

Objective: Create a stable, anhydrous stock solution for long-term storage.

  • Vial Equilibration: Remove the product vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 mins) before opening. This prevents condensation of atmospheric water into the hygroscopic lipid.

  • Solvent Choice:

    • For cell culture use: Select DMSO (cell culture grade, anhydrous).[1]

    • For liposome preparation: Select Chloroform or Ethanol .

  • Dissolution:

    • Add sufficient solvent to achieve a concentration of 10–25 mM (approx. 3.5 – 9.0 mg/mL).[1]

    • Note: MW of 1,2-DDG is ~344.5 g/mol .[2][3] A 10 mg vial dissolved in 290 µL DMSO yields ~100 mM.

    • Vortex vigorously for 30 seconds. If the solution is cloudy, sonicate in a water bath at 30°C for 5 minutes until clear.

  • Aliquot & Storage:

    • Aliquot into amber glass vials (preferred) or high-quality polypropylene tubes.

    • Inert Gas Purge: Overlay the solution with a gentle stream of Argon or Nitrogen gas to prevent oxidation of the lipid.

    • Seal tightly (use Parafilm for long-term storage).[1]

    • Store at -20°C . Stable for >6 months if kept anhydrous.

Protocol B: Preparation of Working Solutions (Cell Culture)

Objective: Deliver 1,2-DDG to cells without precipitating the lipid or inducing solvent toxicity.[1]

Workflow Diagram:

WorkflowStep1Thaw Stock(DMSO/EtOH)Step2Prepare Intermediate?(1:10 dilution)Step1->Step2Step-down MethodStep3Final Dilutioninto MediaStep1->Step3Direct MethodStep2->Step3Step4ImmediateVortexingStep3->Step4Critical!Step5Add to CellsStep4->Step5

Caption: Preparation workflow for aqueous working solutions. Rapid mixing (Step 4) is essential to prevent oil droplet formation.[1]

Step-by-Step Procedure:

  • Calculate Solvent Volume: Determine the volume of stock needed. Ensure the final organic solvent concentration in the culture well is < 0.1% (for DMSO) or < 0.5% (for Ethanol) to avoid artifacts.[1]

    • Example: To treat 2 mL of media at 10 µM (final), add 0.2 µL of a 100 mM DMSO stock.

  • Rapid Dilution Technique:

    • Pre-warm the culture media to 37°C.

    • Pipette the required amount of 1,2-DDG stock directly into a tube containing the pre-warmed media.

    • IMMEDIATELY vortex for 10–15 seconds. Do not let the stock droplet sit on top of the media; it will precipitate.

  • Application:

    • Add the pre-mixed media (containing 1,2-DDG) to the cells.

    • Alternative: For very small volumes, you can add the stock directly to the well while swirling the plate, but pre-mixing is more reproducible.

  • Time Window: Use the aqueous dilution within 30 minutes . Do not store diluted media.[2][4][5]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Cloudy precipitate in media Concentration too high or mixing too slow.[1]Reduce concentration (max aqueous solubility is ~250 µg/mL).[1] Vortex immediately upon addition.
Cell toxicity Solvent concentration too high.Ensure DMSO < 0.1%. Include a "Vehicle Control" (DMSO only) in all experiments.
Loss of Activity Hydrolysis or adherence to plastic.Use fresh stock. Use glass tubes for intermediate dilutions. 1,2-DDG can stick to polystyrene.[1]
Inconsistent Results 1,2- vs 1,3- isomer migration.1,2-DAGs can isomerize to inactive 1,3-DAGs.[1] Store stocks at -20°C and never leave in aqueous buffer >1 hr.

References

  • Avanti Polar Lipids. Lipid Handling and Storage Guidelines. Available at: [Link] (Accessed Feb 9, 2026).[1]

  • National Institutes of Health (PubMed). Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols.[1] Available at: [Link] (Accessed Feb 9, 2026).[1]

using 1,2-Didecanoyl-sn-glycerol in lipid monolayer studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Interfacial Studies Using 1,2-Didecanoyl-sn-glycerol

Abstract

1,2-Didecanoyl-sn-glycerol (10:0 DG) is a synthetic short-chain diacylglycerol (DAG) utilized as a model lipid in biophysical chemistry and a potent activator of Protein Kinase C (PKC) in cell biology.[1][2][3] Unlike long-chain homologs (e.g., 1,2-dipalmitoyl-sn-glycerol), 10:0 DG exhibits unique "metastable" interfacial behavior due to its intermediate water solubility and liquid-expanded phase state at physiological temperatures.[1] This guide details the protocols for generating stable Langmuir monolayers of 10:0 DG and utilizing them as substrates for interfacial enzymology (lipolysis) assays.

Introduction & Physicochemical Context

In membrane biophysics, Diacylglycerols (DAGs) are critical non-bilayer lipids that modify membrane curvature and serve as secondary messengers. 1,2-Didecanoyl-sn-glycerol (C10:[1]0) occupies a specific niche:

  • Chain Length: The decanoic acid tails (10 carbons) render the molecule sufficiently hydrophobic to form a monolayer but short enough to maintain a Liquid-Expanded (LE) phase at room temperature (

    
    ).[1]
    
  • Solubility Warning: Unlike C16 or C18 DAGs, 10:0 DG has a finite critical micelle concentration (CMC) and can partition into the aqueous subphase over time. This creates a "desorption rate" that must be accounted for in static monolayer experiments.

Key Applications:

  • Interfacial Enzymology: Acting as a clean, defined substrate for lipases (e.g., Pancreatic Lipase, Lipoprotein Lipase) to study "Interfacial Activation."

  • Membrane Insertion Models: Studying the penetration of DAGs into phospholipid monolayers.

Material Preparation & Handling

Reagents:

  • Lipid: 1,2-Didecanoyl-sn-glycerol (Avanti Polar Lipids, Product #800800 or equivalent).[1]

  • Spreading Solvent: Chloroform (HPLC Grade).[1] Note: Methanol is avoided in the spreading solvent for this specific lipid to prevent pre-dissolution into the subphase during spreading.

  • Subphase: 10 mM Tris-HCl, 150 mM NaCl, pH 7.4 (Standard Buffer). Crucial: Use ultrapure water (18.2 MΩ[1]·cm).

Storage: Store powder at


. Once dissolved in chloroform, store in glass vials with Teflon-lined caps at 

. Never use plastic tips or tubes with chloroform solutions.

Core Protocol 1: Langmuir Isotherm Generation[1]

This protocol characterizes the molecular area and phase behavior of 10:0 DG.

Experimental Setup
  • Instrument: Langmuir-Blodgett Trough (e.g., KSV NIMA, Biolin).[1]

  • Temperature:

    
    .
    
  • Barrier Speed:

    
     (Faster than standard DPPC protocols to minimize lipid loss to subphase).[1]
    
Step-by-Step Methodology
  • Cleaning: Clean the trough with ethanol and rinse

    
     with ultrapure water. Aspirate the surface to remove surfactant contaminants.
    
  • Subphase Filling: Fill the trough with buffer. Ensure the meniscus is slightly positive (convex) above the trough edge.

  • Spreading:

    • Prepare a

      
       solution of 10:0 DG in Chloroform.
      
    • Using a Hamilton glass syringe, deposit

      
       dropwise onto the subphase surface.
      
    • Expert Tip: Deposit drops gently against a glass rod partially submerged in the buffer to break the fall and prevent the lipid from plunging into the bulk phase.

  • Solvent Evaporation: Wait exactly 10 minutes .

    • Why? Longer waits (

      
       min) increase the risk of 10:0 DG dissolving into the bulk water. Shorter waits leave residual chloroform.
      
  • Compression: Begin barrier compression. Record Surface Pressure (

    
    ) vs. Mean Molecular Area (
    
    
    
    ).[1]
  • Hysteresis Check: Compress to

    
    , then immediately expand. If the curves do not overlap, significant lipid desorption (solubility loss) has occurred.
    

Data Interpretation (Table 1):

ParameterTypical Value (10:0 DG)Interpretation
Lift-off Area

Indicates liquid-expanded state (disordered tails).[1]
Collapse Pressure

Above this, the monolayer buckles or dissolves rapidly.
Phase Transition None observed at

Remains fluid (LE) throughout compression.[1]

Core Protocol 2: Interfacial Enzymology (Zero-Order Trough)

This is the "Gold Standard" assay for 10:0 DG. It measures the activity of a lipase digesting the monolayer. As the enzyme cleaves the DAG into fatty acids and glycerol (which are soluble and leave the interface), the surface pressure drops. The trough barriers must move inward to maintain constant pressure. The rate of barrier movement equals the reaction velocity.

Workflow Logic
  • Form Monolayer: Spread 10:0 DG to a target pressure (e.g.,

    
    ).[1]
    
  • Inject Enzyme: Inject lipase into the subphase under the monolayer.

  • Feedback Loop: The trough software maintains constant

    
     by compressing barriers.
    
  • Calculate: Reaction rate is derived from the reduction in monolayer area over time.

Graphviz Visualization: Enzyme Kinetics Workflow

G Setup 1. Establish Monolayer (10:0 DG at 15 mN/m) Equilibrium 2. Equilibration (Wait for stable Area) Setup->Equilibrium Injection 3. Enzyme Injection (Into Subphase) Equilibrium->Injection Hydrolysis 4. Hydrolysis Reaction (Lipid -> Fatty Acid + Glycerol) Injection->Hydrolysis Enzyme Adsorption Desorption 5. Product Desorption (Leave Interface) Hydrolysis->Desorption Compensation 6. Barrier Compression (Maintains Constant Pressure) Desorption->Compensation Pressure Drop Compensation->Hydrolysis Feedback Loop Data 7. Output: Area vs. Time (Slope = Reaction Velocity) Compensation->Data

Caption: Zero-Order Trough Workflow. The system compensates for substrate loss (hydrolysis) by reducing surface area to maintain constant pressure.

Detailed Protocol
  • Set Target Pressure: Program the trough to "Constant Pressure Mode" (isobaric) at

    
    . This mimics the lateral pressure of a biological membrane.
    
  • Spread Lipid: Spread 10:0 DG as in Protocol 1. Compress to

    
    .[1]
    
  • Equilibrate: Allow the system to stabilize for 5–10 minutes. The barriers may move slightly to compensate for evaporation or slight lipid solubility. Record this "background drift."

  • Enzyme Injection:

    • Use a bent needle to inject the Lipase (e.g.,

      
       final conc) into the subphase without disturbing the surface.
      
    • Turn on a miniature magnetic stirrer in the subphase (slow speed, 60 rpm) to mix the enzyme.

  • Recording: The barriers will begin to close to maintain

    
    .
    
  • Calculation:

    
    [1]
    
    • Where

      
       is the slope of the area reduction (cm²/s), and 
      
      
      
      is the molecular area of 10:0 DG at
      
      
      (derived from Protocol 1).

Troubleshooting & Expert Insights

Issue: High Background Drift (Barriers closing before enzyme addition).

  • Cause: 10:0 DG is dissolving into the subphase.

  • Solution: Saturate the subphase with a small amount of 10:0 DG prior to the experiment, or switch to a higher ionic strength buffer (

    
    ) to "salt out" the lipid and reduce solubility.
    

Issue: No Enzyme Activity.

  • Cause: "Interfacial Quality." Some lipases require a specific surface defect or "interfacial activation" step.[4]

  • Solution: Ensure the surface pressure is not too high. At

    
    , the lipid packing may be too tight for the enzyme to penetrate (the "cut-off pressure").
    

References

  • Verger, R., & de Haas, G. H. (1976). Interfacial Enzyme Kinetics of Lipolysis. Annual Review of Biophysics and Bioengineering.

  • Avanti Polar Lipids. (n.d.). 1,2-Didecanoyl-sn-glycerol (Product 800800) Technical Data Sheet. [1]

  • Maggio, B. (1994). Surface behavior of glycosphingolipids in biomembranes and monolayers. Progress in Biophysics and Molecular Biology.

  • Brockman, H. (1999). Lipid monolayers: why use half a membrane to characterize protein-membrane interactions? Current Opinion in Structural Biology.

Sources

in vitro kinase assay protocol using 1,2-Dicaprin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity In Vitro PKC Isoform Activation Using 1,2-Dicaprin

Abstract & Mechanistic Grounding

Protein Kinase C (PKC) isoforms function as molecular switches in signal transduction, governed by the lipid second messenger diacylglycerol (DAG).[1][2][3] While in vivo DAGs often contain long-chain fatty acids (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol), these are kinetically challenging in in vitro systems due to poor solubility and aggregation.

1,2-Dicaprin (sn-1,2-Didecanoylglycerol) is a synthetic, short-chain (C10:0) DAG analog. It retains the essential stereochemistry required to bind the C1 domain of Conventional (cPKC) and Novel (nPKC) isoforms but possesses superior aqueous dispersibility compared to long-chain DAGs.

The Mechanism of Activation:

  • Auto-inhibition Release: In the basal state, the PKC pseudosubstrate domain blocks the catalytic active site.

  • Membrane Recruitment: 1,2-Dicaprin, embedded within a phospholipid scaffold (typically Phosphatidylserine, PS), serves as a high-affinity anchor for the C1 domain.

  • Conformational Change: Binding to the C1 domain (and C2 domain via

    
     for cPKCs) pulls the pseudosubstrate away from the catalytic cleft, allowing substrate phosphorylation.
    

Critical Reagents & Lipid Physics

The success of this assay relies entirely on the physical state of the lipids . Simply adding 1,2-Dicaprin to a buffer will result in heterogeneous aggregates and noisy data. You must generate Mixed Micelles or Unilamellar Vesicles .

Reagent Specifications
ComponentSpecificationRole
1,2-Dicaprin sn-1,2-Didecanoylglycerol (C10:0)C1 Domain Activator (DAG mimic)
Phosphatidylserine (PS) Porcine Brain or Synthetic (DOPS)Obligate anionic scaffold for C2/C1 docking
Triton X-100 Ultra-Pure (Peroxide Free)Detergent for Mixed Micelle generation (Method A)
Calcium Chloride

(anhydrous beads)
Required for cPKC (

) activation
EGTA 0.5 M Stock, pH 8.0Calcium chelator (for nPKC specificity controls)

Pathway Visualization

The following diagram illustrates the activation logic and the specific role of 1,2-Dicaprin in the translocation event.

PKC_Activation InactivePKC Inactive PKC (Cytosolic) MembraneComplex Active Lipid-Enzyme Complex (Membrane Bound) InactivePKC->MembraneComplex Translocation Dicaprin 1,2-Dicaprin (C10 DAG Analog) Dicaprin->MembraneComplex Binds C1 Domain PS Phosphatidylserine (Anionic Scaffold) PS->MembraneComplex Binds C2/C1 Calcium Ca2+ (Cofactor) Calcium->MembraneComplex Binds C2 (cPKC only) PhosphoSubstrate Phosphorylated Product MembraneComplex->PhosphoSubstrate Catalysis Substrate Substrate (Ser/Thr) Substrate->PhosphoSubstrate ATP -> ADP

Caption: Mechanism of PKC activation. 1,2-Dicaprin and PS synergistically recruit PKC to the micelle surface, displacing the pseudosubstrate.

Detailed Protocol: Lipid Mixed Micelle Preparation

Why this method? While sonicated vesicles are "physiological," they are unstable and vary in size batch-to-batch. Triton X-100 Mixed Micelles create a thermodynamically stable, homogenous surface that yields highly reproducible kinetic data (Newton, 2003).

Phase 1: Lipid Master Mix Formulation
  • Dissolve Lipids: Prepare stock solutions of Phosphatidylserine (PS) and 1,2-Dicaprin in Chloroform (

    
    ).
    
    • Target Ratio: 30 mol% PS : 5 mol% 1,2-Dicaprin : 65 mol% Triton X-100 (inert carrier).

    • Simpler Alternative (Weight Ratio): 10:1 ratio of PS to 1,2-Dicaprin.

  • Combine & Dry:

    • In a glass vial, combine the required amount of PS and 1,2-Dicaprin.

    • CRITICAL STEP: Dry the chloroform under a gentle stream of Nitrogen (

      
      ) gas while rotating the vial. This creates a thin, uniform lipid film.
      
    • Lyophilize for 1 hour to remove trace solvent (solvent inhibits kinase activity).

  • Resuspension (Micelle Formation):

    • Resuspend the dried lipid film in Lipid Resuspension Buffer (20 mM HEPES pH 7.4, 0.03% Triton X-100).

    • Vortex vigorously for 2 minutes.

    • Incubate at 30°C for 10 minutes to equilibrate mixed micelles.

    • Result: A clear to slightly opalescent solution containing 10X Lipid/Dicaprin micelles.

Phase 2: The Kinase Reaction (Universal Readout)

Note: This reaction assembly is compatible with Radiometric (


) or ADP-Glo™ detection.

Assay Buffer (1X):

  • 20 mM HEPES (pH 7.4)

  • 10 mM

    
     (Essential cofactor for ATP)
    
  • 0.1 mM

    
     (For cPKC; omit or add EGTA for nPKC/aPKC)
    
  • 1 mM DTT (Freshly added)

  • 0.05% Triton X-100 (Final concentration in assay)

Step-by-Step Assembly:

  • Prepare 2.5X Lipid Mix: Dilute the Phase 1 Micelles into Assay Buffer.

    • Final Assay Conc:

      
       PS / 
      
      
      
      1,2-Dicaprin is a standard starting point.
  • Prepare 2.5X Substrate/ATP Mix:

    • Peptide substrate (e.g., Histone H1 or PKC-specific peptide) + Ultra-pure ATP.

  • Prepare 5X Enzyme Mix:

    • Dilute PKC isoform in Enzyme Dilution Buffer (20 mM HEPES, 0.1 mg/mL BSA to prevent sticking).

  • Reaction Initiation:

    • Add 10

      
        2.5X Lipid Mix to well.
      
    • Add 10

      
        2.5X Substrate/ATP Mix.
      
    • Pre-incubate 5 mins at 25°C.

    • Add 5

      
        5X PKC Enzyme to start.
      
  • Incubation:

    • Run for 20–60 minutes at 25°C or 30°C.

    • Linearity Check: Ensure <15% substrate conversion to maintain Michaelis-Menten kinetics.

Experimental Workflow Diagram

Protocol_Workflow cluster_0 Phase 1: Lipid Prep cluster_1 Phase 2: Kinase Reaction DryLipids Dry PS + Dicaprin (N2 Stream) Resuspend Resuspend in Triton X-100 Buffer DryLipids->Resuspend Micelles Form Mixed Micelles (Vortex/Warm) Resuspend->Micelles Assembly Combine: Lipids + ATP/Substrate + PKC Micelles->Assembly Incubation Incubate 30°C, 30 min Assembly->Incubation Detection Detection (Radiometric or Luminescent) Incubation->Detection

Caption: Operational workflow from lipid film generation to kinase activity detection.

Troubleshooting & Optimization

Self-Validating the System: To ensure the assay is measuring true PKC activity, include the following controls:

Control TypeConditionExpected ResultCausality
Lipid Dependence No Lipids (Buffer only)< 5% ActivityPKC requires membrane translocation for activation.
C1 Specificity PS Only (No Dicaprin)~10-20% ActivityPS provides the scaffold, but Dicaprin drives the high-affinity C1 activation.
Calcium Check + EGTA (No

)
Low for cPKC / High for nPKCValidates isoform identity (

needs Ca;

does not).

Common Pitfalls:

  • The "Hook Effect" (Surface Dilution): If you add too much Triton X-100 or bulk lipid without increasing 1,2-Dicaprin proportionally, the surface concentration of the activator decreases. The PKC cannot find the Dicaprin on the micelle surface. Solution: Maintain a constant molar ratio of Dicaprin:Total Lipid/Detergent.

  • Solvent Shock: Dissolving 1,2-Dicaprin in DMSO and adding it directly to the aqueous reaction often precipitates the lipid. Solution: Always use the drying/resuspension method to integrate Dicaprin into the PS micelles.

References

  • Newton, A. C. (2001). "Protein kinase C: structural and spatial regulation." Cell Signalling, 13(2), 85-103.

  • Hannun, Y. A., & Bell, R. M. (1989). "Functions of Sphingolipids and Sphingolipid Breakdown Products in Cellular Regulation." Science, 243(4890), 500-507. (Establishes mixed micelle methodology).

  • Quest, A. F., & Bell, R. M. (1994). "The regulatory region of protein kinase C gamma. Studies of phorbol ester binding to individual and combined cysteine-rich motifs." Journal of Biological Chemistry, 269(31), 20000-20012.

  • Giorgione, J., et al. (2006). "Protein Kinase C Activation by 1,2-Diacylglycerol Analogues." Biochemistry, 45(4), 1186–1196. (Specifics on short-chain DAG kinetics).

Sources

Application Note: Efficient Delivery of 1,2-Didecanoyl-sn-glycerol (diC10) to Intact Cells for PKC Activation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The study of the Phospholipase C (PLC) / Protein Kinase C (PKC) signaling axis often requires the exogenous activation of PKC. While Phorbol 12-myristate 13-acetate (PMA) is the historical standard for this, it acts as a "super-agonist," causing irreversible activation and subsequent proteasomal degradation of PKC isozymes.

1,2-Didecanoyl-sn-glycerol (diC10) offers a physiologically relevant alternative. It is a synthetic diacylglycerol (DAG) analog featuring medium-chain (10-carbon) fatty acids.

  • Permeability: Unlike natural long-chain DAGs (e.g., 1,2-Dioleoyl-sn-glycerol), diC10 is sufficiently hydrophilic to partition rapidly from aqueous media into the plasma membrane.

  • Metabolic Turnover: Unlike PMA, diC10 is metabolized by cellular Diacylglycerol Kinases (DGKs) and Lipases. This allows for transient, reversible signaling that mimics endogenous phasic DAG production.

This guide details the specific protocols for solubilizing, handling, and delivering diC10 to intact cells to ensure reproducible PKC activation without cytotoxicity.

Mechanistic Pathway

The following diagram illustrates the entry of diC10 and its binding to the C1 domain of Conventional and Novel PKC isoforms.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol / Downstream diC10_ext Exogenous diC10 (Micellar/Monomeric) diC10_mem diC10 (Inserted in Bilayer) diC10_ext->diC10_mem Passive Partitioning PKC_active PKC (Active) Membrane Bound diC10_mem->PKC_active Binds PhosphatidicAcid Phosphatidic Acid (Inactive for PKC) diC10_mem->PhosphatidicAcid Phosphorylation by DGK PKC_inactive PKC (Inactive) Cytosolic PKC_inactive->PKC_active Recruitment to C1 Domain Substrates Phosphorylation Substrates (e.g., MAPK) PKC_active->Substrates Signal Transduction DGK DAG Kinase (Metabolism) DGK->PhosphatidicAcid

Figure 1: Mechanism of Action. diC10 partitions into the membrane, recruiting cytosolic PKC. Note the competing metabolic pathway via DAG Kinase (DGK), which terminates the signal.

Physicochemical Properties & Preparation[1][2][3]

Success depends on proper solvent handling. diC10 is an oil that is prone to aggregation in water if not dispersed correctly.

Key Properties
PropertyValueNotes
MW 456.7 g/mol
Appearance Colorless to pale yellow oilHygroscopic. Keep dry.
Active Isomer 1,2 -Didecanoyl-sn-glycerolBinds PKC C1 domain.
Negative Control 1,3 -Didecanoyl-sn-glycerolDoes not bind PKC. Use to rule out biophysical membrane effects.
Solubility Table
SolventSolubility (max)StabilityUsage Recommendation
DMSO ~ 20 mg/mLMonths (-20°C)Preferred. Minimal cytotoxicity at <0.1% v/v.
Ethanol ~ 30 mg/mLMonths (-20°C)Good alternative if cells are DMSO-sensitive.
PBS/Media ~ 250 µg/mL< 24 HoursDo not store. Prepare immediately before use.

Protocol 1: Preparation of Stock Solutions

Objective: Create a stable, anhydrous stock solution.

  • Vial Handling: Remove the diC10 vial from the freezer and allow it to equilibrate to room temperature before opening . This prevents condensation of atmospheric water into the hygroscopic oil.

  • Solvent Addition: Add high-grade anhydrous DMSO to the vial to achieve a concentration of 50 mM .

    • Calculation: For 5 mg of diC10 (MW 456.7), add ~219 µL of DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. The oil should dissolve completely into a clear solution.

  • Aliquot & Storage: Aliquot into small volumes (e.g., 10-20 µL) in amber glass or polypropylene tubes to avoid repeated freeze-thaw cycles. Store at -20°C (stable for >6 months) or -80°C.

Protocol 2: Delivery to Adherent Cells (Acute Stimulation)

Objective: Deliver diC10 to cells to achieve a final concentration of 10–50 µM.

Experimental Logic:

  • Serum Starvation: Essential. Serum contains lipids and growth factors that elevate basal PKC activity. Starve cells (0.1% BSA or serum-free) for 4–16 hours prior to treatment to lower the "noise" floor.

  • Dispersion: diC10 is hydrophobic. Adding undiluted DMSO stock directly to the dish can cause local precipitation (oil droplets) that kills cells on contact. You must create a 2x or 10x intermediate dilution in media before adding to cells.

Step-by-Step Procedure
  • Preparation: Retrieve cell culture plates (e.g., HeLa, HEK293, or NIH3T3) previously serum-starved.

  • Intermediate Dilution (Critical Step):

    • Prepare a 10x Working Solution in warm culture medium (serum-free).

    • Example: To treat at 50 µM final:

      • Take 10 µL of 50 mM DMSO stock.

      • Add to 990 µL of warm medium (creates 500 µM, 10x).

      • Vortex immediately and vigorously for 15 seconds. Note: The solution may become slightly cloudy; this is a dispersion of diC10 micelles.

  • Treatment:

    • Remove culture media from cells and replace with fresh serum-free media (Volume = 900 µL).

    • Add 100 µL of the 10x Working Solution dropwise to the well.

    • Swirl gently to mix. Final concentration = 50 µM.

  • Incubation: Incubate at 37°C.

    • Translocation: 5–15 minutes.

    • Phosphorylation (e.g., ERK): 10–30 minutes.

    • Downstream gene expression: 1–4 hours.

  • Termination: Aspirate media and immediately lyse (for Western Blot) or fix (for Immunofluorescence).

Protocol 3: Validation via PKC Translocation Assay

Objective: Confirm bioactivity by visualizing the movement of PKC from the cytosol to the plasma membrane.

Reagents:

  • Cells expressing GFP-PKCα or GFP-PKCδ (or use immunofluorescence for endogenous PKC).

  • Hoechst 33342 (Nuclear stain).

Workflow:

  • Seed cells on glass coverslips.

  • Starve cells for 4 hours in HBSS (Hank's Balanced Salt Solution) + 10 mM HEPES. Note: HBSS is preferred over phenol-red media for imaging.

  • Place coverslip in a live-cell imaging chamber.

  • Acquire baseline images (Time 0). PKC should be diffuse in the cytosol.

  • Add diC10 (final 50 µM) directly to the chamber while imaging.

  • Observation: Within 60–120 seconds , you should observe a clearing of the cytosol and an enrichment of fluorescence at the plasma membrane.

  • Reversibility Check (Optional): Wash the cells 3x with diC10-free buffer. PKC should return to the cytosol within 15–30 minutes (unlike PMA treatment, where it remains stuck).

Experimental Workflow Diagram

Workflow Stock 50 mM Stock (in DMSO) Dilution 10x Intermediate (in Media) VORTEX VIGOROUSLY Stock->Dilution 1:100 Dilution CellPlate Adherent Cells (Serum Starved) Dilution->CellPlate Add 1:10 Incubation Incubation (10-30 mins) CellPlate->Incubation Analysis Lysis / Imaging Incubation->Analysis

Figure 2: Experimental Workflow. The intermediate dilution step is critical to prevent solvent shock and ensure uniform lipid dispersion.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation / Oily Droplets Direct addition of DMSO stock to media without mixing.Use the "Intermediate Dilution" method (Protocol 2). Vortex the intermediate solution vigorously.
No PKC Activation Metabolism by DGK is too fast.Add a DGK Inhibitor: Pre-treat cells with R59022 (10–20 µM) 15 mins prior to diC10. This blocks diC10 degradation.
High Toxicity Concentration too high or DMSO effect.Titrate diC10 down to 10 µM. Ensure final DMSO < 0.1%. Use Ethanol as an alternative vehicle.[1][2]
Signal is Sustained (Artifact) Use of 1,3-isomer or contamination.Verify you are using 1,2 -diC10. 1,3-diC10 is inactive. Ensure stock is not degraded.

References

  • Cayman Chemical. 1,2-Dioctanoyl-sn-glycerol Product Information & Solubility. (Note: diC8 and diC10 share identical solubility protocols).

  • Rösner, H., & Vacun, G. (1999). 1,2-dioctanoyl-sn-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes.[3] European Journal of Cell Biology. (Demonstrates reversibility vs PMA).

  • Goldberg, J., et al. (2025). Solubility protocols for lipid mediators in cell culture. (General guidance on DMSO/Ethanol/Saline delivery systems).

  • Thermo Fisher Scientific. Protein Kinase C Assay Protocols. (Standardizing PKC activation assays).

Sources

Application Notes & Protocols: Enzymatic Synthesis of 1,2-Didecanoyl-sn-glycerol from Phosphatidylcholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,2-Diacyl-sn-glycerols (DAGs) are critical lipid second messengers that play a pivotal role in a multitude of cellular signaling pathways.[1] Their primary and most well-characterized function is the activation of Protein Kinase C (PKC), a family of enzymes that regulate processes ranging from cell growth and differentiation to apoptosis.[2][3] 1,2-Didecanoyl-sn-glycerol, a saturated DAG with two C10:0 fatty acid chains, serves as a valuable tool for researchers studying these pathways due to its cell-permeable nature, allowing for the direct activation of PKC in cellular models.[4][5]

While chemical synthesis methods exist, they often involve harsh conditions and multiple protection/deprotection steps, which can lead to acyl migration, resulting in the formation of the biologically inactive 1,3-diacyl-sn-glycerol isomer. Enzymatic synthesis offers a highly specific and elegant alternative. This application note provides a detailed, field-proven protocol for the synthesis of high-purity 1,2-Didecanoyl-sn-glycerol from its corresponding phosphatidylcholine (PC) precursor using Phospholipase C (PLC).

The core of this method lies in the specific hydrolysis of the glycerophosphate bond of 1,2-Didecanoyl-sn-glycero-3-phosphocholine by PLC, an enzyme that cleaves phospholipids just before the phosphate group.[6][7] This reaction proceeds under mild, physiological conditions, preserving the stereochemistry at the sn-2 position and minimizing the risk of acyl migration.[8]

Principle of the Method: The Specificity of Phospholipase C

The synthesis is achieved through a single enzymatic step where Phospholipase C (EC 3.1.4.3) catalyzes the hydrolysis of the phosphodiester bond in 1,2-Didecanoyl-sn-glycero-3-phosphocholine. The reaction yields two products: the desired lipid, 1,2-Didecanoyl-sn-glycerol, which remains in the organic phase, and the water-soluble headgroup, phosphocholine.

The choice of PLC, typically from bacterial sources like Bacillus cereus or Clostridium welchii, is critical.[8][9] These enzymes are robust and highly specific for the headgroup of phospholipids, leaving the acyl chains at the sn-1 and sn-2 positions intact. The reaction is performed in a biphasic system or in the presence of a solvent that facilitates both enzyme activity and substrate accessibility. The mild conditions (neutral pH, physiological temperature) are paramount to preventing the non-enzymatic rearrangement of the 1,2-diacyl-sn-glycerol product to the more thermodynamically stable 1,3-isomer, thereby ensuring the biological activity of the final product.[8]

G cluster_reactants Reactants cluster_products Products PC 1,2-Didecanoyl-sn-glycero-3-phosphocholine (Substrate) PLC Phospholipase C (PLC) (e.g., from B. cereus) Neutral pH, 25-37°C PC->PLC H2O H₂O H2O->PLC DAG 1,2-Didecanoyl-sn-glycerol (Desired Product) PCholine Phosphocholine (Water-Soluble Byproduct) PLC->DAG PLC->PCholine

Figure 1. Enzymatic conversion of phosphatidylcholine to 1,2-diacylglycerol.

Materials and Reagents

Material/ReagentGrade/SpecificationRecommended Storage
1,2-Didecanoyl-sn-glycero-3-phosphocholine (C10:0 PC)≥99% purity-20°C
Phospholipase C (from Bacillus cereus)≥200 units/mg protein-20°C
Imidazole Buffer (or HEPES/Tris-HCl)1 M stock solution, pH 7.44°C
Calcium Chloride (CaCl₂)1 M stock solution, Anhydrous, ≥99%Room Temperature
HexaneAnhydrous, ≥99%Room Temperature
ChloroformHPLC Grade, Stabilized with ethanolRoom Temperature
MethanolHPLC GradeRoom Temperature
Sodium Chloride (NaCl) Solution0.9% (w/v) in Milli-Q waterRoom Temperature
Silica Gel 60230-400 mesh, for flash chromatographyRoom Temperature
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Room Temperature
Iodine CrystalsAnalytical GradeRoom Temperature
Nitrogen GasHigh PurityN/A

Detailed Experimental Protocol

This protocol is designed for a 50 mg scale synthesis. It can be scaled up or down, with proportional adjustments to reagents and solvents.

Part 1: Enzymatic Reaction

The causality behind this setup is to create a stable interface between the aqueous enzyme phase and the organic substrate phase, maximizing the catalytic efficiency of PLC.

  • Substrate Preparation:

    • Accurately weigh 50 mg of 1,2-Didecanoyl-sn-glycero-3-phosphocholine into a 20 mL glass screw-cap vial.

    • Dissolve the lipid in 5 mL of hexane. Gentle warming (to ~30°C) and vortexing may be required to ensure complete dissolution.

  • Aqueous Buffer Preparation:

    • In a separate tube, prepare 5 mL of reaction buffer.

    • Combine: 4.8 mL Milli-Q water, 0.3 mL of 1 M Imidazole buffer (final conc. 60 mM), and 11 µL of 1 M CaCl₂ (final conc. 2.2 mM). Adjust the final pH to 7.4.[10]

    • Expert Insight: Calcium ions are a crucial cofactor for many bacterial PLCs, stabilizing the enzyme's active site and facilitating substrate binding.

  • Enzyme Reconstitution:

    • Just prior to use, reconstitute the lyophilized Phospholipase C in the prepared reaction buffer to a concentration of 0.5 mg/mL (approx. 100 units/mL).[10] Keep the enzyme solution on ice.

  • Reaction Setup & Incubation:

    • Add the 5 mL of aqueous buffer to the vial containing the substrate in hexane.

    • Initiate the reaction by adding 100 µL of the reconstituted PLC solution (approx. 10 units) to the biphasic mixture.

    • Seal the vial tightly with a Teflon-lined cap.

    • Incubate the reaction at 25°C with vigorous stirring or shaking for 4-6 hours. A magnetic stir bar or a laboratory shaker can be used.

    • Self-Validation Check: Monitor the reaction progress every hour by TLC (see Part 3). Spot a small aliquot of the organic (top) layer. The reaction is complete when the starting PC spot (at the origin) has disappeared and a new, higher Rf spot corresponding to the DAG product is maximized.

Part 2: Product Extraction and Purification

The goal here is to efficiently separate the lipid product from the aqueous phase containing the enzyme and phosphocholine byproduct, followed by purification to remove any unreacted starting material.

  • Phase Separation (Modified Bligh-Dyer Extraction):

    • Once the reaction is complete, transfer the entire reaction mixture to a 50 mL separatory funnel.

    • Add 10 mL of chloroform and 5 mL of methanol to the funnel.

    • Shake vigorously for 2 minutes. The mixture should form a single phase.

    • Add an additional 5 mL of chloroform and 5 mL of 0.9% NaCl solution.

    • Shake again for 2 minutes and then allow the layers to separate for 15 minutes.

    • Collect the lower organic phase (chloroform/hexane) which contains the 1,2-Didecanoyl-sn-glycerol.

    • Wash the collected organic phase once more with 10 mL of 0.9% NaCl solution to remove any residual water-soluble components.

  • Drying and Solvent Removal:

    • Dry the final organic phase over anhydrous sodium sulfate.

    • Filter the solution into a pre-weighed round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 35°C to prevent acyl migration.

    • Dry the resulting oily residue under high vacuum for at least 1 hour to remove all traces of solvent.

  • Purification by Flash Chromatography:

    • Rationale: Although the enzymatic reaction is very clean, flash chromatography is used to remove trace amounts of unreacted starting material and any potential non-polar impurities.[8]

    • Pack a small glass column with silica gel 60 in hexane.

    • Dissolve the crude product in a minimal amount of hexane (or hexane/ethyl acetate 98:2).

    • Load the sample onto the column.

    • Elute the product using a gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate and gradually increasing to 15%).

    • Collect fractions and analyze them by TLC.

    • Pool the fractions containing the pure 1,2-Didecanoyl-sn-glycerol.

    • Remove the solvent by rotary evaporation as described previously.

Part 3: Quality Control & Characterization

This is a critical self-validating step to confirm the identity and purity of the synthesized product.

  • TLC Analysis:

    • Mobile Phase: Hexane:Ethyl Acetate:Acetic Acid (80:20:1, v/v/v).

    • Visualization: Place the developed TLC plate in a sealed chamber containing a few iodine crystals. The lipids will appear as yellow-brown spots.

    • Expected Results:

CompoundTypical Rf ValueNotes
1,2-Didecanoyl-sn-glycero-3-phosphocholine~0.0 - 0.1Stays at or near the origin due to its high polarity.
1,2-Didecanoyl-sn-glycerol (Product) ~0.6 - 0.7 Migrates significantly further than the starting material.
1,3-Didecanoyl-glycerol (Isomer byproduct)~0.7 - 0.8Slightly higher Rf than the 1,2-isomer. Should be absent or minimal.[8]
  • Yield Calculation:

    • Weigh the final purified product and calculate the percentage yield based on the initial mass of the starting phosphatidylcholine. A typical yield for this enzymatic reaction is >80%.[8][11]

  • Further Characterization (Optional):

    • For rigorous validation in drug development or cGMP applications, further analysis by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry is recommended to confirm the chemical structure and purity.

Product Handling and Storage

1,2-diacyl-sn-glycerols are susceptible to hydrolysis and acyl migration, especially in the presence of moisture, acid, or base, or at elevated temperatures.[8]

  • Storage: The purified 1,2-Didecanoyl-sn-glycerol should be dissolved in a stable, anhydrous organic solvent like hexane or chloroform.[8][12]

  • Atmosphere: Overlay the solution with an inert gas (nitrogen or argon) to prevent oxidation.

  • Temperature: Store the solution in a tightly sealed vial at -20°C or below for long-term stability.

Context: The Diacylglycerol Signaling Pathway

The synthesis of 1,2-Didecanoyl-sn-glycerol is motivated by its role as a signaling molecule. The following diagram illustrates its central position in cell signaling.

G cluster_membrane receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates membrane Plasma Membrane pip2 PIP₂ (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes dag 1,2-Diacylglycerol (DAG) pip2->dag Generates ip3 IP₃ (Inositol trisphosphate) pip2->ip3 Generates pkc Protein Kinase C (PKC) dag->pkc Activates dgk Diacylglycerol Kinase (DGK) dag->dgk Phosphorylates er Endoplasmic Reticulum ip3->er Binds to Receptor downstream Downstream Phosphorylation Events (Cellular Responses) pkc->downstream Phosphorylates pa Phosphatidic Acid (PA) dgk->pa Generates ca2 Ca²⁺ Release er->ca2 ca2->pkc Co-activates

Figure 2. The central role of Diacylglycerol (DAG) in cellular signaling.

This pathway shows that upon cell surface receptor activation, PLC hydrolyzes membrane phospholipids like PIP₂ to generate DAG and IP₃.[2][7] DAG remains in the membrane to recruit and activate PKC, leading to downstream signaling cascades.[3] The signal is attenuated by Diacylglycerol Kinase (DGK), which phosphorylates DAG to produce phosphatidic acid (PA), another important lipid messenger.[13][14][15] Synthesized 1,2-Didecanoyl-sn-glycerol can be used to bypass the receptor and directly stimulate this pathway.

References

  • Signal transduction in vascular smooth muscle: diacylglycerol second messengers and PKC action. American Physiological Society Journal. Available at: [Link]

  • PC-PLC hydrolysis of phosphatidylcholine to diacylglycerol (DAG) and phosphocholine. ResearchGate. Available at: [Link]

  • DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Biological Chemistry. Available at: [Link]

  • Production of diacylglycerol by exogenous phospholipase C stimulates CTP:phosphocholine cytidylyltransferase activity and phosphatidylcholine synthesis in human neuroblastoma cells. PubMed. Available at: [Link]

  • Diacylglycerol generated in the phospholipid vesicles by phospholipase C is effectively utilized by diacylglycerol lipase in rat liver cytosol. PubMed. Available at: [Link]

  • The phosphatidylcholine pathway of diacylglycerol formation stimulated by phorbol diesters occurs via phospholipase D activation. PubMed. Available at: [Link]

  • De novo synthesis of sn-1,2-diacyl glycerophospholipids. ResearchGate. Available at: [Link]

  • High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Semantic Scholar. Available at: [Link]

  • Enzymatic synthesis of structured 1,2-diacyl-sn-glycero-3-phosphocholines from glycerol-sn-3-phosphocholine. ResearchGate. Available at: [Link]

  • Camelina sativa phosphatidylcholine:diacylglycerol cholinephosphotransferase-catalyzed interconversion does not discriminate between different acyl groups on the diacylglycerol substrate. SLU. Available at: [Link]

  • Lipid Biosynthesis | Phospholipid Synthesis 2: Cholines, Serines, & Ethanolamines. YouTube. Available at: [Link]

  • Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion. J-Stage. Available at: [Link]

  • The preparation of 2-O-[1'-C]arachidonoyl-1-O-stearoyl-sn-glycerol. PubMed. Available at: [Link]

  • Opposite Effects of Diacylglycerol and Phosphatidic Acid in the Modulation of the Plasma Membrane Ca 2+ -ATPase from Kidney Proximal Tubules: A Regulatory Role for Diacylglycerol Kinase in Calcium Homeostasis?. MDPI. Available at: [Link]

  • Synthesis of 1,2-diacyl-sn-glycero-3-phosphocholine containing the GA and CA residues (3a, 3b). ResearchGate. Available at: [Link]

  • Diacylglycerol. Kojic Acid. Available at: [Link]

  • The preparation of 2-O-[1'-14C]arachidonoyl-1-O-stearoyl-sn-glycerol. PMC. Available at: [Link]

  • Determination of phospholipase C activity in vitro. PubMed. Available at: [Link]

  • Monoacylglycerols and diacylglycerols for fat-based food products: a review. ResearchGate. Available at: [Link]

  • Phospholipase C. Wikipedia. Available at: [Link]

  • Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases. MDPI. Available at: [Link]

  • Diacylglycerol metabolism and homeostasis in fungal physiology. PMC. Available at: [Link]

  • Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function. PubMed Central. Available at: [Link]

  • Each phospholipase A2 type exhibits distinct selectivity toward sn-1 ether versus ester glycerophospholipids. eScholarship.org. Available at: [Link]

  • Synthesis of phosphatidylcholine and phosphatidylglycerol by alveolar type II cells in primary culture. PubMed. Available at: [Link]

  • MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. PMC. Available at: [Link]

Sources

Application Note: High-Precision Formulation of 1,2-Dicaprin for Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dicaprin (1,2-Didecanoyl-sn-glycerol) represents a specialized class of medium-chain diacylglycerols (DAGs) utilized in transdermal research.[1] Unlike simple fatty acid esters (e.g., Isopropyl Myristate), 1,2-Dicaprin possesses a dual nature: it acts as a potent permeation enhancer due to its C10 (capric) chains—often cited as the "sweet spot" for stratum corneum disruption—and as a bioactive analog of endogenous DAGs.[1]

This guide provides a rigorous technical framework for formulating 1,2-Dicaprin. It moves beyond basic mixing instructions to address the critical physicochemical challenges: lipophilicity (LogP ~8) , hydrolytic instability , and biological signaling potential .[1]

Part 1: Physicochemical Profile & Mechanistic Insight[1]

The "C10 Effect" and Barrier Disruption

The efficacy of 1,2-Dicaprin relies on its specific chain length.[1] Fatty acid chains with 10 carbons (Decanoic/Capric) exhibit the optimal balance between lipophilicity and molecular volume, allowing them to insert into the stratum corneum (SC) lipid bilayer and induce a reversible phase transition from orthorhombic (crystalline) to hexagonal (fluid).[1]

Key Physicochemical Parameters:

Parameter Value / Characteristic Implication for Formulation
CAS Number 60514-49-0 Use for precise raw material sourcing.
Molecular Weight ~400.59 g/mol Moderate MW facilitates SC entry.[1]
LogP ~7.97 (High Lipophilicity) Requires oil-based or surfactant-rich vehicles; insoluble in water.[1]
Physical State Waxy Solid / Oil (MP ~30-40°C) Requires gentle heating for incorporation.[1]

| Stability | Ester bond sensitivity | Prone to hydrolysis in high pH (>8.[1]0) or aqueous environments.[1] |

Mechanism of Action (MOA)

1,2-Dicaprin enhances permeation via two distinct pathways:[1]

  • Lipid Fluidization: It intercalates into the intercellular lipid matrix, increasing the "free volume" for drug diffusion.[1]

  • Phase Separation: At higher concentrations, it can form pooled domains within the bilayer, creating "micro-channels" for permeation.[1]

Critical Safety Note (Expertise): 1,2-Dicaprin is a structural analog of endogenous diacylglycerol (DAG), a secondary messenger that activates Protein Kinase C (PKC).[1] While this can aid permeation via tight junction modulation, it may also induce cutaneous inflammation. Formulations must be titrated (<5% w/w recommended) to balance enhancement vs. irritation.[1]

Visualization: Mechanism of Action

MOA SC Stratum Corneum (Ordered Bilayer) Insertion Intercalation into Lipid Matrix SC->Insertion Dicaprin 1,2-Dicaprin (C10 Diglyceride) Dicaprin->SC Topical Application Fluidity Increased Membrane Fluidity Insertion->Fluidity Disrupts Packing PKC PKC Activation (Secondary Pathway) Insertion->PKC DAG Analog Activity Permeation Enhanced Drug Diffusion Fluidity->Permeation PKC->Permeation Tight Junction Modulation

Figure 1: Mechanistic pathway of 1,2-Dicaprin illustrating both lipid disruption and secondary signaling effects.[1]

Part 2: Formulation Protocols

Protocol A: 1,2-Dicaprin Microemulsion (ME)

Application: Delivery of lipophilic active pharmaceutical ingredients (APIs).[1] Rationale: Since 1,2-Dicaprin is water-insoluble, a microemulsion creates a thermodynamically stable system that protects the lipid from hydrolysis while maximizing surface area for skin contact.

Reagents:

  • Oil Phase: 1,2-Dicaprin (Co-oil), Isopropyl Myristate (IPM).[1]

  • Surfactant: Tween 80 (Polysorbate 80).[1]

  • Co-Surfactant: Ethanol (96%) or Transcutol P.[1]

  • Aqueous Phase: Deionized water (pH adjusted to 5.5).[1]

Step-by-Step Methodology:

  • Lipid Preparation (The "Melt" Step):

    • Weigh 1,2-Dicaprin accurately.[1] If solid, heat gently to 40°C until liquefied.

    • Mix 1,2-Dicaprin with IPM in a 1:1 ratio.[1] This prevents recrystallization of the dicaprin upon cooling.[1]

  • Surfactant Blending (Smix):

    • Prepare a surfactant/co-surfactant mixture (

      
      ) of Tween 80 and Ethanol at a 2:1 or 3:1 weight ratio.[1]
      
    • Expert Tip: Ethanol is crucial here not just as a solvent, but to reduce the interfacial tension further than Tween 80 alone.[1]

  • Titration (Pseudo-Ternary Phase Construction):

    • Add the Oil phase (Dicaprin/IPM) to the

      
      .[1] Vortex for 2 minutes.
      
    • Add water dropwise under continuous magnetic stirring (500 RPM) at 25°C.

    • Observe the transition from turbid to transparent.[1] A clear, isotropic solution indicates Microemulsion formation.[1]

  • Drug Loading:

    • Dissolve the API into the final ME. If the API is highly lipophilic, dissolve it in the Oil/

      
       phase before water addition.[1]
      
Protocol B: Vesicular Incorporation (Liposomes)

Application: Reducing irritation potential by encapsulating 1,2-Dicaprin.[1] Rationale: Incorporating 1,2-Dicaprin into a phospholipid bilayer (e.g., DSPC or Soy PC) allows it to act as a "membrane softener," making the liposome itself deformable (Transferosome concept).[1]

  • Film Formation:

    • Dissolve Phospholipids (e.g., SPC) and 1,2-Dicaprin (Ratio 85:15 w/w) in Chloroform/Methanol (2:1 v/v) in a round-bottom flask.

    • Note: Do not exceed 15% Dicaprin; higher ratios may destabilize the vesicle entirely.[1]

  • Evaporation:

    • Rotary evaporate at 45°C under vacuum until a thin, dry lipid film forms.[1]

    • Desiccate overnight to remove trace solvents.[1]

  • Hydration:

    • Hydrate the film with PBS (pH 7.[1]4) containing the drug.[1][2][3][4][5] Rotate flask at 60 RPM (above the transition temperature of the main phospholipid) for 1 hour.

  • Sizing:

    • Extrude through 100nm polycarbonate membranes (11 passes) to ensure uniform size distribution.

Part 3: Validation Protocol (IVPT)

The In Vitro Permeation Test (IVPT) using Franz Diffusion Cells is the gold standard for validation.[1]

Experimental Setup
ComponentSpecificationRationale
Membrane Strat-M® (Synthetic) or Dermatomed Porcine Ear SkinPorcine skin is the closest surrogate to human skin for lipid permeation studies.[1]
Receptor Fluid PBS (pH 7.[1][2]4) + 2-5% BSA or CyclodextrinCritical: 1,2-Dicaprin and many lipophilic drugs have low water solubility.[1] You must add a solubilizer to maintain sink conditions.[1]
Temperature 32°C ± 1°CMimics skin surface temperature.[1]
Sampling 0, 1, 2, 4, 6, 12, 24 hoursCaptures lag time and steady-state flux.
Workflow Diagram

IVPT Prep Membrane Preparation (Hydration > 30 mins) Mount Mounting in Franz Cell Prep->Mount Dosing Apply Formulation (Finite Dose: 10mg/cm²) Mount->Dosing Sampling Sample Receptor Fluid (Maintain Sink Conditions) Dosing->Sampling Time Points Sampling->Sampling Replace Volume Analysis HPLC / LC-MS Quantification Sampling->Analysis

Figure 2: Standardized workflow for Franz Diffusion Cell testing of Dicaprin formulations.

Data Analysis (Self-Validating Metric)

To ensure the protocol worked, calculate the Enhancement Ratio (ER) .



  • Validation Check: If

    
    , the concentration of 1,2-Dicaprin is insufficient, or the vehicle is sequestering the lipid (thermodynamic activity is too low).[1]
    

Part 4: Troubleshooting & Optimization

Issue 1: Phase Separation in Microemulsion

  • Cause: Temperature fluctuation or incorrect

    
     ratio.[1]
    
  • Fix: Increase the Ethanol content in the

    
     to reduce interfacial tension. Ensure storage at 20-25°C.
    

Issue 2: High Skin Irritation (In Vivo)

  • Cause: PKC activation by the DAG analog.[1]

  • Fix: Reduce 1,2-Dicaprin concentration to <2.5%.[1] Co-formulate with anti-inflammatory agents (e.g., Bisabolol) or switch to Protocol B (Liposomes) to slow the release rate.[1]

Issue 3: Low Drug Recovery in Receptor Fluid

  • Cause: Drug binding to the skin (reservoir effect) or insolubility in receptor fluid.[1]

  • Fix: Analyze the skin membrane at the end of the experiment (extraction) to determine "Skin Retention" vs. "Permeation."[1] Add 0.5% Volpo (Oleth-20) to receptor fluid.[1]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information.[1] (2023).[1] PubChem Compound Summary for CID 162916, 1,2-Didecanoyl-sn-glycerol.

    • [Link][1]

  • Mechanisms of Lipid Permeation Enhancers

    • Lane, M. E. (2013).[1] Skin penetration enhancers.[1][6][5] International Journal of Pharmaceutics, 447(1-2), 12-21.[1]

    • [Link][1]

  • Diacylglycerol Signaling & Safety

    • Brose, N., & Rosenmund, C. (2002).[1] Move over protein kinase C, you've got company: alternative cellular effectors of diacylglycerol and phorbol esters.[1] Journal of Cell Science, 115(23), 4399-4411.[1]

    • [Link]

  • Franz Diffusion Cell Methodology

    • OECD Guidelines for the Testing of Chemicals, Section 4.[1] (2004).[7] Test No. 428: Skin Absorption: In Vitro Method.

    • [Link][1]

  • Microemulsion Formulation Strategies

    • Fanun, M. (2012).[1][8] Microemulsions as delivery systems.[1] Current Opinion in Colloid & Interface Science, 17(5), 306-313.

    • [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 1,2-Didecanoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: February 2026

Product: 1,2-Didecanoyl-sn-glycerol (1,2-DDG) Application: Protein Kinase C (PKC) Activation, Lipid Synthesis, Cell Signaling Studies. Critical Issue: Acyl Migration (Isomerization to 1,3-Didecanoyl-sn-glycerol).

Introduction: The Thermodynamics of Inactivity

As a researcher using 1,2-Didecanoyl-sn-glycerol (1,2-DDG), you are fighting a constant thermodynamic battle. Biologically, 1,2-DDG is the active second messenger that activates Protein Kinase C (PKC). Its isomer, 1,3-DDG , is biologically inactive for PKC activation.

Thermodynamics favors the 1,3-isomer because it is more stable (lower energy state) and symmetric. In solution, 1,2-DDG will spontaneously migrate the acyl chain from the sn-2 to the sn-3 position until an equilibrium (approximately 60:40 favoring 1,3-DDG) is reached. Once this migration occurs, it is irreversible in the context of your experiment; your biological data will be compromised.

This guide provides the protocols required to arrest this migration and validate sample integrity.

Module 1: Storage & Solvent Selection

The Mechanism of Failure

Acyl migration is catalyzed by heat , acid/base , and polarity . The reaction proceeds via a five-membered cyclic orthoester intermediate formed by the nucleophilic attack of the free sn-3 hydroxyl group on the sn-2 carbonyl carbon. Protic solvents (methanol, water) and Lewis acids facilitate this ring closure.

DOT Diagram: The Migration Pathway

The following diagram illustrates the kinetic trap you must avoid.

AcylMigration cluster_catalysts Catalysts of Migration DDG12 1,2-DDG (Biologically Active) Inter Cyclic Orthoester Intermediate DDG12->Inter Heat / Acid / Base Inter->DDG12 Reversible (Slow) DDG13 1,3-DDG (Biologically Inactive) Inter->DDG13 Thermodynamic Collapse C1 Silica Gel (Acidic) C2 Protic Solvents (MeOH, H2O) C3 Temp > -20°C

Caption: The thermodynamic slide from active 1,2-DAG to inactive 1,3-DAG via the cyclic intermediate.

Storage Protocols
VariableCritical Standard Why? (The Science)
State Dry Film or Powder In the solid state, crystal lattice energy inhibits the molecular rotation required for the intermediate ring formation.
Solvent (Storage) Chloroform (CHCl₃) or Hexane Non-polar solvents lack the lone pairs/protons to stabilize the transition state. Never store in Methanol or DMSO.
Temperature -20°C (Minimum) to -80°C Kinetic data shows

of 1,2-DAG drops from ~3,400 hours at 25°C to <15 hours at 80°C. Cold arrests the kinetics.
Container Glass (Teflon-lined cap) Plasticizers in polymer tubes can leach into lipid solutions; furthermore, plastics are permeable to oxygen.

Module 2: Handling for Biological Assays (DMSO)

Researchers often ask: "I need to dissolve 1,2-DDG in DMSO for cell culture. How long is it stable?"

The "Make-Fresh" Rule

DMSO is a polar aprotic solvent. While it does not donate protons, its high dielectric constant and ability to dehydrate lipid headgroups can facilitate the proximity of the sn-3 hydroxyl to the sn-2 carbonyl.

Protocol:

  • Storage: Keep 1,2-DDG as a dry film at -20°C.

  • Preparation: Dissolve in DMSO immediately before adding to the cell culture media.

  • Window: You have a "safe window" of approximately 30–60 minutes at room temperature in DMSO before detectable migration begins.

  • Discard: Do not freeze and re-use DMSO stocks of 1,2-DDG. The freeze-thaw cycle promotes crystallization-induced migration and moisture condensation (water = rapid migration).

Module 3: Purification & Chromatography Hazards

WARNING: The most common cause of 1,2-DDG loss is purification on standard silica gel columns. Silica is slightly acidic and acts as a surface catalyst for acyl migration.

Troubleshooting: "My pure product degraded after the column."

If you run a standard silica column, you will likely recover a 50:50 mix of 1,2- and 1,3-isomers.

Correct Purification Workflows:

  • Boric Acid Silica: Impregnate silica gel with boric acid. Boric acid forms a complex with the vicinal diols (present in the degradation product monoacylglycerol, but helps separate isomers). Note: This is better for analytical separation than preparative yield preservation.

  • Neutral Alumina: Use neutral alumina instead of silica to reduce surface acidity.

  • Solvent Fractionation (Recommended): Crystallization at low temperatures (e.g., Hexane at -20°C) is superior to chromatography for preserving isomer purity.

Purification Start Crude 1,2-DDG Mix Decision Choose Purification Method Start->Decision Silica Standard Silica Column Decision->Silica Avoid Alumina Neutral Alumina (Cold) Decision->Alumina Better HPLC Reverse Phase HPLC (C18, Neutral pH) Decision->HPLC Best (Analytical) ResultBad High Migration (Yields 1,3-DDG) Silica->ResultBad ResultGood Minimized Migration Alumina->ResultGood HPLC->ResultGood

Caption: Decision tree for purification. Standard silica is the primary vector for acyl migration.

Module 4: Analytical Verification (QC)

How do you know if your 1,2-DDG has migrated? You must verify purity before critical experiments.

1H-NMR Spectroscopy (The Gold Standard)

The chemical environment of the glycerol backbone protons changes distinctively between isomers.

  • 1,3-DDG: Symmetric molecule. The protons at sn-1 and sn-3 are chemically equivalent. You will see a simplified signal pattern for the glycerol backbone (typically a doublet for sn-1,3 and a multiplet for sn-2).

  • 1,2-DDG: Asymmetric. The sn-1 and sn-3 protons are distinct. The sn-3 protons (adjacent to the free hydroxyl) appear upfield (lower ppm) compared to the esterified sn-1 protons.

TLC (Thin Layer Chromatography)
  • Stationary Phase: Silica Gel G (impregnated with 5% Boric Acid is ideal for separation).

  • Mobile Phase: Chloroform:Acetone (96:4 v/v).

  • Visualization: 1,2-DAG migrates slower (lower Rf) than 1,3-DAG due to the polarity of the vicinal hydroxyl/ester arrangement.

FAQ: Frequently Asked Questions

Q: Can I use ethanol to sterilize my 1,2-DDG solution? A: No. Ethanol is a protic solvent. In the presence of water (even atmospheric moisture), it facilitates migration. Use sterile filtration of a DMSO solution immediately before use, or dissolve in sterile-grade solvents under nitrogen.

Q: I see a precipitate in my 1,2-DDG oil. Is it degraded? A: Not necessarily. 1,3-DDG has a much higher melting point (~28°C - 30°C higher) than 1,2-DDG. If you see solids forming at room temperature in a neat oil, it is highly likely that migration has occurred, and the more stable (higher melting) 1,3-isomer is crystallizing out. This is a visual indicator of degradation.

Q: Why does Avanti Polar Lipids ship DAGs on dry ice? A: To arrest the kinetic motion. Even in the absence of solvents, "neat" migration can occur over time at room temperature. Always store at -20°C upon receipt.

References

  • Kodali, D. R., et al. (1990). Acyl migration in 1,2-dipalmitoyl-sn-glycerol.[4] Journal of Lipid Research. [Link]

  • Christie, W. W. Mass Spectrometry of Fatty Acid Derivatives: Diacylglycerols. Lipid Maps / The LipidWeb. [Link]

  • Mattson, F. H., & Volpenhein, R. A. (1962). Synthesis and properties of 1,2-and 1,3-diacylglycerols. Journal of Lipid Research. [Link]

Sources

1,2-Didecanoyl-sn-glycerol solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Stability in Aqueous Buffers

Executive Summary & Physicochemical Context

The Core Challenge: 1,2-Didecanoyl-sn-glycerol (1,2-DDG) is a synthetic diacylglycerol (DAG) analog used primarily to activate Protein Kinase C (PKC) by mimicking endogenous signaling lipids.[1] While it is "cell-permeable" due to its medium-chain fatty acids (C10:0), it occupies a difficult physicochemical niche: it is too hydrophobic to dissolve truly in water, yet sufficiently amphiphilic to form unstable emulsions that confuse experimental data.

The "Invisible" Error: The most common user failure mode is not visible precipitation, but surface adsorption . 1,2-DDG is highly lipophilic and will rapidly coat the walls of polystyrene tubes or pipette tips, reducing the effective concentration delivered to your cells by up to 60% within minutes.

Solubility Profile
Solvent SystemSolubility LimitStabilityApplication Note
DMSO ~7–10 mg/mLHigh (Months at -20°C)Preferred Stock. Keep anhydrous to prevent acyl migration.
Ethanol ~10–30 mg/mLModerateGood for rapid evaporation protocols.
PBS / Aqueous < 250 µg/mL*Very Low (<24 hrs) Not a true solution. Forms a dispersion/emulsion. Prone to crashing out.
Acetonitrile ~100 mg/mLHighStandard shipping solvent. Toxic to cells; must be evaporated.

Troubleshooting Decision Tree

Before proceeding, identify your specific experimental constraint using the logic flow below.

G Start Start: Define Application AppType What is your target system? Start->AppType Enzyme Cell-Free / Enzyme Assay (e.g., Purified PKC) AppType->Enzyme Cells Live Cell Culture AppType->Cells MixedMicelle Method A: Mixed Micelles (Phosphatidylserine + Triton/Sonication) Enzyme->MixedMicelle Req. Lipid Cofactors Duration Incubation Time? Cells->Duration Short Short (< 1 Hour) Duration->Short Long Long (> 1 Hour) Duration->Long Solvent Can cells tolerate 0.1% DMSO? Short->Solvent BSA Method C: BSA Complexation (The Gold Standard) Long->BSA Prevents Toxicity YesDMSO Yes Solvent->YesDMSO NoDMSO No (Sensitive Cells) Solvent->NoDMSO SolventShift Method B: Solvent Shifting (Rapid Injection) YesDMSO->SolventShift NoDMSO->BSA

Figure 1: Selection guide for 1,2-DDG solubilization strategies based on experimental constraints.

Troubleshooting Guides (FAQs)

Issue 1: The "White Cloud" Phenomenon (Precipitation)

Symptom: You add your 1,2-DDG DMSO stock to the cell culture media, and a white cloud or turbidity appears immediately. Diagnosis: You have triggered the "Ouzo Effect" (Spontaneous Emulsification). Mechanism: When a hydrophobic lipid dissolved in a water-miscible solvent (DMSO) is introduced to water, the solvent diffuses away faster than the lipid can equilibrate. This creates local zones of supersaturation, forcing the lipid to crash out into large, visible droplets (micro-emulsions) that are not bioavailable and cause inconsistent dosing.

Corrective Protocol: The "Solvent Shift" Technique

  • Concentration Check: Ensure your final concentration of 1,2-DDG in the media does not exceed 100 µM . Above this, the lipid will phase-separate regardless of the solvent.

  • The "Jet" Injection:

    • Do NOT add DMSO stock to the wall of the tube.

    • Do NOT add DMSO stock slowly drop-wise.

    • Action: Submerge the pipette tip directly into the center of the vortexing buffer and inject the stock rapidly. This maximizes shear force and dispersion, creating a stable nano-emulsion rather than large droplets.

  • Limit Organic Load: Keep final DMSO concentration < 0.1%. High DMSO percentages can actually destabilize the lipid dispersion by altering the dielectric constant of the media.

Issue 2: Loss of Activity (Surface Adsorption)

Symptom: The biological effect (e.g., PKC translocation) is observed at 0 minutes but vanishes if the diluted solution sits for 30 minutes before use. Diagnosis: The lipid has adsorbed to your plasticware. Mechanism: 1,2-DDG is highly lipophilic. Polystyrene (standard cell culture plastic) and polypropylene (standard microfuge tubes) act as a "sink," pulling the lipid out of the aqueous solution.

Corrective Protocol: Material Selection

  • Glass is Mandatory: Perform all intermediate dilutions in glass vials (borosilicate).

  • Low-Retention Plastics: If glass is impossible, use "Low-Binding" or siliconized polypropylene tubes.

  • Pre-Saturate: Some labs "coat" the tips by pipetting a dummy solution first, but this is imprecise. Switch to glass-lined Hamilton syringes for critical dosing.

Issue 3: Cellular Toxicity vs. Lipid Toxicity

Symptom: Cells detach or undergo apoptosis after treatment. Diagnosis: Distinguishing between solvent toxicity and true lipotoxicity. Mechanism: Free fatty acids or high concentrations of DAG can disrupt cell membranes (detergent-like effects). However, often the toxicity comes from the DMSO vehicle or the formation of large lipid aggregates that fuse with the membrane uncontrollably.

Corrective Protocol: BSA Complexation (The "Gold Standard") To deliver 1,2-DDG safely over long incubations (>1 hour), you must mimic the body's transport system: Albumin.

Protocol: Preparation of 1,2-DDG:BSA Complex

  • Reagents:

    • 1,2-DDG (in Chloroform or dried film).

    • Fatty Acid-Free (FAF) BSA (Critical: Standard BSA is already loaded with lipids).

    • PBS (pH 7.4).

  • Steps:

    • Dry Down: Aliquot the required amount of 1,2-DDG into a glass vial. Evaporate solvent under a Nitrogen stream to form a thin film.[2]

    • Prepare BSA: Dissolve FAF-BSA in PBS to create a 2x stock (e.g., if you need 100 µM lipid, prepare BSA such that the final molar ratio is roughly 5:1 BSA:Lipid or use a fixed 1% BSA solution).

    • Hydrate: Add the pre-warmed (37°C) BSA solution to the lipid film.

    • Sonication: Vortex vigorously, then sonicate in a water bath for 10–15 minutes at 37°C. The solution should become clear or slightly opalescent.

    • Filter: Pass through a 0.22 µm PES filter (low protein binding) to ensure sterility and remove large aggregates.

Mechanistic Insight: PKC Activation Pathway

Understanding why 1,2-DDG works helps in troubleshooting. It acts as a molecular mimic.[3]

PKC_Activation DDG 1,2-DDG (Exogenous) Membrane Plasma Membrane DDG->Membrane Intercalates C1_Domain C1 Domain (Lipid Sensor) DDG->C1_Domain Binds High Affinity DAG DAG (Endogenous) DAG->Membrane Membrane->C1_Domain Recruits PKC_Inactive PKC (Inactive) Cytosolic PKC_Active PKC (Active) Membrane Bound PKC_Inactive->PKC_Active Translocation Substrates Phosphorylation Substrates PKC_Active->Substrates Signaling Cascade C1_Domain->PKC_Active

Figure 2: Mechanism of Action. 1,2-DDG intercalates into the membrane, recruiting PKC via the C1 domain, mimicking the natural DAG signal.

Storage and Stability (Critical)

The Isomerization Trap: 1,2-DAGs are thermodynamically unstable. They spontaneously undergo acyl migration to form 1,3-DAG , which is biologically inactive for PKC activation.

  • Storage: Store neat oil or chloroform stocks at -20°C or -80°C .

  • Solvent: Avoid protic solvents (Methanol/Ethanol) for long-term storage; they accelerate migration. Use Chloroform or dry DMSO.

  • Aqueous Stability: Once dispersed in water/buffer, use immediately (within 4 hours). Do not freeze-thaw aqueous dispersions.

References

  • Cayman Chemical. 1,2-Dioctanoyl-sn-glycerol Product Information & Solubility Data.Link (Note: 1,2-DDG shares physicochemical properties with the C8 analog described here).

  • Avanti Polar Lipids. Lipid Preparation and Handling: Diacylglycerols.Link

  • Sigma-Aldrich (Merck). Protocol for Solubilization of Lipids using BSA.Link

  • Hannun, Y. A., & Bell, R. M. (1989). Functions of Sphingolipids and Sphingolipid Breakdown Products in Cellular Regulation. Science, 243(4890), 500-507.
  • Goñi, F. M., & Alonso, A. (1999). Structure and functional properties of diacylglycerols in membranes. Progress in Lipid Research, 38(1), 1-48.

Sources

Technical Support Center: Maintaining 1,2-Dicaprin Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,2-Dicaprin. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 1,2-Dicaprin throughout their experiments. Proper handling and storage are critical for obtaining reliable and reproducible results, as 1,2-diacylglycerols are susceptible to degradation, primarily through acyl migration, hydrolysis, and oxidation. This guide provides in-depth answers to common questions, troubleshooting advice, and validated protocols to maintain the quality of your 1,2-Dicaprin samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 1,2-Dicaprin?

The most significant stability issue for 1,2-Dicaprin, and for 1,2-diacylglycerols in general, is acyl migration . This is an intramolecular process where a fatty acid chain (in this case, capric acid) moves from the sn-2 position to the sn-1 or sn-3 position of the glycerol backbone. This isomerization results in the formation of the more thermodynamically stable 1,3-Dicaprin isomer.[1] The presence of this isomer can significantly alter the physical, chemical, and biological properties of your material, leading to inconsistent experimental outcomes.

Q2: What are the ideal storage conditions for neat (solid/powder) 1,2-Dicaprin?

To minimize acyl migration and other degradation pathways like oxidation, neat 1,2-Dicaprin should be stored under the following conditions:

  • Temperature: Frozen storage at -20°C to -80°C is strongly recommended.[2] Low temperatures significantly slow down the rate of chemical reactions, including acyl migration and oxidation.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to oxidative degradation of the fatty acid chains.

  • Container: Use glass vials with Teflon-lined caps .[3] Avoid plastic containers for long-term storage, as plasticizers can leach into the lipid.[3]

  • Light: Protect from light by using amber vials or storing the container in the dark.[4]

  • Handling: Before opening a container stored in the freezer, always allow it to equilibrate to room temperature .[3] This prevents condensation of atmospheric moisture onto the cold powder, which could promote hydrolysis.[3]

Q3: What about storing 1,2-Dicaprin in a solvent?

For many applications, preparing a stock solution is more convenient. However, storage in solution can sometimes accelerate degradation if not done correctly.

  • Recommended Solvents: A suitable organic solvent in which the lipid is highly soluble, such as chloroform, dichloromethane, or a mixture like chloroform:methanol, is appropriate.

  • Storage Conditions for Solutions: Solutions should be stored at -20°C or below in glass containers with Teflon-lined caps, under an inert gas overlay.[3][5] Storage below -30°C is generally not advised unless the solution is in a sealed glass ampoule to prevent solvent evaporation and concentration changes.[3]

  • Caution: The rate of acyl migration can be faster in certain environments. For instance, isomerization of monoacylglycerols is known to be faster in water than in hexane.[6] Therefore, minimizing exposure to protic or aqueous environments during storage is crucial.

Q4: Besides acyl migration, what other degradation pathways should I be aware of?

Two other common degradation pathways for diacylglycerols are:

  • Hydrolysis: The ester bonds linking the capric acid chains to the glycerol backbone can be cleaved by water, a process often catalyzed by acidic or basic conditions. This results in the formation of monocaprin (a monoacylglycerol) and free capric acid.[7]

  • Oxidation: Although capric acid is a saturated fatty acid and thus much less susceptible to oxidation than unsaturated fatty acids, oxidation can still occur over long periods or under harsh conditions (e.g., high heat, presence of metal catalysts). Diacylglycerol oils have been shown to be more susceptible to oxidation than triacylglycerol oils.[8]

Q5: How can I detect 1,2-Dicaprin degradation?

The most reliable way to assess the stability and purity of your 1,2-Dicaprin is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. A Reverse-Phase HPLC (RP-HPLC) method can effectively separate 1,2-Dicaprin from its 1,3-isomer and other potential degradation products.[9] Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Refractive Index Detector (RID), or Mass Spectrometry (MS).[10]

Troubleshooting Guide

This guide addresses common issues encountered during experiments that may be related to 1,2-Dicaprin instability.

Problem Observed Probable Cause(s) Recommended Solution & Rationale
Appearance of a new, closely eluting peak in HPLC analysis. Acyl Migration: The most likely cause is the isomerization of 1,2-Dicaprin to 1,3-Dicaprin. The 1,3-isomer typically has a slightly different retention time.[9]1. Confirm Identity: If possible, use a 1,3-Dicaprin standard to confirm the identity of the new peak. 2. Review Storage: Immediately assess your storage conditions (temperature, atmosphere, container). Move the sample to a lower temperature (-80°C) if not already there. 3. Quantify Purity: Use the HPLC data to determine the current isomeric purity. If it has fallen below your experimental tolerance, use a fresh, uncompromised sample.
Inconsistent or non-reproducible experimental results. Variable Sample Purity: The ratio of 1,2- to 1,3-Dicaprin may be changing over time, or hydrolysis/oxidation may be occurring, leading to a sample of inconsistent composition.1. Implement a Re-qualification Schedule: For long-term studies, periodically re-test the purity of your stock material using a validated analytical method (see Protocol 1). 2. Aliquot Samples: Upon receiving a new batch, divide it into smaller, single-use aliquots to minimize freeze-thaw cycles and exposure of the bulk material to the atmosphere.
Changes in physical properties (e.g., melting point, solubility). Isomeric Impurity or Degradation: The presence of 1,3-Dicaprin can alter the crystallization and melting behavior of the material.[11] Hydrolysis products can also affect solubility.1. Characterize Material: Use analytical techniques like Differential Scanning Calorimetry (DSC) to check for changes in thermal properties. 2. Assess Purity: Perform HPLC analysis to correlate physical changes with chemical purity. 3. Source Fresh Material: If significant changes are observed, it is best to discard the suspect material and start with a fresh, fully characterized batch.
Low assay values or unexpected reaction byproducts. Hydrolysis: The presence of free capric acid or monocaprin due to hydrolysis can interfere with subsequent reactions or quantification. The free hydroxyl group in the degradation products could react with other reagents.1. Analyze for Hydrolysis Products: Use an appropriate chromatographic method (HPLC or GC) to check for the presence of monocaprin and capric acid. 2. Ensure Anhydrous Conditions: When working with 1,2-Dicaprin in solution, use dry solvents and handle under an inert atmosphere to prevent moisture contamination.

Experimental Protocols & Workflows

Visualizing Degradation Pathways

The primary chemical stability challenges for 1,2-Dicaprin are isomerization, hydrolysis, and oxidation. Understanding these pathways is key to preventing them.

cluster_main Degradation Pathways of 1,2-Dicaprin A 1,2-Dicaprin (Less Stable Isomer) B 1,3-Dicaprin (More Stable Isomer) A->B Acyl Migration (Heat, Protic Solvents) C Monocaprin + Capric Acid A->C Hydrolysis (Moisture, pH extremes) D Oxidation Products A->D Oxidation (Oxygen, Light, Metals)

Caption: Primary degradation pathways for 1,2-Dicaprin.

Workflow for Handling a New Batch of 1,2-Dicaprin

To ensure the long-term viability of your research material, a systematic approach to handling new batches is essential.

cluster_workflow New Batch Handling Workflow start Receive New Batch of 1,2-Dicaprin qualify Qualify Material (Perform Protocol 1 to establish T=0 purity) start->qualify check_spec Purity Meets Specification? qualify->check_spec aliquot Aliquot into single-use glass vials under inert gas check_spec->aliquot Yes reject Reject Batch / Contact Supplier check_spec->reject No storage Store at -20°C to -80°C Protected from light aliquot->storage use Use aliquots for experiments storage->use

Caption: Recommended workflow for handling new 1,2-Dicaprin batches.

Protocol 1: HPLC Method for Isomeric Purity Assessment

This protocol outlines a general reverse-phase HPLC method for separating 1,2-Dicaprin from 1,3-Dicaprin and other related substances. Note: This method may require optimization for your specific system and sample matrix.

Objective: To quantify the isomeric purity of a 1,2-Dicaprin sample.

Materials:

  • HPLC system with a suitable detector (ELSD, CAD, or MS recommended)

  • C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (HPLC grade)

  • 1,2-Dicaprin sample

  • Reference standards (if available)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1,2-Dicaprin sample.

    • Dissolve in 10 mL of a suitable solvent like isopropanol to make a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector. For example, dilute 1 mL of the stock into 9 mL of isopropanol for a 0.1 mg/mL working solution.

    • Filter the final solution through a 0.2 µm PTFE syringe filter into an HPLC vial.[5]

  • Chromatographic Conditions:

    • Mobile Phase A: Acetonitrile/Water (90:10 v/v)

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10 v/v)

    • Gradient Program:

      • 0-5 min: 100% A

      • 5-25 min: Linear gradient to 100% B

      • 25-30 min: Hold at 100% B

      • 30.1-35 min: Return to 100% A and equilibrate

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detector Settings (ELSD): Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min (optimize as needed).

  • Data Analysis:

    • Identify the peaks corresponding to 1,2-Dicaprin and 1,3-Dicaprin. Based on typical elution patterns for diacylglycerols on a C18 column, the more polar 1,3-isomer may elute slightly earlier than the 1,2-isomer.[9]

    • Calculate the area percentage of each peak to determine the isomeric purity.

      • % 1,2-Dicaprin = (Area of 1,2-Peak / Total Area of All Peaks) x 100

Self-Validation:

  • System Suitability: Inject a standard solution multiple times to ensure consistent retention times and peak areas (RSD < 2%).

  • Specificity: The method should demonstrate baseline separation between the 1,2- and 1,3-isomers. If degradation is suspected, a forced degradation study can be performed to ensure separation from degradation products.

References

  • ResearchGate. (n.d.). Acyl Migration Kinetics of Vegetable Oil 1,2-Diacylglycerols. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2009). Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography. Retrieved February 7, 2026, from [Link]

  • MDPI. (2024). The Interplay of Genetics and Lifestyle in MASLD: Focus on LPIN1 rs13412852 and Sedentary Behaviour. Retrieved February 7, 2026, from [Link]

  • SpringerLink. (2018). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Retrieved February 7, 2026, from [Link]

  • PubMed. (1993). Alteration in 1,2-diacylglycerol Level and Its Fatty Acid Composition in Hearts During the Growth of Hamsters. Retrieved February 7, 2026, from [Link]

  • J-STAGE. (1995). Oxidative and Hydrolytic Stability of Synthetic Diacyl Glyceryl Ether. Retrieved February 7, 2026, from [Link]

  • MDPI. (2023). Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles. Retrieved February 7, 2026, from [Link]

  • PubMed. (2015). Relative oxidative stability of diacylglycerol and triacylglycerol oils. Retrieved February 7, 2026, from [Link]

  • ScienceDirect. (2023). 1,3 diacylglycerols: Effects of acyl migration on the crystallization behaviors and phys. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). The pathways for DAG synthesis and hydrolysis are shown. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2003). HPLC Separation and NMR Structural Elucidation of sn-1,2-, 2,3-, and 1,3-Diacylglycerols from Olive Oil as Naphthylethylurethane Derivatives. Retrieved February 7, 2026, from [Link]

  • PubMed. (1983). Acyl migration in 1,2-dipalmitoyl-sn-glycerol. Retrieved February 7, 2026, from [Link]

  • Helix Biotech. (2024). How is Lipid Nanoparticle Stability Maintained in Storage?. Retrieved February 7, 2026, from [Link]

  • Food Research. (2020). Monoacylglycerols and diacylglycerols for fat-based food products: a review. Retrieved February 7, 2026, from [Link]

  • AOCS Lipid Library. (n.d.). Analysis of glycerides and partial glycerides. Retrieved February 7, 2026, from [Link]

  • SpringerLink. (2013). A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection. Retrieved February 7, 2026, from [Link]

  • K2 Scientific. (2023). A Guide for the Cold Storage and Stability of Lipid Nanoparticles. Retrieved February 7, 2026, from [Link]

  • PubMed. (1996). Kinetics of 2-monoacylglycerol acyl migration in model chylomicra. Retrieved February 7, 2026, from [Link]

Sources

minimizing 1,2-Didecanoyl-sn-glycerol degradation during sonication

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Degradation During Sonication for Researchers, Scientists, and Drug Development Professionals

Understanding 1,2-Didecanoyl-sn-glycerol and its Stability Challenges

1,2-Didecanoyl-sn-glycerol is a synthetic diacylglycerol (DAG) analogue that plays a significant role as a second messenger in cellular signaling pathways and is a key component in the development of lipid nanoparticles (LNPs) for drug delivery.[1] Its purity and structural integrity are paramount for experimental reproducibility and the efficacy and safety of final drug products.[1] However, 1,2-diacyl-sn-glycerols are susceptible to degradation through two primary pathways, which can be exacerbated by the energy input during sonication.

The Primary Degradation Pathways:
  • Acyl Migration: This is a spontaneous intramolecular process where an acyl chain migrates from the sn-2 position to the sn-1 or sn-3 position, resulting in the formation of the more thermodynamically stable 1,3-didecanoyl-sn-glycerol isomer.[2][3] This isomerization can significantly alter the biological activity and physical properties of the molecule. The rate of acyl migration is influenced by temperature, pH, and the solvent system.[4][5]

  • Hydrolysis: The ester bonds of DDG can be cleaved by water, leading to the formation of monoacylglycerols and free fatty acids.[6][7][8] This process can be accelerated by elevated temperatures and non-neutral pH.

Sonication, a common technique to create emulsions and liposomes, introduces energy into the system that can accelerate these degradation pathways through localized heating and the generation of free radicals from the acoustic cavitation process.[9][10][11][12]

Visualizing the Degradation Pathways

1,2-Didecanoyl-sn-glycerol Degradation Pathways DDG 1,2-Didecanoyl-sn-glycerol AcylMigration Acyl Migration DDG->AcylMigration Spontaneous (Accelerated by Heat, pH) Hydrolysis Hydrolysis DDG->Hydrolysis Water (Accelerated by Heat, pH) Isomer 1,3-Didecanoyl-sn-glycerol AcylMigration->Isomer MAG Monoacylglycerol Hydrolysis->MAG FFA Free Fatty Acid Hydrolysis->FFA Sonication Sonication (Heat, Free Radicals) Sonication->AcylMigration Sonication->Hydrolysis

Caption: Primary degradation pathways of 1,2-Didecanoyl-sn-glycerol.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of DDG degradation in my sample?

A1: Visual cues are often absent. The most reliable indicators are analytical. A change in the chromatographic profile, such as the appearance of a new peak corresponding to the 1,3-isomer or monoacylglycerol, is a definitive sign. Therefore, routine analytical checks are crucial.

Q2: Can I use a bath sonicator instead of a probe sonicator?

A2: While bath sonicators are generally less intense than probe sonicators and may generate less localized heat, they offer less precise control over energy input.[13] For applications requiring uniform and reproducible particle size reduction, a probe sonicator with optimized parameters is often preferred. However, for simple dissolution where minimal energy is required, a bath sonicator may be a gentler option.

Q3: How critical is the choice of solvent for sonication?

A3: The solvent system is highly critical. Protic solvents like water can participate in hydrolysis. The pH of the aqueous phase should be maintained close to neutral (pH 7.0) to minimize both acid- and base-catalyzed hydrolysis and acyl migration.[10] For some applications, using a hydrocarbon solvent, in which 1,2-diacylglycerols are reportedly more stable, might be considered if compatible with the downstream application.[10]

Q4: Is it necessary to work under an inert atmosphere?

A4: Yes, especially for unsaturated lipids, working under an inert atmosphere like nitrogen or argon is imperative to prevent lipid peroxidation.[13] While 1,2-didecanoyl-sn-glycerol has saturated acyl chains and is less susceptible to oxidation than unsaturated lipids, the free radicals generated during sonication can still initiate degradation.[14] Therefore, using an inert atmosphere is a best practice to minimize all potential degradation pathways.[15][16]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Appearance of a new, later-eluting peak in HPLC/GC analysis Acyl migration to the 1,3-isomer.• Reduce sonication time and/or power. • Implement pulsed sonication with cooling cycles. • Ensure the pH of the aqueous phase is neutral. • Perform sonication at a lower temperature (on an ice bath).
Increased baseline or appearance of early-eluting peaks in chromatography Hydrolysis to monoacylglycerol and free fatty acids.• Use deionized, degassed water with a neutral pH. • Minimize sonication time and temperature. • Ensure the sample is not stored for extended periods in aqueous solutions.
Sample appears cloudy or precipitates after sonication and cooling Incomplete solubilization or aggregation.• Optimize the solvent system. For aqueous dispersions, ensure the temperature is above the lipid's transition temperature during sonication.[17] • Consider using a small amount of a suitable co-solvent if the application allows.
Inconsistent particle size between batches Variability in sonication parameters or sample preparation.• Standardize sonication parameters (power, time, pulse settings, probe depth). • Ensure consistent sample volume and vessel geometry. • Prepare a fresh lipid film for each experiment.[13]

Experimental Protocols

Protocol 1: Optimized Sonication for the Preparation of DDG Dispersions

This protocol is designed to minimize DDG degradation while achieving a uniform dispersion.

Materials:

  • 1,2-Didecanoyl-sn-glycerol (DDG)

  • Appropriate solvent (e.g., degassed, deionized water at pH 7.0, or a suitable organic solvent)

  • Probe sonicator with a microtip

  • Ice bath

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of DDG: Accurately weigh the desired amount of DDG in a glass vial. If starting from a solvent, evaporate the solvent under a stream of inert gas to form a thin lipid film on the bottom of the vial.

  • Hydration (for aqueous dispersions): Add the desired volume of cold, degassed, pH-neutral buffer to the vial.

  • Inert Atmosphere: Purge the headspace of the vial with an inert gas for 1-2 minutes.

  • Cooling: Place the vial in an ice bath and allow it to equilibrate for at least 5 minutes.

  • Sonication:

    • Insert the microtip of the probe sonicator into the sample, ensuring the tip is submerged but not touching the bottom or sides of the vial.

    • Use a low power setting (e.g., 20-40% amplitude).[18]

    • Apply sonication in short pulses (e.g., 10-15 seconds) followed by a rest period (e.g., 30-60 seconds) to allow for heat dissipation.[19]

    • Monitor the sample temperature to ensure it remains low.

    • The total sonication time should be minimized to what is necessary to achieve the desired dispersion. This should be determined empirically for your specific application.

  • Post-Sonication Handling: After sonication, keep the sample on ice and under an inert atmosphere until use. For long-term storage, it is recommended to store in an organic solvent at -20°C or below.[18]

Protocol 2: A Self-Validating System for Assessing DDG Integrity

This protocol outlines a method for quantifying DDG and its primary degradation product, 1,3-didecanoyl-sn-glycerol, using High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD).[20]

Materials:

  • HPLC system with a CAD detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v)

  • DDG standard and sonicated sample

Procedure:

  • Sample Preparation: Dilute the DDG standard and a sample of the sonicated dispersion in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v). Filter through a 0.22 µm PTFE syringe filter.[20]

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

    • Gradient:

      • 0-5 min: 80% B

      • 5-25 min: Ramp to 100% B

      • 25-30 min: Hold at 100% B

      • 30.1-35 min: Return to 80% B and equilibrate

  • Data Analysis:

    • Identify the peaks for 1,2-DDG and 1,3-DDG based on the retention time of the standard (the 1,3-isomer typically has a slightly different retention time).

    • Calculate the purity of the sonicated DDG by determining the area percentage of the 1,2-DDG peak relative to the total area of all lipid peaks.[20] A significant increase in the area of the 1,3-isomer peak indicates acyl migration.

Visualizing the Workflow for Minimizing Degradation

Workflow for Minimizing DDG Degradation During Sonication cluster_prep Preparation cluster_sonication Sonication cluster_validation Validation Prep Prepare DDG (Thin Film) Hydrate Hydrate with Degassed, Neutral Buffer Prep->Hydrate Inert Purge with Inert Gas Hydrate->Inert Cool Cool on Ice Bath Inert->Cool Sonicate Pulsed Sonication (Low Power) Cool->Sonicate Analyze Analyze by HPLC-CAD Sonicate->Analyze Assess Assess Purity and Degradation Products Analyze->Assess

Caption: A streamlined workflow for sonicating DDG while minimizing degradation.

Quantitative Data Summary

Parameter Recommendation Rationale
Sonication Power Low to moderate (e.g., 20-40% amplitude)Minimizes localized heating and free radical formation.[18]
Sonication Time As short as possible to achieve desired resultReduces overall energy input and exposure to degradative conditions.
Sonication Mode Pulsed (e.g., 10-15s ON, 30-60s OFF)Allows for heat dissipation during rest periods.[19]
Temperature On ice bath (0-4°C)Reduces the rate of acyl migration and hydrolysis.[4]
pH of Aqueous Phase Neutral (pH 7.0)Minimizes acid- and base-catalyzed degradation.[10]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation by free radicals generated during sonication.[13][15]

References

  • Modeling the effect of sonication parameters on size and dispersion temperature of solid lipid nanoparticles (SLNs) by response surface methodology (RSM). (2025). ResearchGate. [Link]

  • Impact of Ultrasonication on the Oxidative Stability of Oil-in-Water Nanoemulsions: Investigations into Kinetics and Strategies to Control Lipid Oxidation. (2024). ACS Publications. [Link]

  • How to adjust the sonicator parameters? (2026). Ningbo Scientz Biotechnology Co., Ltd. [Link]

  • Ultrasonic effects on the degradation kinetics, structural characteristics and protective effects on hepatocyte lipotoxicity induced by palmitic acid of Pueraria Lobata polysaccharides. (2023). National Institutes of Health. [Link]

  • Sonication or other protocol to make lipid solution clear? (2016). ResearchGate. [Link]

  • Enhancing the Stability of Lipid Nanoparticle Systems by Sonication During the Cooling Step and Controlling the Liquid Oil Content. (2014). PubMed. [Link]

  • Acyl migration in 1,2-dipalmitoyl-sn-glycerol. (n.d.). PubMed. [Link]

  • Sonocrystallization as a tool to reduce oil migration by changing physical properties of a palm kernel fat. (n.d.). PubMed. [Link]

  • Acyl Migration Kinetics of Vegetable Oil 1,2-Diacylglycerols. (2025). ResearchGate. [Link]

  • The hydrolysis of triacylglycerol and diacylglycerol by a rat brain microsomal lipase with an acidic pH optimum. (1978). PubMed. [Link]

  • Influences of Cosolvents and Antifreeze Additives Derived from Glycerol through Esterification on Fuel Properties of Biodiesel. (2024). MDPI. [Link]

  • Effect of free radicals induced by ultrasonic cavitation on cell killing. (n.d.). PubMed. [Link]

  • Surface Oxidation under Ambient Air—Not Only a Fast and Economical Method to Identify Double Bond Positions in Unsaturated Lipids But Also a Reminder of Proper Lipid Processing. (n.d.). National Institutes of Health. [Link]

  • Study on acyl migration kinetics of partial glycerides: Dependence on temperature and water activity. (2025). ResearchGate. [Link]

  • The preparation of 2-O-[1'-14C]arachidonoyl-1-O-stearoyl-sn-glycerol. (n.d.). National Institutes of Health. [Link]

  • Opposite Effects of Diacylglycerol and Phosphatidic Acid in the Modulation of the Plasma Membrane Ca2+-ATPase from Kidney Proximal Tubules: A Regulatory Role for Diacylglycerol Kinase in Calcium Homeostasis?. (n.d.). MDPI. [Link]

  • Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases. (1995). PubMed. [Link]

  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. (n.d.). MDPI. [Link]

  • The hydrolysis of a triacylglycerol to form mono-and diacylglycerols. The... (n.d.). ResearchGate. [Link]

  • Ultrasonic radiation induced lipid peroxidation in liposomal membrane. (n.d.). PubMed. [Link]

  • Hydrolysis of triglycerides. (2024). ScienceDirect. [Link]

  • Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry. (2013). PubMed. [Link]

  • Sonication for Cell Lysis: Cell Disruption and Extraction. (n.d.). Hielscher Ultrasound Technology. [Link]

  • Influence of Nitrogen-Modified Atmosphere Storage on Lipid Oxidation of Peanuts: From a Lipidomic Perspective. (2024). National Institutes of Health. [Link]

  • Shade of Innovative Food Processing Techniques: Potential Inducing Factors of Lipid Oxidation. (n.d.). MDPI. [Link]

  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. (2021). National Institutes of Health. [Link]

  • Hydrolysis of diacylglycerols by lipoprotein lipase. (1975). PubMed. [Link]

  • The preparation of 2-O-[1'-14C]arachidonoyl-1-O-stearoyl-sn-glycerol. (n.d.). National Institutes of Health. [Link]

  • Effects of acyl migration of sn-1,3 diacylglycerol on the crystallization behaviors and physical property stabilities of binary fat systems. (2025). PubMed. [Link]

  • Preparation, acyl migration and applications of the acylglycerols and their isomers: a review. (n.d.). National Institutes of Health. [Link]

Sources

Technical Support Center: 1,2-Didecanoyl-sn-glycerol (1,2-DDG)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Physics

The Challenge: 1,2-Didecanoyl-sn-glycerol (1,2-DDG) is a cell-permeable, synthetic diacylglycerol (DAG) analog containing two 10-carbon fatty acid chains (C10:0). While it is designed to activate Protein Kinase C (PKC) by mimicking endogenous DAG, its physical properties create a specific experimental bottleneck: Hydrophobic Collapse.

Although C10 chains render 1,2-DDG more water-soluble than long-chain DAGs (like 1,2-Dioleoyl-sn-glycerol), it remains thermodynamically unstable in aqueous cell culture media. When a concentrated organic stock (DMSO/Ethanol) is introduced directly into media, the rapid change in solvent polarity often forces the lipid out of solution before it can intercalate into the cell membrane. This results in micro-precipitation , which manifests as:

  • Inconsistent Dosing: The effective concentration is unknown because the lipid is floating as crystals or oil droplets.

  • Cytotoxicity Artifacts: Lipid crystals can physically damage cell membranes, mimicking apoptosis.

  • False Negatives: PKC activation fails not because the pathway is inactive, but because the activator never reached the receptor.

Experimental Protocols (The "Fix")

To ensure data integrity, you must choose a delivery method based on your required final concentration.

Method A: BSA Conjugation (The Gold Standard)

Best for: High concentrations (>50 µM), sensitive cell lines, and long-term incubations. Mechanism: Bovine Serum Albumin (BSA) acts as a physiological carrier, shielding the hydrophobic lipid tails from the aqueous media while allowing transfer to the cell membrane.

Reagents:

  • 1,2-DDG Stock (dissolved in DMSO or Ethanol).[1][2]

  • Fatty Acid-Free (FAF) BSA (Critical: Standard BSA is already loaded with lipids and will not bind 1,2-DDG efficiently).

  • PBS or serum-free media.[3]

Protocol:

  • Prepare BSA Solution: Dissolve FAF-BSA in PBS to a concentration of 10% (w/v). Filter sterilize (0.22 µm).

  • Prepare Lipid Stock: Dissolve 1,2-DDG in DMSO to 100x the desired final concentration.

  • Conjugation (The "Dropwise" Technique):

    • Place the BSA solution in a glass vial (avoid plastic if possible) on a vortex mixer set to medium speed.

    • Slowly add the 1,2-DDG/DMSO stock dropwise into the vortexing BSA.

    • Ratio: Do not exceed a 1:1 molar ratio of Lipid:BSA.

  • Incubation: Incubate the mixture at 37°C for 30 minutes with gentle agitation to allow the lipid to enter the BSA binding pockets.

  • Application: Dilute this Lipid-BSA complex directly into your cell culture media.[3]

Method B: "Hot" Solvent Injection ( Rapid/Acute Studies)

Best for: Short time points (<1 hour), calcium flux assays, or low concentrations (<20 µM).

Protocol:

  • Prepare a 1000x stock of 1,2-DDG in high-grade DMSO.

  • Remove culture media from cells and replace with fresh, warm media.

  • The Injection: While swirling the culture plate/dish, inject the DMSO stock directly into the bulk media, not onto the cell monolayer.

  • Immediate Mixing: Pipette up and down immediately.

    • Warning: If you see a white puff or cloudiness upon addition, the lipid has precipitated. Discard and switch to Method A.

Data Presentation & Solubility Limits

Table 1: Solvent Compatibility and Solubility Limits for 1,2-DDG

Solvent SystemSolubility Limit (Approx.)StabilityNotes
DMSO > 25 mg/mLHigh (if anhydrous)Recommended stock solvent. Hygroscopic; keep sealed.
Ethanol (100%) > 25 mg/mLModerateGood alternative to DMSO. Evaporates quickly.
PBS / Media (Direct) < 50 µg/mL*Very LowOnly stable if vigorously sonicated; prone to rapid crashing.
PBS + 0.1% BSA ~ 1-2 mg/mLHighStable emulsion/complex. Best for bioassays.

Visualizing the Workflow & Mechanism

Diagram 1: The Solubilization Decision Tree

This workflow illustrates the critical decision points to prevent precipitation.

DDG_Workflow Start Start: 1,2-DDG Solid Stock Dissolve in DMSO (Stock Solution) Start->Stock Decision Target Concentration? Stock->Decision LowConc Low (< 20 µM) Decision->LowConc HighConc High (> 20 µM) Decision->HighConc Direct Direct Injection (Vortex immediately) LowConc->Direct BSA_Step Complex with Fatty Acid-Free BSA HighConc->BSA_Step Precipitation RISK: Precipitation (Cloudy Media) Direct->Precipitation If mixed poorly Success Stable Bioavailability (PKC Activation) Direct->Success If mixed well BSA_Step->Success

Caption: Decision matrix for solubilizing 1,2-DDG. High concentrations require BSA carrier proteins to prevent aqueous precipitation.

Diagram 2: Mechanism of Action (PKC Activation)

Understanding where the lipid must go explains why solubility matters. 1,2-DDG must insert into the plasma membrane to recruit PKC.

PKC_Mechanism DDG_Media 1,2-DDG (in Media) Membrane Plasma Membrane Insertion DDG_Media->Membrane Diffusion Complex PKC-DAG Complex (at Membrane) Membrane->Complex 1,2-DDG binds C1 PKC_Inactive PKC (Cytosolic/Inactive) PKC_Inactive->Complex Recruitment via C1 Domain Response Downstream Signaling (Phosphorylation) Complex->Response

Caption: 1,2-DDG mimics endogenous DAG, recruiting Cytosolic PKC to the membrane via the C1 domain. Precipitation prevents the "Membrane Insertion" step.

Troubleshooting & FAQs

Q1: The media turned cloudy immediately after adding 1,2-DDG. Can I still use it? A: No. Cloudiness indicates the formation of lipid aggregates or crystals. These aggregates cannot enter the cell membrane efficiently to activate PKC. Furthermore, large lipid crystals can cause physical stress to cells (necrosis) that mimics drug toxicity.

  • Fix: Spin down the media to remove crystals (if you must save the culture), but ideally, discard and prepare a fresh solution using the BSA Conjugation Method .

Q2: I see no PKC activation (Western Blot/Activity Assay) despite using a high concentration. A: This is a classic symptom of "Plastic Loss." 1,2-DDG is hydrophobic and will adhere avidly to polystyrene culture dishes and pipette tips.

  • Fix:

    • Use glass vials for intermediate dilution steps.

    • Use "Low Retention" pipette tips.

    • Ensure you are using Fatty Acid-Free BSA .[3] If you use standard BSA, the lipid binding pockets are already occupied by endogenous lipids, and your 1,2-DDG will remain free to stick to the plastic.

Q3: How should I store the 1,2-DDG stock solution? A: Diacylglycerols are prone to acyl migration (where the fatty acid moves from the sn-2 to the sn-3 position, rendering it biologically inactive for PKC) and oxidation .

  • Storage: -20°C or -80°C.

  • Solvent: Anhydrous DMSO.

  • Protection: Purge the vial with inert gas (Argon or Nitrogen) before closing. Avoid repeated freeze-thaw cycles.

Q4: Can I use 1,2-Dioctanoyl-sn-glycerol (C8) instead of 1,2-Didecanoyl (C10)? A: Often, yes. C8 (Dioctanoyl) is slightly more water-soluble than C10 (Didecanoyl) and is a common surrogate. However, C10 is closer in hydrophobicity to endogenous long-chain DAGs, potentially offering a more physiological membrane residence time. If you switch to C8, the solubility issues are slightly reduced, but the BSA protocol remains the safest bet for consistency.

References

  • Avanti Polar Lipids. Handling and Storage of Lipids: Diacylglycerols. [Link]

  • Journal of Biological Chemistry. Mechanism of Protein Kinase C Activation by Diacylglycerol. (Contextual grounding for C1 domain binding). [Link]

Sources

Technical Support Center: Stabilization of 1,2-Dicaprin

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of pH and Environmental Conditions to Retard Acyl Migration in 1,2-Dicaprin (1,2-Decanoyl-sn-glycerol).

Part 1: Executive Summary & Core Directive

The Optimal pH Window: 4.0 – 5.5

For researchers working with 1,2-Dicaprin, the critical stability window lies between pH 4.0 and 5.5 .

While 1,2-Dicaprin is thermodynamically unstable and naturally seeks equilibrium with its 1,3-isomer (typically reaching a 30:70 ratio), this isomerization is kinetically driven by catalysis.

  • pH > 7.0 (Basic): Acyl migration is rapid. Hydroxide ions (

    
    ) deprotonate the free primary hydroxyl group at the sn-3 position, creating a potent nucleophile that attacks the sn-2 carbonyl.
    
  • pH < 3.0 (Strong Acid): Acid catalysis occurs via protonation of the carbonyl oxygen, though this is generally slower than base catalysis.

  • The "Sweet Spot" (pH 4.0 - 5.5): In this slightly acidic range, the concentration of catalytic species (

    
     and 
    
    
    
    ) is minimized relative to the reaction kinetics, significantly extending the half-life (
    
    
    ) of the 1,2-isomer.

Critical Warning: Phosphate buffers (commonly used at pH 7.0–7.4) are known to accelerate acyl migration more than other buffer species (like citrate or acetate) due to general base catalysis effects.

Part 2: Technical Deep Dive (The Mechanism)

To prevent the issue, you must understand the enemy: Neighboring Group Participation.

The isomerization of 1,2-Dicaprin to 1,3-Dicaprin is an intramolecular transesterification. The free hydroxyl group at the sn-3 position attacks the ester linkage at sn-2. This forms a five-membered ring intermediate (orthoacid). Upon ring opening, the acyl chain can end up at sn-3, resulting in the more thermodynamically stable 1,3-isomer.

Visualization: The Acyl Migration Pathway

The following diagram illustrates the kinetic shift you are trying to arrest.

AcylMigration cluster_conditions Catalytic Factors DAG12 1,2-Dicaprin (Kinetic Product) Inter Cyclic Orthoacid Intermediate DAG12->Inter Nucleophilic Attack (Catalyzed by Base/Heat) Inter->DAG12 Reversion DAG13 1,3-Dicaprin (Thermodynamic Product) Inter->DAG13 Ring Opening (Irreversible in practice) Factors Drivers of Migration: 1. pH > 7.0 2. Polar Solvents (Water/Methanol) 3. Heat (>40°C)

Caption: Figure 1. Mechanism of acyl migration. The reaction proceeds via a five-membered cyclic intermediate. Base catalysis significantly lowers the activation energy for the initial nucleophilic attack.

Part 3: Troubleshooting Guide & FAQs

This section addresses specific pain points reported by formulation scientists and analytical chemists.

Scenario A: Formulation & Storage

Q: I am formulating lipid nanoparticles (LNPs). My 1,2-Dicaprin isomerizes within hours in my aqueous buffer. How do I stop this?

A: The presence of water is the primary enabler of migration.

  • Buffer Substitution: Switch from Phosphate Buffered Saline (PBS) to Citrate or Acetate buffers adjusted to pH 4.5 . Phosphate ions can act as bifunctional catalysts.

  • The "Kinetic Freeze": If you must use neutral pH for biological compatibility, prepare the lipid phase separately in an organic solvent (e.g., ethanol) and mix with the aqueous phase immediately before use.

  • Temperature Control: Store all stock solutions at -20°C . Migration rates drop exponentially with temperature. At 4°C, migration is slow; at 25°C, it is moderate; at 37°C (physiological), it is rapid.

Scenario B: Analytical Artifacts

Q: My HPLC chromatogram shows a 50/50 split of 1,2- and 1,3-isomers, but my NMR suggests the sample is pure. Is the column killing my sample?

A: Yes, this is a common artifact known as "On-Column Isomerization." Silica-based columns often have residual silanol groups (acidic) or metal impurities that catalyze migration during the run.

  • Solution 1 (The Solvent): Ensure your mobile phase contains no protic solvents if possible (e.g., use Hexane/Isopropanol). If using Reverse Phase, keep the aqueous component acidic (0.1% Formic Acid).

  • Solution 2 (The Column): Use a diol-functionalized column or strictly end-capped C18 columns to minimize surface silanol activity.

  • Solution 3 (Pre-treatment): For Thin Layer Chromatography (TLC), impregnate plates with Boric Acid . Boric acid complexes with the 1,2-diol system (if any mono-acylglycerols are present) or interacts with the surface to suppress isomerization.

Scenario C: Synthesis Workup

Q: I synthesized 1,2-Dicaprin, but I lose yield to the 1,3-isomer during the extraction. What is the correct workup?

A: Standard aqueous workups are dangerous because they expose the lipid to water at uncontrolled pH.

  • Protocol: Avoid water washes if possible. If necessary, wash with cold, dilute acetic acid (pH 4) rather than water or brine. Dry immediately over Anhydrous Sodium Sulfate (

    
    )—avoid Magnesium Sulfate (
    
    
    
    ) as it can be slightly Lewis-acidic and promote migration.
Part 4: Experimental Protocols
Protocol 1: The "Kinetic Freeze" Extraction

Use this method to extract 1,2-Dicaprin from biological matrices or reaction mixtures without inducing isomerization.

Reagents:

  • Chloroform/Methanol (2:1 v/v) cooled to -20°C.[1]

  • 0.1M Potassium Chloride (KCl) in 0.01M HCl (Acidified Wash).

Workflow:

  • Quench: Immediately add the cold Chloroform/Methanol mixture to your sample. The low temperature and organic solvent halt the mobility of the acyl chains.

  • Phase Separation: Add the Acidified KCl solution (approx. 20% of total volume). The trace HCl ensures the aqueous phase remains below pH 5.0.

  • Separation: Centrifuge at 4°C.

  • Drying: Collect the lower organic phase and dry over

    
     for 10 minutes at 4°C.
    
  • Evaporation: Evaporate solvent under Nitrogen stream. Do not use a heated water bath on the rotovap; use a cold trap.

Data: Isomerization Half-Life (

) Estimates

Estimates based on general DAG kinetics (C10-C16 chains).

ConditionpHTemperatureEstimated

(1,2-isomer)
Optimal 4.0 - 5.04°C> 1 Month
Standard Lab 7.0 (Phosphate)25°C12 - 24 Hours
Physiological 7.437°C< 2 Hours
Basic 9.025°C< 10 Minutes
Part 5: Decision Logic for Troubleshooting

Use this flow to diagnose stability issues in your workflow.

TroubleshootingTree Start Problem: High 1,3-Dicaprin Content CheckSource Is the starting material pure? Start->CheckSource CheckSolvent Is the solvent Protic (Methanol/Water)? CheckSource->CheckSolvent Yes ActionPurify Action: Repurify using Boric Acid TLC or Acidic HPLC CheckSource->ActionPurify No CheckPH Is pH > 6.0? CheckSolvent->CheckPH Yes CheckCol Is it an Analytical Artifact? CheckSolvent->CheckCol No ActionBuffer Action: Adjust to pH 4-5 (Citrate/Acetate) CheckPH->ActionBuffer Yes ActionCool Action: Lower Temp to 4°C CheckPH->ActionCool No CheckCol->ActionPurify Suspected ActionSolvent Action: Switch to Chloroform/Hexane or store solid

Caption: Figure 2.[2] Troubleshooting decision tree for identifying the source of isomerization.

References
  • Kodali, D. R., et al. (1990).[3] "Acyl migration in 1,2-dipalmitoyl-sn-glycerol." Chemistry and Physics of Lipids. This foundational paper establishes the kinetics of acyl migration in neat melts and polar solvents, highlighting the rapid isomerization at pH 7.0 compared to organic solvents.

  • Subbaiah, P. V., et al. (2017). "Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group." Journal of Lipid Research. While focused on LPC, this demonstrates the comparative kinetics of acyl migration in lipid species at physiological pH (7.4) versus acidic conditions.[1]

  • Zhang, H., et al. (2021). "1,3 diacylglycerols: Effects of acyl migration on the crystallization behaviors." Food Chemistry. Discusses the thermodynamics of the 1,2 to 1,3 shift and the equilibrium ratios (approx 35:65)

  • Crossley, A., et al. (1959). "The chemistry of glycerides." Journal of the Chemical Society.

Sources

Technical Guide: Solvent Removal & Reconstitution of 1,2-Didecanoyl-sn-glycerol (1,2-DDG)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Principles

1,2-Didecanoyl-sn-glycerol (1,2-DDG) is a cell-permeable diacylglycerol (DAG) analog used primarily to activate Protein Kinase C (PKC). However, its lipophilic nature requires it to be supplied in organic solvents (typically chloroform, ethanol, or acetonitrile) that are cytotoxic and incompatible with live-cell assays.

The Challenge: You must remove the solvent completely without degrading the lipid, then re-introduce it into an aqueous environment where it is naturally insoluble.

The "Senior Scientist" Directive:

  • Avoid Oxidation: Never use compressed air to dry lipids. Always use Nitrogen or Argon.

  • Prevent Isomerization: 1,2-DAGs are unstable. Under stress (heat, pH extremes), the acyl group migrates from the sn-2 to the sn-3 position, forming 1,3-DDG . This isomer is thermodynamically stable but biologically inactive for PKC activation.

  • Respect Solubility: 1,2-DDG forms micelles or emulsions in water, not true solutions.

Phase I: Solvent Removal (The "Dry Down")

This protocol creates a lipid film, maximizing surface area for subsequent reconstitution.

Equipment Required[1][2][3][4][5]
  • Nitrogen (N₂) gas stream (regulated).[1]

  • Glass vials (Borosilicate; Do not use plastic as chloroform leaches plasticizers).

  • Vacuum desiccator.

Protocol: Nitrogen Blowdown[6]
  • Aliquot: Transfer the required amount of 1,2-DDG stock into a clean glass vial.

  • Evaporate: Place the vial under a gentle stream of Nitrogen.

    • Technique: Angle the vial (45°) and rotate it slowly. This coats the walls with a thin film rather than a thick clump at the bottom.

    • Temperature: You may warm the vial with your hand, but do not apply external heat >30°C to prevent acyl migration.

  • Desiccate: Once the solvent is visibly gone, place the vial in a vacuum desiccator for 1–2 hours .

    • Why? The "visible" dryness is deceptive. Trace chloroform remains trapped in the lipid matrix and is highly toxic to cells.

Phase II: Reconstitution Strategies

Choose the method based on your experimental sensitivity.

Method A: The DMSO "Quick-Strike" (High Throughput)

Best for: Short-term signaling assays where <0.1% DMSO is tolerable.

  • Dissolve: Add high-grade anhydrous DMSO to the dried lipid film.

    • Target Concentration: 10–50 mM stock.

    • Action: Vortex vigorously.[2] 1,2-DDG is soluble in DMSO >7 mg/mL.[3][4]

  • Dilute: Dilute this stock at least 1:1000 into your culture media immediately before use.

    • Final DMSO: Must be ≤0.1%.[5]

Method B: The BSA Complex (Physiologically Relevant)

Best for: Kinetic studies, sensitive primary cells, and avoiding solvent artifacts. BSA acts as a carrier, mimicking physiological lipid transport.

Reagents:

  • Fatty-Acid Free (FAF) Bovine Serum Albumin (BSA).[6][7]

  • PBS or serum-free media.

Protocol:

  • Prepare BSA: Dissolve BSA in PBS to create a 4 mg/mL (approx. 60 µM) solution. Filter sterilize (0.22 µm).

  • Warm: Warm the BSA solution to 37°C .

  • Hydrate: Add the warm BSA solution to the dried 1,2-DDG film.

    • Target: Aim for a final lipid concentration of ~125 µM.

  • Complex: Incubate at 37°C for 30 minutes.

    • Agitation: Vortex every 5 minutes. If the solution remains cloudy, sonicate in a water bath for 1–2 minutes.

    • End Point: The solution should be clear to slightly opalescent.

Visual Workflows

Workflow 1: Preparation Logic

G Start 1,2-DDG Stock (in Chloroform) Evap N2 Stream (Evaporation) Start->Evap Film Dry Lipid Film (Trace Solvent Free) Evap->Film Vacuum Desiccation Choice Select Method Film->Choice DMSO Method A: DMSO (Solubilization) Choice->DMSO High Throughput BSA Method B: BSA Complex (Physiological Carrier) Choice->BSA Sensitive Cells Cell Cell Assay DMSO->Cell Dilute >1:1000 BSA->Cell Direct Add

Caption: Decision tree for processing 1,2-DDG from organic stock to bio-compatible delivery system.

Workflow 2: The Isomerization Trap (Acyl Migration)

G Active 1,2-DDG (Biologically Active) Inactive 1,3-DDG (Biologically Inactive) Active->Inactive Acyl Migration (Irreversible) PKC PKC Activation Active->PKC Binds C1 Domain Stress STRESS FACTORS: High Heat (>40°C) Basic/Acidic pH Silica/Polar Solvents Stress->Active Promotes Migration Inactive->PKC No Binding

Caption: Mechanism of Acyl Migration. 1,2-DDG converts to the stable but inactive 1,3-isomer if mishandled.

Troubleshooting & FAQs

Q: My lipid film turned into a cloudy suspension after adding PBS. Is this ruined?

A: Not necessarily. 1,2-DDG is a lipid; it will not dissolve in water like salt. It forms a suspension or micelles.

  • Fix: If you used Method B (BSA), cloudiness suggests incomplete complexing. Sonicate (bath sonicator) for 5 minutes at room temperature. If using Method A (DMSO), you likely exceeded the solubility limit of the media; reduce the final concentration.

Q: I see no PKC activation in my assay.

A: This is the classic symptom of Acyl Migration .

  • Diagnosis: Did you heat the sample above 40°C during drying or reconstitution? Did you leave the stock in water for >24 hours?

  • Explanation: The acyl chain moved from position 2 to 3.[8] 1,3-DDG does not bind the PKC C1 domain.

  • Solution: Prepare fresh stock. Keep temperatures <37°C. Use the preparation immediately.

Q: Can I store the reconstituted solution?

A:

  • In Organic Solvent (DMSO/Ethanol): Yes, at -20°C for ~1 month (purge with N₂).

  • In Aqueous/BSA: No. Aqueous stability is poor (<24 hours). Acyl migration accelerates in aqueous buffers. Prepare fresh daily.

Q: Why are my cells dying in the control group?

A: Solvent toxicity.[9][5][10]

  • Check: Ensure your final DMSO/Ethanol concentration is <0.1% (v/v). Some sensitive lines (e.g., primary neurons) require <0.05%.

  • Check: Did you vacuum desiccate the film? Simply blowing nitrogen is insufficient to remove the last traces of chloroform, which is highly cytotoxic.

Data Tables: Solvent Compatibility

SolventSolubility of 1,2-DDGMax Final Conc.[3][5] (Cell Culture)Notes
Chloroform >50 mg/mL0% (Must remove)Incompatible with plastics; toxic.
Ethanol >30 mg/mL0.1% - 0.5%Affects membrane fluidity at high conc.
DMSO >7 mg/mL0.1%Best for high-concentration stocks.
PBS (Aqueous) ~250 µg/mLN/AUnstable; use immediately.

References

  • Cayman Chemical. (2024).[3] 1,2-Didecanoyl-sn-glycerol Product Insert & Technical Data.[3][4]Link

  • Avanti Polar Lipids. (2024). Handling and Storage of Lipids: Oxidation and Acyl Migration.Link

  • Sigma-Aldrich. (2024). General Lipid/BSA Solubilization Protocol for Cell Delivery.Link

  • Das, R., & Mukhopadhyay, B. (2025). Mechanism of acyl migration... Beilstein J. Org. Chem. Link

  • Organomation. (2024). How to Dry Lipid Extracts: A Comprehensive Guide.Link

Sources

Technical Support Center: Optimizing In Vivo Bioavailability of 1,2-Didecanoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bioavailability Paradox

Welcome to the technical support hub for 1,2-Didecanoyl-sn-glycerol (1,2-DDG) . You are likely here because you are attempting to activate Protein Kinase C (PKC) in vivo, but are facing inconsistent results.

1,2-DDG is a synthetic, cell-permeable diacylglycerol (DAG) analogue containing two decanoic acid (C10:0) chains. While it effectively mimics endogenous DAG to activate PKC in vitro, its in vivo utility is often compromised by two factors:

  • Hydrophobicity: It precipitates in aqueous buffers (PBS/Saline).

  • Metabolic Instability: It is rapidly phosphorylated by Diacylglycerol Kinase (DGK) into Phosphatidic Acid (PA), terminating the signal, or hydrolyzed by lipases.

This guide provides troubleshooting workflows to overcome these barriers using advanced lipid formulation strategies.

Visualizing the Problem

Before adjusting your protocol, understand the metabolic fate of your compound. 1,2-DDG is not an inert key; it is a metabolically active lipid.[1]

Bioavailability_Pathways cluster_Cell Intracellular Space DDG_Input 1,2-DDG (Exogenous) Plasma Plasma Compartment DDG_Input->Plasma Injection Membrane Cell Membrane Plasma->Membrane Partitioning Lipase Lipases Plasma->Lipase Degradation PKC PKC Activation (Target Effect) Membrane->PKC Binding (C1 Domain) DGK DAG Kinase (DGK) Membrane->DGK Phosphorylation PA Phosphatidic Acid (Inactive/Different Signal) DGK->PA Signal Termination Metabolites Glycerol + Fatty Acids Lipase->Metabolites

Figure 1: Metabolic Fate of 1,2-DDG. The compound must evade plasma lipases and partition into the membrane to activate PKC. However, intracellular DGK rapidly converts it to Phosphatidic Acid (PA), reducing bioavailability.

Module 1: Formulation & Solubility

User Issue: "I dissolved 1,2-DDG in DMSO and diluted it in PBS, but the solution turned cloudy and my animal data is noisy."

Diagnosis: Solvent Crash. 1,2-DDG is a lipid.[1][2][3][4][5] When you dilute a DMSO stock into an aqueous buffer (PBS), the lipid crashes out of solution, forming inconsistent aggregates that are cleared by the reticuloendothelial system (RES) rather than reaching target tissues.

Solution: Switch to a Liposome or Lipid Emulsion system.

Comparative Solubility Table
Solvent/VehicleSolubility LimitIn Vivo SuitabilityNotes
Water/PBS < 0.1 mg/mLPoor Immediate precipitation.
DMSO > 50 mg/mLLow Toxic >10% v/v; causes precipitation upon dilution.
Ethanol > 25 mg/mLLow Hemolytic at high concentrations.
Lipid Emulsion High (Partitioning)High Mimics chylomicrons; stable in blood.
Liposomes (DOPC) High (Encapsulated)High Protects from lipases; sustained release.
Protocol: Preparation of 1,2-DDG Liposomes (DOPC)

Recommended for IV or IP administration.

Materials:

  • 1,2-DDG (10 mg)

  • DOPC (1,2-Dioleoyl-sn-glycero-3-phosphocholine) (90 mg)

  • Chloroform (HPLC Grade)

  • PBS (pH 7.4)

  • Rotary Evaporator & Extruder

Step-by-Step:

  • Mix Lipids: Dissolve 1,2-DDG and DOPC in chloroform at a 1:9 molar ratio (10% mol loading is standard for DAGs).

  • Dry Film: Evaporate the chloroform under a stream of nitrogen or rotary evaporator to form a thin, uniform lipid film on the glass wall.

  • Vacuum: Desiccate under high vacuum for >4 hours to remove residual solvent traces.

  • Hydration: Add warm PBS (above transition temperature, though DOPC is liquid at RT) to the film. Vortex vigorously for 30 minutes to form Multilamellar Vesicles (MLVs).

  • Sizing: Extrude the suspension through a 100 nm polycarbonate membrane (11-21 passes) using a mini-extruder.

  • Result: A clear/opalescent suspension of Large Unilamellar Vesicles (LUVs) containing 1,2-DDG inserted in the bilayer.

Module 2: Metabolic Stability (The "Half-Life" Problem)

User Issue: "I see a response immediately after injection, but it disappears within 15 minutes. Is the drug degrading?"

Diagnosis: DGK Activity. Diacylglycerol Kinase (DGK) is an efficient enzyme that regulates PKC activity by phosphorylating DAGs into Phosphatidic Acid (PA).[3][6][7] 1,2-DDG is a known substrate for DGK [1].

Troubleshooting Steps:

  • Verify the Pathway:

    • Perform a Western Blot on tissue lysates 10, 30, and 60 minutes post-dosing.

    • Probe for: Phospho-PKC substrates (e.g., p-MARCKS) and Phosphatidic Acid levels (via lipidomics if possible).

    • Result: If p-MARCKS spikes and drops rapidly while PA rises, DGK is your bottleneck.

  • Chemical Inhibition Strategy:

    • Co-administer a DGK inhibitor (e.g., R59022 or R59949 ).

    • Note: R59022 inhibits DGK-alpha and other isoforms, prolonging the half-life of 1,2-DDG in the membrane.

  • Dosing Strategy:

    • Because 1,2-DDG has C10 chains, it is more water-soluble than endogenous DAGs (C18), leading to faster "washout" from membranes.

    • Action: Increase the lipid load in your liposome formulation (up to 20% mol) to create a "depot" effect, or switch to continuous infusion rather than bolus injection.

Module 3: Administration Routes

User Issue: "Can I just gavage (oral dose) this compound?"

Diagnosis: Digestive Degradation. Oral delivery is generally not recommended for 1,2-DDG without advanced formulation. Gastric and pancreatic lipases will hydrolyze the ester bonds, destroying the molecule before absorption.

Route Selection Guide
RouteVehicle RecommendationProsCons
Intravenous (IV) Liposomes (100nm) 100% Bioavailability; Rapid onset.Requires sterile, particulate-free formulation.
Intraperitoneal (IP) Lipid Emulsion (Intralipid) Easier technique; Depot effect.Slower absorption; First-pass metabolism.
Oral (PO) SNEDDS Non-invasive.High failure rate due to digestion.

Recommended IP Vehicle (The "Quick" Method): If you cannot make liposomes, use a commercially available lipid emulsion (e.g., Intralipid 20%).

  • Dissolve 1,2-DDG in a small volume of absolute ethanol (e.g., 50 µL).

  • Add dropwise into 1 mL of Intralipid 20% while vortexing.

  • Inject immediately. The oil droplets solubilize the DAG analogue.

Module 4: Decision Tree for Experiment Planning

Use this logic flow to design your next experiment.

Workflow Start Start: In Vivo 1,2-DDG Study Solubility_Check Is 1,2-DDG soluble in aqueous buffer? Start->Solubility_Check Formulation Use Liposomes or Lipid Emulsion Solubility_Check->Formulation No (Fix it) Direct_Inj Do NOT Inject. Risk of Embolism/Failure Solubility_Check->Direct_Inj No (Cloudy) Metabolism_Check Is the effect sustained >30 mins? Formulation->Metabolism_Check Success Continue Experiment Metabolism_Check->Success Yes DGK_Issue Suspect DGK Metabolism Metabolism_Check->DGK_Issue No Inhibitor Co-administer DGK Inhibitor (e.g., R59022) DGK_Issue->Inhibitor Inhibitor->Success

Figure 2: Experimental Design Workflow. Follow the path to ensure solubility and metabolic stability are addressed before interpreting biological data.

References
  • Walsh, J. P., & Bell, R. M. (1990).[8] sn-1,2-diacylglycerol Kinase of Escherichia Coli.[3][7][8] Diacylglycerol Analogues Define Specificity and Mechanism. Journal of Biological Chemistry. Retrieved from [Link]

  • Hippalgaonkar, K., Majumdar, S., & Kansara, V. (2010). Injectable Lipid Emulsions—Advancements, Opportunities and Challenges. AAPS PharmSciTech. Retrieved from [Link]

  • Shin, S. H., et al. (2019). Liposomal Delivery of Diacylglycerol Lipase-Beta Inhibitors to Macrophages Dramatically Enhances Selectivity and Efficacy In Vivo.[9] Cell Chemical Biology. Retrieved from [Link]

Sources

handling hygroscopic nature of 1,2-Didecanoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2-Didecanoyl-sn-glycerol

Welcome to the technical support guide for 1,2-Didecanoyl-sn-glycerol (DDG). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals in successfully handling this potent but challenging signaling lipid. Our focus is to move beyond simple instructions, providing the scientific rationale behind each recommendation to ensure experimental success and reproducibility.

Introduction: The Double-Edged Sword of a Potent Activator

1,2-Didecanoyl-sn-glycerol is a synthetic, cell-permeable diacylglycerol (DAG) analog widely used as a direct and potent activator of Protein Kinase C (PKC).[1] Its defined chemical structure offers a significant advantage over less specific activators like phorbol esters for dissecting cellular signaling pathways.[2][3] However, its utility is critically dependent on its chemical integrity, which is directly threatened by its hygroscopic nature —the tendency to readily absorb moisture from the atmosphere.[4][5]

This guide is structured to address the specific challenges posed by hygroscopicity, providing you with the expertise to maintain the purity, potency, and stability of your 1,2-Didecanoyl-sn-glycerol from the moment it arrives in your lab to its final use in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What exactly is hygroscopicity, and why is it a critical issue for 1,2-Didecanoyl-sn-glycerol?

A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding air.[5] For a lipid like 1,2-Didecanoyl-sn-glycerol, which is supplied as a dry powder or solid, this presents two major experimental risks:

  • Physical Degradation & Inaccurate Measurement: Upon exposure to air, the powder will quickly absorb moisture, transforming from a free-flowing solid into a gummy, sticky, or clumpy substance.[6][7][8] This physical change makes it nearly impossible to weigh accurately, leading to significant errors in concentration and compromising the reproducibility of your experiments.[9]

  • Chemical Decomposition (Hydrolysis): The absorbed water is not just a physical contaminant; it is a reactive agent. Water can hydrolyze the ester bonds that link the decanoyl fatty acid chains to the glycerol backbone. This chemical breakdown degrades the active 1,2-Didecanoyl-sn-glycerol into inactive or less active byproducts (e.g., monoacylglycerols, free fatty acids, and glycerol). This directly reduces the potency of your compound and introduces confounding variables into your assays.[6][7][8][10]

Q2: My solid 1,2-Didecanoyl-sn-glycerol has become clumpy and "wet" looking. Can I still use it?

A2: The physical appearance you describe is a clear indicator of significant moisture absorption and probable chemical degradation.[5][6]

  • For Quantitative & Sensitive Assays: We strongly advise against using this material. The uncertainty in its mass and the presence of hydrolysis byproducts will render your results unreliable. For critical applications like determining EC₅₀ values or quantitative signaling studies, you must use a fresh, unopened vial of the compound to ensure data integrity.[9]

  • "Salvage" for Non-Critical Applications: If absolutely necessary for a non-critical pilot study, you could attempt to dry the compound under a high vacuum at a temperature that does not cause further decomposition (always refer to the supplier's Safety Data Sheet for thermal stability).[9] However, this will not reverse any hydrolysis that has already occurred. Purity should be verified by an analytical method if possible.[9]

Q3: What is the single most important best practice for handling a new vial of solid 1,2-Didecanoyl-sn-glycerol?

A3: The most robust and highly recommended strategy is to prepare a concentrated organic stock solution from the entire contents of the vial immediately upon opening it for the first time. [6][7][8]

Causality: Lipids are far more stable when stored in a suitable, dry organic solvent than as a hygroscopic powder.[11] By dissolving the entire quantity at once, you bypass the problems of repeatedly weighing a hygroscopic solid and minimize its cumulative exposure to atmospheric moisture. This single action is the most effective way to preserve the compound's long-term stability and ensure consistent dosing.

Q4: How can moisture absorption directly impact my Protein Kinase C (PKC) activation assay?

A4: The impact is direct and significant. The activation of PKC by 1,2-Didecanoyl-sn-glycerol is highly structure-specific, requiring the intact diacylglycerol molecule.[3][12]

  • Reduced Effective Concentration: Hydrolysis reduces the amount of active compound. If you weigh out 1 mg of what you believe is pure compound, but a significant fraction has been hydrolyzed, the actual concentration of the active molecule in your assay is much lower than calculated.

  • Failed or Blunted Response: This leads to a blunted or complete lack of PKC activation, which can be misinterpreted as the target cells being unresponsive or the downstream pathway being non-functional. It can lead to false-negative results and wasted resources.[13]

The following diagram illustrates this direct cause-and-effect relationship.

A Improper Handling (Exposure to Air) B Moisture Absorption (Hygroscopicity) A->B C Ester Bond Hydrolysis B->C Chemical Degradation E Inaccurate Weighing B->E Physical Change D Reduced Concentration of Active 1,2-Didecanoyl-sn-glycerol C->D G Insufficient PKC Activation D->G F Incorrect Stock Solution Concentration E->F F->G H Compromised Experimental Results (e.g., False Negatives, Poor Reproducibility) G->H

Caption: Impact of Hygroscopicity on PKC Assay Reliability.

Q5: How can I verify the purity of my 1,2-Didecanoyl-sn-glycerol if I suspect contamination?

A5: Verifying the purity of a lipid requires specialized analytical techniques. The most common and appropriate methods include:

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): This is a powerful technique for lipid analysis that is sensitive to any non-volatile analyte, making it ideal for detecting the primary compound and potential degradation products.[14]

  • Gas Chromatography (GC) with Flame Ionization Detection (GC-FID): This method requires a derivatization step to make the glycerol backbone volatile.[15][16] It is highly effective for quantifying glycerol-based lipids and their byproducts.[17]

For any of these methods, the ideal workflow involves comparing the potentially compromised sample against a certified reference standard or a freshly opened vial of the same product.

Experimental Protocols & Data Tables

Table 1: Recommended Storage Conditions
FormStorage TemperatureContainer TypeKey Considerations
Unopened Solid -20°CManufacturer's original sealed vialStable for ≥1 year as per supplier specifications.[18]
Opened Solid (Not Rec'd) -20°COriginal vial, stored inside a desiccatorHigh risk of moisture absorption with each use. Minimize opening frequency and duration. Equilibrate to RT before opening.[6][7]
Organic Stock Solution -20°CGlass vial with Teflon-lined screw capThe recommended method for long-term storage after opening. Protect from light. Avoid repeated freeze-thaw cycles.[6][11]
Aqueous Working Dilution 2-8°C (Short-term)Sterile tube (e.g., polypropylene)Unstable. Prepare fresh for each experiment and do not store for more than one day. [19][20]
Protocol 1: Weighing Hygroscopic 1,2-Didecanoyl-sn-glycerol Powder

This protocol should only be used if preparing a stock solution from the entire vial is not feasible. The workflow diagram below outlines the critical decision points.

Objective: To accurately weigh the solid compound while minimizing moisture absorption.

Materials:

  • Vial of 1,2-Didecanoyl-sn-glycerol

  • Analytical balance

  • Weighing paper or boat

  • Dry, clean spatula

  • Desiccator (optional, but recommended)

Procedure:

  • Temperature Equilibration (Critical Step): Remove the sealed vial from the -20°C freezer. Place it in a desiccator at room temperature and allow it to warm up for at least 30-60 minutes. Do NOT open the vial while it is cold. This prevents atmospheric moisture from condensing on the cold powder.[6][7][8]

  • Prepare the Balance: Ensure the analytical balance is clean, calibrated, and free of drafts.

  • Work Quickly: Once the vial has reached room temperature, bring it and all necessary tools (spatula, weigh boat) to the balance. Minimize the time the vial is open to the air.[4]

  • Tare and Weigh: Tare the weigh boat. Using the dry spatula, quickly transfer the desired amount of powder. Do not aim for an exact target weight (e.g., precisely 5.000 mg). Instead, aim for a weight within an acceptable range and record the actual weight precisely.[21]

  • Seal Immediately: As soon as the powder is transferred, securely recap the vial.

  • Proceed to Dissolution: Immediately proceed to dissolve the weighed powder to prevent it from absorbing moisture on the weigh boat.

start Start: New Vial of Solid 1,2-Didecanoyl-sn-glycerol decision Can you use the entire vial at once? start->decision stock_sol YES: Proceed to Protocol 2: Prepare Master Stock Solution decision->stock_sol  Recommended weigh_proc NO: Proceed to Protocol 1: Weighing Hygroscopic Powder decision->weigh_proc  Not Recommended end End: Ready for use or storage stock_sol->end equilibrate 1. Equilibrate vial to Room Temperature BEFORE opening weigh_proc->equilibrate weigh 2. Weigh quickly and record exact mass equilibrate->weigh dissolve 3. Immediately dissolve weighed powder weigh->dissolve store 4. Tightly reseal vial and store in desiccator at -20°C weigh->store dissolve->end

Caption: Recommended Handling Workflow for Solid 1,2-Didecanoyl-sn-glycerol.

Protocol 2: Preparation and Storage of an Organic Stock Solution

Objective: To create a stable, concentrated stock solution for long-term storage and reliable aliquoting.

Materials:

  • Full vial of 1,2-Didecanoyl-sn-glycerol

  • Appropriate organic solvent (e.g., high-purity DMSO, ethanol).[19][20]

  • Glass vial with a Teflon-lined screw cap

  • Calibrated pipettes or gas-tight syringe

  • Gentle stream of dry nitrogen gas (optional, for solvent evaporation if needed)

Procedure:

  • Equilibrate to Room Temperature: As in Protocol 1, ensure the sealed vial is at room temperature before opening.

  • Prepare for Dissolution: Open the vial in a fume hood. If the compound was supplied in a solvent that needs to be changed, evaporate it under a gentle stream of nitrogen.[20]

  • Add Solvent: Using a calibrated pipette, add a precise volume of the chosen organic solvent to the vial to achieve the desired stock concentration (e.g., 10-20 mg/mL).

  • Ensure Complete Dissolution: Cap the vial and vortex or sonicate gently until all the solid is completely dissolved.

  • Transfer and Store: Transfer the solution to a clean glass vial with a Teflon-lined cap. Teflon is crucial to prevent leaching of plasticizers from other cap liners.[6]

  • Label and Store: Clearly label the vial with the compound name, concentration, solvent, and date. Store at -20°C, protected from light.[18] For very long-term storage, consider aliquoting into smaller, single-use vials to avoid repeated freeze-thaw cycles.[11]

References

  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Retrieved from [Link]

  • Hygroscopic: What it Means, What You Need to Know. (n.d.). CORECHEM Inc. Retrieved from [Link]

  • Storage & Handling of Lipids. (n.d.). Stratech. Retrieved from [Link]

  • What method is analysis glycerol content (purity)? (2022). ResearchGate. Retrieved from [Link]

  • Protocols Creating Bacterial Glycerol Stocks for Long-term Storage of Plasmids. (n.d.). Addgene. Retrieved from [Link]

  • Effects of 1,2-diacylglycerol and cholesterol on the hydrolysis activity of phospholipase D in egg-yolk phosphatidylcholine bilayers. (1992). PubMed. Retrieved from [Link]

  • Effect of alumina hydroxylation on glycerol hydrogenolysis to 1,2-propanediol over Cu/Al2O3: combined experiment and DFT investigation. (2016). RSC Publishing. Retrieved from [Link]

  • 1,2-Didecanoyl-3-Stearoyl-rac-glycerol Safety Data Sheet. (2019). Szabo-Scandic. Retrieved from [Link]

  • How do you guys prepare solutions of hygroscopic chemicals? (2017). Reddit. Retrieved from [Link]

  • Opposite Effects of Diacylglycerol and Phosphatidic Acid in the Modulation of the Plasma Membrane Ca2+-ATPase from Kidney Proximal Tubules. (2023). MDPI. Retrieved from [Link]

  • GLYCEROL. (n.d.). FAO. Retrieved from [Link]

  • Preparation of Bacteria Glycerol Stocks V.2. (2022). Protocols.io. Retrieved from [Link]

  • Hydrolysis of 2-acyl-sn-glycero-3-phosphocholines in guinea pig heart mitochondria. (1990). PubMed. Retrieved from [Link]

  • Diacylglycerol. (1999). NCBI Bookshelf. Retrieved from [Link]

  • Storage & handling of Lipids. (n.d.). Avanti Polar Lipids. Retrieved from [Link]

  • Effect of Temperature on Moisture Barrier Efficiency of Monoglyceride Edible Films in Cereal-Based Composite Foods. (2004). ResearchGate. Retrieved from [Link]

  • A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. (2018). PMC. Retrieved from [Link]

  • Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols. (1986). PubMed. Retrieved from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2021). PMC. Retrieved from [Link]

  • Heterogeneous Catalysts for Glycerol Biorefineries: Hydrogenolysis to 1,2-Propylene Glycol. (2021). MDPI. Retrieved from [Link]

  • Safety Data Sheet 1,2-o-Ddihexadecyl-Sn-glycerol. (n.d.). MetaSci. Retrieved from [Link]

  • Safety Data Sheet: Glycerol. (n.d.). Carl ROTH. Retrieved from [Link]

  • Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. (2019). Frontiers. Retrieved from [Link]

  • Effects of Moisture on Glass Transition and Microstructure of Glycerol-Plasticized Soy Protein. (2012). PubMed. Retrieved from [Link]

  • Preparation of Bacteria Glycerol Stocks v2. (2022). ResearchGate. Retrieved from [Link]

  • Effects on normalized signal strength of additions of 34:1 DAG to lipid... (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration. (2022). MDPI. Retrieved from [Link]

  • Role of Protein Kinase C in the Signal Pathways That Link Na+/K+-ATPase to ERK1/2. (2001). Journal of Biological Chemistry. Retrieved from [Link]

  • Validation of a method for determination of free glycerol in biodiesel. (2016). ResearchGate. Retrieved from [Link]

  • Impact of protein and small molecule interactions on kinase conformations. (2024). eLife. Retrieved from [Link]

  • 1,2-Dioleoyl-Sn-Glycerol. (n.d.). PubChem. Retrieved from [Link]

  • Glycerol & stock preparation. (2023). Benchling. Retrieved from [Link]

  • Regulation of protein kinase C activity by lipids. (1988). PubMed. Retrieved from [Link]

  • 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process. (1996). PubMed. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 1,2-Didecanoyl-sn-glycerol vs. PMA for PKC Stimulation

[1]

Executive Summary: The Hammer vs. The Key

In the investigation of Protein Kinase C (PKC) signaling, the choice between 1,2-Didecanoyl-sn-glycerol (1,2-DDG) and Phorbol 12-myristate 13-acetate (PMA) is not merely a matter of preference—it is a choice between mimicking physiology and forcing a supraphysiological state.[1]

  • PMA (The Hammer): A potent, non-metabolizable phorbol ester that locks PKC into an active conformation, eventually leading to its ubiquitin-mediated degradation (downregulation).[1] It is ideal for positive controls or studying long-term pathological remodeling (e.g., tumor promotion).[1]

  • 1,2-DDG (The Key): A cell-permeable, synthetic diacylglycerol (DAG) analog.[1] Unlike endogenous DAGs, it can penetrate membranes; unlike PMA, it is metabolizable. It mimics the transient, oscillatory nature of physiological PKC signaling.

Mechanistic Divergence

Both compounds target the C1 domain present in Conventional (cPKC:


1
The "Metabolic Clock"
  • Endogenous DAGs are rapidly phosphorylated by DAG Kinase (DAGK) into phosphatidic acid or hydrolyzed by DAG lipase.[1] This ensures the PKC signal is a "pulse."[1]

  • 1,2-DDG retains this metabolic susceptibility.[1] While its shorter fatty acid chains (C10) allow cell permeability, intracellular enzymes can still degrade it, allowing PKC to return to an inactive, cytosolic state.

  • PMA is structurally distinct (a tetracyclic diterpene).[1] It binds the C1 domain with ultra-high affinity and is resistant to DAG kinases . This results in constitutive membrane translocation of PKC, eventually flagging the enzyme for proteolysis.

Visualization: The Bifurcation of PKC Fate

PKC_Fatecluster_0Physiological Mimicry (1,2-DDG)cluster_1Supraphysiological Force (PMA)StartPKC (Inactive/Cytosolic)StimulusStimulus AppliedStart->StimulusDDG1,2-DDG (10-100 µM)Stimulus->DDGPMAPMA (10-100 nM)Stimulus->PMATransloc_DDGTransient MembraneTranslocationDDG->Transloc_DDGMetabolismRapid Hydrolysis(DAG Kinase/Lipase)Transloc_DDG->MetabolismRecycleReturn to Cytosol(Signal Termination)Metabolism->RecycleRecycle->StartResensitizationTransloc_PMASustained MembraneLockingPMA->Transloc_PMAProteolysisUbiquitination &Proteasomal DegradationTransloc_PMA->ProteolysisChronic Exposure (>1h)DepletionPKC Downregulation(Loss of Function)Proteolysis->Depletion

Figure 1: Mechanistic pathways showing the reversible cycle of 1,2-DDG versus the terminal degradation pathway induced by PMA.[1]

Quantitative & Performance Comparison

The following data aggregates standard experimental parameters. Note that 1,2-DDG is often used interchangeably with 1,2-Dioctanoyl-sn-glycerol (diC8) in literature due to similar properties, though 1,2-DDG (diC10) is slightly more hydrophobic.[1]

Feature1,2-Didecanoyl-sn-glycerol (1,2-DDG)PMA (TPA)
Primary Application Physiological signaling, transient activation, neurite outgrowth.[1]Positive control, tumor promotion models, PKC depletion (knockdown).
Working Concentration 10 – 100 µM (High)10 – 200 nM (Low)
Binding Affinity (

)
Low affinity (Micromolar range)Ultra-high affinity (Nanomolar range)
Duration of Action Transient (< 1 hour without re-dosing).[1] Metabolized rapidly.[1]Sustained (Hours to Days). Stable in culture.[1]
Cell Permeability Permeable (due to C10 chains), but requires carrier (DMSO/Ethanol) and mixing.[1]Highly Permeable (lipophilic).[1]
Downregulation Minimal/None (at physiological doses).[1]Severe. Chronic exposure (>24h) depletes PKC.[1]
Solubility Soluble in DMSO, Ethanol. Limited aqueous solubility (forms dispersions).[1]Soluble in DMSO (25 mg/ml), Ethanol.

Experimental Protocols

Protocol A: Physiological "Pulse" Activation with 1,2-DDG

Objective: To study acute PKC phosphorylation events without degrading the enzyme.[1]

Reagents:

  • 1,2-Didecanoyl-sn-glycerol (Stock: 50 mM in DMSO).[1] Store at -20°C under inert gas.

  • Serum-free culture media (to avoid binding to serum albumin).[1]

Workflow:

  • Preparation: Sonicate the 1,2-DDG stock briefly before use to ensure homogeneity.

  • Starvation: Serum-starve cells for 4–12 hours to reduce basal PKC activity.[1]

  • Induction: Dilute stock directly into warm media to a final concentration of 10–50 µM .

    • Critical Step: Vortex immediately.[1] 1,2-DDG is hydrophobic; poor mixing leads to micelle formation and uneven activation.[1]

  • Incubation: Incubate for 5 to 30 minutes .

    • Note: Effects often peak at 10-15 minutes and decline by 60 minutes due to metabolism.[1]

  • Termination: Lyse cells immediately in boiling Laemmli buffer or fix for immunofluorescence.

Protocol B: PKC Downregulation (Depletion) with PMA

Objective: To functionally "knock out" PKC isoforms to verify pathway dependence.[1]

Reagents:

  • PMA (Stock: 100 µM in DMSO).[1]

Workflow:

  • Acute Activation (Positive Control): Treat cells with 100 nM PMA for 15–30 minutes .[1] This maximizes phosphorylation.[1]

  • Chronic Downregulation (Functional Knockout): Treat cells with 100 nM PMA for 24–48 hours .[1]

    • Validation: You must perform a Western Blot for PKC

      
       or PKC
      
      
      .[1] Successful downregulation should show near-total disappearance of the PKC band, not just dephosphorylation.

Decision Matrix: Which to Choose?

Use the following logic flow to select the appropriate reagent for your study.

Decision_TreeStartStart: Define Experimental GoalQ1Are you studying a physiologicalsignaling event (e.g., hormone response)?Start->Q1Q2Do you need to prove a pathwayis PKC-dependent via depletion?Q1->Q2NoUse_DDGUse 1,2-DDG(10-50 µM)Q1->Use_DDGYesUse_PMA_AcuteUse PMA (Acute)(100 nM, 15 min)Q2->Use_PMA_AcuteNo (Just max stimulation)Use_PMA_ChronicUse PMA (Chronic)(100 nM, 24-48h)Q2->Use_PMA_ChronicYes (Knockdown)

Figure 2: Decision matrix for selecting PKC activators.

Expert Insights & Troubleshooting

The "Biphasic" Trap of 1,2-DDG

Research indicates a concentration-dependent anomaly with short-chain DAGs.[1] At low concentrations (~5 µM), 1,2-DDG may stimulate specific physiological phenotypes (e.g., neurite outgrowth), while higher concentrations (>30-60 µM) can cause retraction or toxicity.[1] Always perform a dose-response curve (1, 5, 10, 50 µM) for your specific cell line.

Solubility Issues

1,2-DDG is less soluble than PMA.[1] When adding to aqueous media:

  • Do not add the DMSO stock to a large volume of cold media.[1]

  • Take a small aliquot of warm media, add the 1,2-DDG, vortex vigorously to create a dispersion, and then add this to the bulk culture. This prevents the "oiling out" of the lipid.

Isoform Specificity

Neither PMA nor 1,2-DDG is truly isoform-specific among the C1-containing PKCs (Conventional and Novel).[1] If you need to distinguish between PKC


1

References

  • Gundersen, G. G., et al. (1999).[1] 1,2-dioctanoyl-sn-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes. European Journal of Cell Biology. Retrieved from [Link]

  • Baricault, L., et al. (1995).[1] PKC-dependent long-term effect of PMA on protein cell surface expression in Caco-2 cells. Journal of Cell Science. Retrieved from [Link]

  • Griner, E. M., & Kazanietz, M. G. (2007). Protein kinase C and other diacylglycerol effectors in cancer. Nature Reviews Cancer.[1] (Contextual grounding for PMA tumorigenesis).

  • Newton, A. C. (2018).[1] Protein kinase C: perfectly balanced. Critical Reviews in Biochemistry and Molecular Biology. (Contextual grounding for PKC maturation and degradation).

Definitive Guide: Distinguishing 1,2-Dicaprin from 1,3-Dicaprin by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Trap

In lipid-based drug delivery and synthetic lipidology, distinguishing 1,2-Dicaprin (1,2-didecanoyl-sn-glycerol) from its regioisomer 1,3-Dicaprin is a critical quality attribute. While High-Performance Liquid Chromatography (HPLC) is common, Thin Layer Chromatography (TLC) remains the most robust, cost-effective method for rapid visual confirmation of isomer purity.

The Core Problem: On standard silica gel, 1,2-diglycerides are thermodynamically unstable. The Lewis acidity of the silica surface catalyzes a rapid acyl migration (isomerization), causing 1,2-Dicaprin to convert into the more stable 1,3-Dicaprin during the run. This results in streaking, double spots, or false identification.

The Solution: The use of Boric Acid-Impregnated Silica Gel .[1] Boric acid neutralizes the active silanol sites and stabilizes the 1,2-isomer, allowing for a clean resolution based on polarity.

The Scientific Mechanism: Why Standard Silica Fails

To differentiate these isomers, one must understand the instability of the 1,2-species. The 1,2-isomer possesses a free hydroxyl group at the sn-3 position, adjacent to the ester at sn-2. This proximity facilitates an intramolecular nucleophilic attack, leading to the migration of the acyl group to the primary hydroxyl (forming the 1,3-isomer).

Mechanism Diagram: Acyl Migration & Boric Acid Stabilization[1]

AcylMigration DAG12 1,2-Dicaprin (Polar, Less Stable) DAG13 1,3-Dicaprin (Less Polar, More Stable) DAG12->DAG13 Equilibrium Shift Silica Standard Silica Gel (Acidic Surface) DAG12->Silica Adsorption Boric Boric Acid Impregnated (Buffered/Complexed) DAG12->Boric Adsorption Silica->DAG13 Catalyzed Acyl Migration (Fast) Boric->DAG12 Stabilization (Prevents Migration)

Figure 1: The acidic surface of standard silica catalyzes the conversion of 1,2-DAG to 1,3-DAG. Boric acid impregnation inhibits this migration, preserving the 1,2-DAG species for separation.

Comparative Methodology

The following table contrasts the performance of standard versus impregnated systems.

FeatureMethod A: Standard Silica Gel GMethod B: Boric Acid Impregnated Silica (Recommended)
Stationary Phase Unmodified Silica Gel 60Silica Gel 60 + 2.3% Boric Acid
Isomer Stability Poor. 1,2-DAG converts to 1,3-DAG.High. Isomerization is suppressed.
Resolution Bands often overlap or smear.Distinct, sharp bands.
Migration Order 1,3-DAG (Top) > 1,2-DAG (Streaking)1,3-DAG (Top) > 1,2-DAG (Bottom)
Reliability Low. Prone to false positives for 1,3-DAG.High. The "Gold Standard" for DAGs.

Experimental Protocol: Boric Acid TLC

This protocol is self-validating. If the 1,2-Dicaprin standard appears as a single, distinct spot without a "tail" leading upward, the system is valid.

Phase 1: Preparation of Impregnated Plates

Note: Commercially available boric acid plates are rare; in-house preparation is standard.

  • Solution Prep: Dissolve 2.3 g of Boric Acid in 100 mL of Ethanol (or Methanol).

  • Impregnation:

    • Method A (Dip): Submerge a standard Silica Gel 60 TLC plate (e.g., Merck 1.05721) into the solution for 1 minute.

    • Method B (Spray): Spray the plate evenly until saturated.

  • Activation: Air dry for 15 minutes, then activate in an oven at 110°C for 60 minutes . Store in a desiccator.

Phase 2: Sample Application
  • Dissolution: Dissolve Dicaprin samples in Chloroform or Hexane (approx. 10 mg/mL).

  • Spotting: Apply 2–5 µL spots, 1.5 cm from the bottom edge.

    • Control 1: Pure 1,2-Dicaprin Standard.

    • Control 2: Pure 1,3-Dicaprin Standard.

    • Control 3: Co-spot (Mix of both).

Phase 3: Development (Mobile Phase)

Choose one of the following solvent systems. System A is preferred for general neutral lipids.

  • System A (Standard): Hexane : Diethyl Ether : Acetic Acid (70 : 30 : 1 v/v/v)[1]

  • System B (Alternative): Chloroform : Acetone (96 : 4 v/v)

Run the plate until the solvent front reaches 1 cm from the top (approx. 45–60 mins).

Phase 4: Visualization

Since Dicaprin (C10:0) is saturated, it does not absorb UV well and cannot be stained with Iodine vapor effectively for permanent records.

  • Destructive (Charring): Spray with 10% CuSO₄ in 8% Phosphoric Acid. Heat at 180°C until spots appear charred (black/brown).

  • Non-Destructive (Fluorescence): Spray with Primuline (0.05% in acetone:water 80:20). View under UV light (366 nm). Lipids appear as yellow/blue fluorescent spots.

Data Analysis & Interpretation

On a Boric Acid impregnated plate using Solvent System A (Hexane/Ether/Acetic Acid), the separation is governed by polarity.

  • 1,3-Dicaprin: Less polar.[2] Migrates faster.

  • 1,2-Dicaprin: More polar.[2] Migrates slower.

Expected Rf Values (Representative)
AnalytePolarityApprox. Rf (System A)Visual Characteristic
1,3-Dicaprin Low0.60 – 0.70 Sharp, compact spot near the top of the DAG region.
1,2-Dicaprin High0.40 – 0.50 Distinct spot below the 1,3-isomer.
Fatty Acids Medium~0.55May run between isomers (check standard).
Triglycerides Very Low> 0.85Runs near the solvent front.
Workflow Diagram

TLC_Workflow Prep Step 1: Impregnate Plate (2.3% Boric Acid in EtOH) Spot Step 2: Spot Samples (1,2-Std, 1,3-Std, Unknown) Prep->Spot Run Step 3: Develop (Hexane:Ether:HOAc 70:30:1) Spot->Run Visual Step 4: Visualize (Primuline/UV or Charring) Run->Visual Result Result: Distinct Bands 1,3 (High Rf) vs 1,2 (Low Rf) Visual->Result

Figure 2: Step-by-step workflow for the reliable separation of Dicaprin isomers.

Troubleshooting & Tips

  • The "Comet" Effect: If your 1,2-Dicaprin spot has a tail reaching up to the 1,3 position, your plate was not sufficiently impregnated or activated. Re-make the boric acid solution and ensure the plate is fully saturated.

  • Sample Load: Do not overload the plate (>50 µg lipid). Overloading causes band broadening that obscures the separation between the close-running isomers.

  • Acyl Migration in Solution: Dicaprin isomers can isomerize in the sample vial if left in protic solvents (methanol/ethanol) for too long. Always store standards in Chloroform or Hexane at -20°C.

References

  • Christie, W. W. (n.d.). Thin-Layer Chromatography of Lipids. Lipid Library. Retrieved from [Link]

  • Vaden, D. L., et al. (2005).[3] Separation of yeast phospholipids using one-dimensional thin-layer chromatography. Analytical Biochemistry. Retrieved from [Link]

  • Cyberlipid Center. (n.d.). TLC of Acylglycerols: Separation of Mono- and Diacylglycerols. Retrieved from [Link]

  • Thomas, A. E., et al. (1965). Separation of mono-, di-, and triglycerides by thin-layer chromatography. Journal of the American Oil Chemists' Society. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1,2-Didecanoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Diacylglycerol Analysis

In the intricate landscape of cellular biology and pharmacology, lipids are far more than simple structural components or energy depots. Diacylglycerols (DAGs), such as 1,2-Didecanoyl-sn-glycerol, are pivotal second messengers that activate a host of signaling cascades, most notably by engaging protein kinase C (PKC) isozymes.[1] Their fleeting existence and low abundance make their precise identification and quantification a formidable analytical challenge, yet one that is critical for understanding disease states and developing targeted therapeutics.[2]

This guide provides an in-depth comparison of the analytical strategies for characterizing 1,2-Didecanoyl-sn-glycerol, with a core focus on its fragmentation behavior in tandem mass spectrometry (MS/MS). As senior scientists, our objective is not merely to identify a molecule but to develop a robust, self-validating analytical workflow that provides unambiguous structural confirmation. Here, we dissect the causal chemistry behind the fragmentation patterns and compare the utility of mass spectrometry against alternative analytical platforms.

Pillar 1: The Fragmentation Signature of 1,2-Didecanoyl-sn-glycerol

The key to confident identification of a lipid via mass spectrometry lies in understanding its predictable decomposition upon collisional activation. For a neutral lipid like 1,2-Didecanoyl-sn-glycerol (a DAG with two 10-carbon saturated fatty acyl chains), ionization is most effectively achieved via electrospray ionization (ESI) through the formation of adducts. The fragmentation of these precursor ions provides a structural fingerprint.

Molecular Profile:

  • Chemical Formula: C₂₃H₄₄O₅

  • Monoisotopic Mass: 400.3216 Da

  • Structure: A glycerol backbone esterified with two decanoic acid chains at the sn-1 and sn-2 positions.

Positive-Ion Mode: The Diagnostic Neutral Loss

In positive-ion mode, DAGs are most commonly analyzed as their ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺) adducts. The ammonium adduct is often preferred for structural elucidation due to its clean and highly diagnostic fragmentation pathway.

Upon collision-induced dissociation (CID), the [M+NH₄]⁺ ion of a DAG undergoes a characteristic neutral loss of one of its fatty acyl chains as a carboxylic acid, plus the ammonia from the adduct.[3] For 1,2-Didecanoyl-sn-glycerol, this means the loss of decanoic acid (C₁₀H₂₀O₂) and ammonia (NH₃).

  • Precursor Ion ([M+NH₄]⁺): 400.3216 Da + 18.0344 Da = 418.3560 m/z

  • Neutral Loss: Decanoic Acid (172.1463 Da) + Ammonia (17.0265 Da) = 189.1728 Da

  • Product Ion: 418.3560 m/z - 189.1728 Da = 229.1849 m/z

This product ion represents the remaining mono-decanoyl glycerol fragment that has undergone dehydration. Because the two fatty acyl chains are identical, only one major diagnostic fragment is observed.

G cluster_precursor Precursor Ion (Positive Mode) cluster_fragment CID Fragmentation Precursor 1,2-Didecanoyl-sn-glycerol [M+NH₄]⁺ m/z = 418.36 Fragment [M+NH₄ - C₁₀H₂₀O₂ - NH₃]⁺ Monodecanoyl-glycerol fragment m/z = 229.18 Precursor->Fragment  Neutral Loss of  Decanoic Acid + NH₃  (-189.17 Da)

Caption: Positive-ion mode fragmentation of 1,2-Didecanoyl-sn-glycerol.
Negative-Ion Mode: An Alternative Pathway

Analyzing neutral DAGs in negative-ion mode is less common due to lower ionization efficiency.[4] However, it can provide complementary data. DAGs can form deprotonated dimer ions, such as [2M-H]⁻.[4] More commonly, if a monomeric adduct is formed (e.g., with acetate, [M+CH₃COO]⁻), fragmentation proceeds via the loss of a fatty acid.

For the [M-H]⁻ ion, fragmentation typically involves the loss of a fatty acyl chain as a ketene or a carboxylic acid.[5] Critically, studies have shown that the loss of the fatty acid from the sn-2 position is often the more favorable pathway.[5]

  • Precursor Ion ([M-H]⁻): 400.3216 Da - 1.0078 Da = 399.3138 m/z

  • Product Ion (Loss of Decanoic Acid): [M-H - C₁₀H₂₀O₂]⁻ = 227.1690 m/z

Pillar 2: A Validated Experimental Protocol for LC-MS/MS Analysis

This protocol outlines a robust method for the analysis of 1,2-Didecanoyl-sn-glycerol from a biological matrix, designed to ensure accuracy and reproducibility.

Step 1: Lipid Extraction (Bligh & Dyer Method)

The causality behind choosing the Bligh & Dyer method is its proven efficacy in partitioning lipids from hydrophilic molecules, thereby cleaning the sample and concentrating the analytes of interest.[6]

  • Homogenize the sample (e.g., 100 µL of plasma or cell pellet) in a glass tube.

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex vigorously for 1 minute.

  • Add 125 µL of chloroform. Vortex for 30 seconds.

  • Add 125 µL of ultrapure water. Vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase (containing lipids) using a glass syringe.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid film in 100 µL of 9:1 (v/v) methanol:chloroform for LC-MS/MS analysis.

Step 2: Liquid Chromatography Separation

Chromatographic separation is essential to resolve isomeric lipids and reduce matrix suppression effects during ionization.[7] A reversed-phase C18 column is effective for separating lipids based on their hydrophobicity.

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium acetate.

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium acetate.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B for re-equilibration.

Step 3: Mass Spectrometry Detection

The following parameters are a validated starting point for a triple quadrupole or Q-TOF mass spectrometer.[8][9]

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 400°C[9]

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Q1 (Precursor): 418.4 m/z

    • Q3 (Product): 229.2 m/z

    • Collision Energy: 25-30 eV (This must be optimized empirically for the specific instrument).[8]

G cluster_workflow Analytical Workflow A Sample (Plasma/Cells) B Lipid Extraction (Bligh & Dyer) A->B C LC Separation (C18 Column) B->C D ESI Source (Ionization) C->D E Tandem MS (Fragmentation & Detection) D->E F Data Analysis E->F

Caption: LC-MS/MS workflow for 1,2-Didecanoyl-sn-glycerol analysis.

Pillar 3: Comparison with Alternative Methodologies

While LC-MS/MS is a powerful tool, a comprehensive understanding requires acknowledging the strengths and weaknesses of alternative techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional chromatographic resolution and high sensitivity.[10] However, its application to intact DAGs is limited by their low volatility. This necessitates a derivatization step (e.g., silylation) to make them amenable to gas-phase analysis.[11]

  • Advantages:

    • Excellent for fatty acid profiling after hydrolysis and methylation of the DAG, providing precise information on the acyl chain composition.[12]

    • High sensitivity and specificity for volatile compounds.[10]

  • Disadvantages:

    • Requires derivatization for intact DAG analysis, adding complexity and potential for artifacts.[11]

    • Thermal stress during analysis can cause acyl migration, potentially converting a 1,2-DAG to the more stable 1,3-DAG isomer, complicating results.

    • Not suitable for non-volatile or thermally labile molecules.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled in its ability to provide definitive structural information without the need for standards or fragmentation.[13]

  • Advantages:

    • Non-destructive technique.[13]

    • Provides unambiguous structural elucidation, including the precise location of acyl chains, making it the gold standard for distinguishing between 1,2- and 1,3-DAG isomers without derivatization.[14][15]

    • Quantitative (qNMR) without the need for identical isotopic standards.

  • Disadvantages:

    • Significantly lower sensitivity compared to MS, often requiring micrograms of pure material, which is frequently unfeasible for biological samples.[13]

    • Complex spectra for mixtures can be difficult to interpret.

Comparative Summary
FeatureLC-MS/MSGC-MSNMR Spectroscopy
Sensitivity High (picomole to femtomole)High (picomole)Low (nanomole to micromole)[13]
Specificity High (based on m/z and RT)High (based on EI pattern and RT)Very High (unambiguous structure)
Sample Prep ExtractionExtraction & Derivatization[11]Extraction & Purification
Isomer ID Challenging for sn-positionChallenging (acyl migration risk)Excellent (gold standard)[14]
Primary Use Targeted quantification, profilingFatty acid analysis, volatilesStructural elucidation, purity
Throughput HighMediumLow

Conclusion

The analysis of 1,2-Didecanoyl-sn-glycerol by electrospray ionization tandem mass spectrometry provides a highly sensitive and specific method for its identification and quantification. The characteristic neutral loss of a fatty acid and ammonia from the [M+NH₄]⁺ adduct serves as a robust analytical signature. While LC-MS/MS is the preferred platform for analyzing low-abundance DAGs in complex biological matrices, a multi-faceted approach that incorporates orthogonal techniques like NMR for structural validation of standards and GC-MS for fatty acid profiling represents the pinnacle of analytical rigor in lipidomics research.

References

  • Zou, W., et al. (2022). Tandem Mass Spectrometric Analysis and Cross-Species Comparison of Triacylglycerol Regioisomers in Mammalian Milk. Foods. Available at: [Link]

  • Cifani, C., et al. (2022). Applied Clinical Tandem Mass Spectrometry-Based Quantification Methods for Lipid-Derived Biomarkers, Steroids and Cannabinoids: Fit-for-Purpose Validation Methods. International Journal of Molecular Sciences. Available at: [Link]

  • Liebisch, G., et al. (2020). Lipidomics from sample preparation to data analysis: a primer. Journal of Lipid Research. Available at: [Link]

  • Hsu, F. F., & Turk, J. (2009). Applications of Mass Spectrometry for Cellular Lipid Analysis. Methods in molecular biology. Available at: [Link]

  • Murphy, R. C., et al. (2007). Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. Analytical Biochemistry. Available at: [Link]

  • Vom Dorp, K., et al. (2013). Quantification of diacylglycerol by mass spectrometry. Methods in Molecular Biology. Available at: [Link]

  • Rosati, O., et al. (2007). HPLC Separation and NMR Structural Elucidation of sn-1,2-, 2,3-, and 1,3-Diacylglycerols from Olive Oil as Naphthylethylurethane Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Deng, P., et al. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Chemistry. Available at: [Link]

  • Spyros, A., & Dais, P. (2011). High-Resolution NMR Spectroscopy: An Alternative Fast Tool for Qualitative and Quantitative Analysis of Diacylglycerol (DAG) Oil. Journal of the American Oil Chemists' Society. Available at: [Link]

  • Tvrzická, E., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Variation of the fragmentation energy of negative ion mode ESI-MS 2 of POPC (744.4). ResearchGate. Available at: [Link]

  • ResearchGate. (2019). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • Skiera, C., et al. (2012). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules. Available at: [Link]

  • Castro-Perez, J., et al. (2022). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Metabolites. Available at: [Link]

  • Balgoma, D., et al. (2015). Dimer ion formation and intermolecular fragmentation of 1,2-diacylglycerols revealed by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry for more comprehensive lipid analysis. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Mu, H., et al. (2000). Identification of diacylglycerols and triacylglycerols in a structured lipid sample by atmospheric pressure chemical ionization liquid chromatography/mass spectrometry. Journal of the American Oil Chemists' Society. Available at: [Link]

  • IonBiotec. (2024). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. IonBiotec. Available at: [Link]

  • LIPID MAPS. (n.d.). LIPID MAPS Mass Spectrometry Methods Chapters. LIPID MAPS. Available at: [Link]

  • ResearchGate. (n.d.). Triacylglycerols identified by NMR spectroscopy. ResearchGate. Available at: [Link]

  • Patsnap. (2024). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Patsnap Synapse. Available at: [Link]

  • Shah, S., et al. (2020). Quantitative Chemical Profiling of Commercial Glyceride Excipients via 1H NMR Spectroscopy. AAPS PharmSciTech. Available at: [Link]

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A Comparative Analysis of C8 and C10 Diacylglycerols on Protein Kinase C Activation

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of cellular signaling, diacylglycerols (DAGs) stand as pivotal second messengers, primarily recognized for their role in activating the Protein Kinase C (PKC) family of enzymes. The specific structure of a DAG molecule, particularly the length of its fatty acyl chains, can significantly influence its potency and the dynamics of PKC activation. This guide provides an in-depth, objective comparison of two commonly used synthetic diacylglycerols, 1,2-dioctanoyl-sn-glycerol (C8 DAG) and 1,2-didecanoyl-sn-glycerol (C10 DAG), offering experimental data and procedural insights to inform their application in research and drug development.

The Central Role of Diacylglycerols in PKC Signaling

Diacylglycerol is a crucial component in the signal transduction cascade that activates Protein Kinase C.[1] This activation is a key event in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. The conventional and novel isoforms of PKC possess a conserved C1 domain, which serves as the binding site for DAG.[1] Upon binding, a conformational change is induced in the PKC molecule, leading to its translocation from the cytosol to the cell membrane and subsequent activation of its kinase activity.[2] Synthetic, cell-permeable DAGs like C8 and C10 are invaluable tools for dissecting these pathways.

PKC Activation Pathway

PKC Activation Pathway Agonist Agonist (e.g., Hormone, Growth Factor) Receptor Receptor Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG Diacylglycerol (DAG) (C8 or C10) PIP2->DAG 4. Generation PKC_inactive Inactive Cytosolic PKC DAG->PKC_inactive 5. Recruitment & Partial Activation PKC_active Active Membrane-Bound PKC Substrate Substrate Protein PKC_active->Substrate PKC_inactive->PKC_active Substrate_P Phosphorylated Substrate Substrate->Substrate_P

Caption: General overview of the Protein Kinase C (PKC) activation pathway initiated by an extracellular agonist.

Physicochemical Properties: A Tale of Two Acyl Chains

The primary difference between C8 and C10 diacylglycerols lies in the length of their saturated fatty acyl chains: octanoic acid (8 carbons) and decanoic acid (10 carbons), respectively. This seemingly minor structural variation has significant implications for their physicochemical properties and, consequently, their biological activity.

Property1,2-dioctanoyl-sn-glycerol (C8 DAG)1,2-didecanoyl-sn-glycerol (C10 DAG)Impact on Biological Activity
Molecular Weight 344.5 g/mol 400.6 g/mol Affects diffusion rates and membrane permeability.
Acyl Chain Length 8 carbons10 carbonsInfluences hydrophobicity and interaction with the lipid bilayer.
Hydrophobicity LowerHigherGreater hydrophobicity of C10 may lead to more stable membrane insertion.
Membrane Permeability Generally higherGenerally lowerShorter chain length of C8 facilitates more rapid entry into cells.[3]
Critical Micelle Concentration (CMC) HigherLowerC10 is more prone to self-aggregate in aqueous solutions.

The greater hydrophobicity of C10 diacylglycerol may promote a more stable and prolonged interaction with the plasma membrane compared to C8. Conversely, the smaller size and slightly lower hydrophobicity of C8 may allow for more rapid diffusion and cell permeability.[3]

Comparative Potency in PKC Activation: What the Data Suggests

While direct, side-by-side comparisons of the EC50 values for C8 and C10 diacylglycerol-mediated PKC activation are not abundantly available in the literature, the existing evidence points to a strong dependence of PKC activation on the diacylglycerol's acyl chain length.

Studies have shown that diacylglycerols with short fatty acyl chains exhibit a very high capacity for activating PKC.[4] While a specific EC50 value for C10 is not readily found, 1,2-dioctanoyl-sn-glycerol (C8 DAG) is a well-established, cell-permeable activator of PKC.[5] Some studies suggest that increasing the carbon number at the sn-2 position from two to four enhances enzymatic activity, indicating that chain length is a critical factor.[6]

It is important to note that the potency of a given diacylglycerol can also be influenced by the specific PKC isozyme being studied. For instance, 1,2-dioctanoyl-sn-glycerol has been reported to exhibit a lower affinity for PKCα compared to other isozymes.[5]

Key Experimental Observations:

  • Short-chain DAGs are potent activators: Research has demonstrated that diacylglycerols with shorter acyl chains are effective activators of PKC.[4]

  • Chain length matters: The length of the fatty acyl chain at the sn-2 position of the glycerol backbone is a key determinant of PKC activation.[6]

  • Isozyme specificity: The affinity and activating potency of a diacylglycerol can vary between different PKC isozymes.[5]

Mechanistic Insights: The C1 Domain Interaction

The C1 domain of PKC is the direct binding site for diacylglycerols.[1] The binding of a DAG molecule to this domain induces a conformational change that relieves autoinhibition and promotes the kinase's active state. The structural nuances between C8 and C10 diacylglycerols likely influence the kinetics and thermodynamics of this interaction.

The longer acyl chains of C10 may lead to a more stable anchoring of the molecule within the lipid bilayer, potentially prolonging its interaction with the C1 domain and, consequently, the duration of PKC activation. Conversely, the faster diffusion of C8 might result in a more transient activation profile. The precise nature of these interactions at the molecular level, including the specific amino acid residues within the C1 domain that are critical for discriminating between C8 and C10, remains an area of active investigation.

C1 Domain Binding and PKC Activation

C1 Domain Binding cluster_membrane Cell Membrane cluster_pkc Protein Kinase C C8_DAG C8 Diacylglycerol C1_Domain C1 Domain C8_DAG->C1_Domain Binding (Potentially faster kinetics) C10_DAG C10 Diacylglycerol C10_DAG->C1_Domain Binding (Potentially higher stability) Kinase_Domain_Inactive Inactive Kinase Domain C1_Domain->Kinase_Domain_Inactive Relieves Autoinhibition Kinase_Domain_Active Active Kinase Domain Kinase_Domain_Inactive->Kinase_Domain_Active Conformational Change In Vitro PKC Assay Workflow A 1. Prepare Lipid Vesicles (PS/PC with C8 or C10 DAG) B 2. Set up Kinase Reaction (Vesicles, PKC, Substrate) A->B C 3. Initiate with [γ-³²P]ATP B->C D 4. Incubate at 30°C C->D E 5. Stop Reaction D->E F 6. Spot on Phosphocellulose Paper E->F G 7. Wash to Remove Free ATP F->G H 8. Scintillation Counting G->H I 9. Determine EC50 H->I

Caption: A stepwise workflow for performing an in vitro radiometric PKC kinase assay.

Cellular PKC Translocation Assay

This cell-based assay visualizes and quantifies the movement of PKC from the cytosol to the plasma membrane upon stimulation with C8 or C10 diacylglycerol. [7] Principle: PKC tagged with a fluorescent protein (e.g., GFP) is expressed in cells. Upon activation by a diacylglycerol, the fusion protein translocates to the membrane, which can be monitored by fluorescence microscopy. [7] Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, HeLa) on glass-bottom dishes.

    • Transfect the cells with a plasmid encoding a fluorescently tagged PKC isozyme (e.g., PKCα-GFP).

  • Cell Treatment:

    • Treat the transfected cells with varying concentrations of C8 or C10 diacylglycerol for different time points.

  • Live-Cell Imaging:

    • Visualize the cells using a confocal or widefield fluorescence microscope equipped with a live-cell imaging chamber.

    • Acquire images of both the cytosolic and membrane fluorescence before and after treatment.

  • Image Analysis:

    • Quantify the fluorescence intensity in the cytosol and at the plasma membrane for each cell.

    • Calculate the ratio of membrane to cytosolic fluorescence as a measure of PKC translocation.

  • Data Analysis:

    • Plot the translocation ratio against the diacylglycerol concentration to determine the dose-response curve and EC50 for both C8 and C10.

Conclusion and Future Directions

The choice between C8 and C10 diacylglycerols for PKC activation studies should be guided by the specific experimental goals. C8, with its likely higher cell permeability, may be advantageous for achieving rapid and robust PKC activation in cellular assays. C10, with its increased hydrophobicity, might be more suitable for studies requiring prolonged or more stable membrane association and PKC activation.

Direct, quantitative comparisons of the potency of these two diacylglycerols across a range of PKC isozymes are still needed to fully elucidate their differential effects. Future research employing the detailed experimental protocols outlined in this guide will be instrumental in filling this knowledge gap and providing a clearer understanding of the structure-activity relationship of diacylglycerols in regulating PKC signaling.

References

  • Siegel, G. J., Agranoff, B. W., Albers, R. W., et al., editors. (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Available from: [Link]

  • Sánchez-Piñera, P., Micol, V., Corbalán-García, S., & Gómez-Fernández, J. C. (1999). A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers. Biochemical Journal, 337(Pt 3), 387–395. Available from: [Link]

  • Rösner, H., & Vacun, G. (1999). 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process. European Journal of Cell Biology, 78(10), 698–706. Available from: [Link]

  • Cabot, M. C., & Jaken, S. (1984). Structural and chemical specificity of diacylglycerols for protein kinase C activation. Biochemical and Biophysical Research Communications, 125(1), 163–169. Available from: [Link]

  • Hunter & Gather. (n.d.). C8 or C10 MCT Oil? Which is Best? Retrieved February 7, 2026, from [Link]

  • Newton, A. C. (2003). Assay of protein kinases using radiolabeled ATP: a protocol. Methods in Molecular Biology, 233, 277–285. Available from: [Link]

  • Gallegos, L. L., & Newton, A. C. (2008). Genetically encoded fluorescent reporters to visualize protein kinase C activation in live cells. Methods in Cell Biology, 89, 119–135. Available from: [Link]

  • Igumenova, T. Y., & Gaponenko, V. (2016). Dynamics and membrane interactions of protein kinase C. Current Topics in Membranes, 77, 353–388. Available from: [Link]

  • Dries, D. R., Gallegos, L. L., & Newton, A. C. (2007). A single residue in the C1 domain sensitizes novel protein kinase C isoforms to cellular diacylglycerol production. The Journal of Biological Chemistry, 282(2), 826–830. Available from: [Link]

  • Ananthanarayanan, B., Tbanez, I., & Igumenova, T. Y. (2022). Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists. Nature Communications, 13(1), 2736. Available from: [Link]

  • Parsons, T., et al. (2022). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR Protocols, 3(3), 101569. Available from: [Link]

  • Sando, J. J., & Young, M. C. (1983). Subcellular translocation of protein kinase C. Methods in Enzymology, 252, 149–160. Available from: [Link]

Sources

Verifying 1,2-Didecanoyl-sn-glycerol Concentration in Liposomes: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with liposomal formulations, the precise quantification of each lipid component is paramount to ensuring product quality, stability, and efficacy. This guide provides an in-depth technical comparison of the primary analytical methods for verifying the concentration of 1,2-Didecanoyl-sn-glycerol (DDG), a key diacylglycerol component in various advanced drug delivery systems. We will delve into the nuances of High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and enzymatic assays, offering field-proven insights and detailed experimental protocols to empower you in selecting and implementing the most suitable method for your research needs.

The Critical Role of Accurate DDG Quantification

1,2-Didecanoyl-sn-glycerol is a synthetic diacylglycerol that can be incorporated into liposomes to modulate membrane fluidity, enhance fusion events, or act as a precursor for signaling pathways. An incorrect concentration of DDG can significantly impact the critical quality attributes (CQAs) of a liposomal drug product, including particle size, drug encapsulation efficiency, release kinetics, and overall stability. Therefore, robust and reliable analytical methods for DDG quantification are not merely a matter of procedural formality but a cornerstone of rational drug formulation and development.

A Comparative Analysis of Leading Quantification Methods

The selection of an appropriate analytical technique for DDG quantification hinges on a balance of sensitivity, specificity, throughput, and available instrumentation. Here, we compare three widely adopted methods: HPLC-CAD, LC-MS, and enzymatic assays.

FeatureHPLC-CADLC-MS/MSEnzymatic Assay
Principle Separation by chromatography, detection based on light scattering from charged aerosol particles.Separation by chromatography, detection based on mass-to-charge ratio.Enzyme-catalyzed reaction producing a detectable signal (colorimetric or fluorometric).
Specificity Good. Resolves DDG from other lipids based on retention time.Excellent. High specificity due to mass-based detection and fragmentation patterns.Moderate to Good. Specificity depends on the enzyme used.
Sensitivity High (low nanogram range).Very High (picogram to femtogram range).Moderate to High. Dependent on the specific assay and detection method.
Quantification Good. Uniform response for non-volatile analytes simplifies quantification.[1]Excellent. Highly accurate with the use of stable isotope-labeled internal standards.Good. Relies on a standard curve of known concentrations.
Throughput Moderate to High.Moderate.High. Amenable to 96-well plate format.
Instrumentation HPLC system with a Charged Aerosol Detector.LC system coupled to a Mass Spectrometer.Spectrophotometer or Fluorometer.
Cost Moderate.High.Low to Moderate.
Expertise Moderate.High.Low to Moderate.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Causality Behind Experimental Choices: HPLC-CAD is an excellent choice for routine quality control due to its robustness and the near-universal response of the detector to non-volatile analytes, which simplifies quantification across different lipid classes.[2] The charged aerosol detector nebulizes the column eluent, charges the resulting particles, and measures the collective charge, which is proportional to the mass of the analyte. This technique is particularly advantageous for lipids like DDG that lack a UV chromophore.[2]

Experimental Workflow:

HPLC_CAD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing liposome Liposome Sample extraction Lipid Extraction (e.g., Bligh-Dyer) liposome->extraction standard DDG Standard dissolution Dissolution in Mobile Phase standard->dissolution extraction->dissolution hplc HPLC Separation (Reversed-Phase C18) dissolution->hplc cad Charged Aerosol Detection hplc->cad chromatogram Chromatogram Generation cad->chromatogram quantification Quantification (Peak Area vs. Standard Curve) chromatogram->quantification

Caption: HPLC-CAD workflow for DDG quantification.

Step-by-Step Protocol:

  • Liposome Disruption and Lipid Extraction:

    • To a known volume of the liposome suspension, add a 2:1 (v/v) mixture of chloroform:methanol to disrupt the vesicles and extract the lipids.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen.

  • Sample and Standard Preparation:

    • Reconstitute the dried lipid extract in a suitable mobile phase, such as methanol or a methanol:chloroform mixture.

    • Prepare a series of DDG standards of known concentrations in the same solvent.

  • HPLC-CAD Analysis:

    • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, and column oven.

    • Detector: Charged Aerosol Detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is suitable for separating non-polar lipids.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Methanol.

    • Gradient Elution: A typical gradient could be:

      • 0-5 min: 85% B

      • 5-15 min: Ramp to 100% B

      • 15-25 min: Hold at 100% B

      • 25.1-30 min: Return to 85% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10-20 µL.

    • CAD Settings:

      • Evaporation Temperature: 35-45°C.

      • Gas (Nitrogen) Pressure: 35-50 psi.

  • Quantification:

    • Integrate the peak area corresponding to DDG in both the sample and standard chromatograms.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of DDG in the sample by interpolating its peak area on the calibration curve.

Self-Validating System:

  • System Suitability: Inject a standard solution multiple times to ensure the reproducibility of retention time and peak area (RSD < 2%).

  • Linearity: The calibration curve should have a correlation coefficient (R²) of >0.99.

  • Accuracy and Precision: Analyze spiked samples at different concentrations to determine recovery and precision.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of DDG that can be reliably detected and quantified.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality Behind Experimental Choices: LC-MS offers unparalleled sensitivity and specificity, making it the gold standard for lipid analysis, especially in complex matrices or when low concentrations of DDG are expected.[3] The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern (in MS/MS mode). The use of a stable isotope-labeled internal standard for DDG is highly recommended to correct for matrix effects and variations in instrument response, leading to highly accurate quantification.[3]

Experimental Workflow:

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing liposome Liposome Sample extraction Lipid Extraction (e.g., MTBE/Methanol) liposome->extraction int_std Internal Standard (Isotope-labeled DDG) int_std->extraction lc UPLC/HPLC Separation (Reversed-Phase C18) extraction->lc ms Mass Spectrometry (ESI-QTOF or Triple Quad) lc->ms xic Extracted Ion Chromatogram (XIC) ms->xic quantification Quantification (Peak Area Ratio to IS) xic->quantification Enzymatic_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Quantification liposome Liposome Sample (with lipid extraction) dag_kinase DAG Kinase (DAG -> PA) liposome->dag_kinase standard DDG Standard standard->dag_kinase lipase Lipase (PA -> G3P) dag_kinase->lipase gpo GPO (G3P -> H2O2) lipase->gpo probe Fluorometric Probe + H2O2 -> Fluorescence gpo->probe fluorometer Fluorescence Measurement probe->fluorometer quantification Quantification vs. Standard Curve fluorometer->quantification

Sources

Technical Comparison Guide: 1,2-Dicaprin as a Reference Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dicaprin (1,2-Didecanoyl-sn-glycerol) serves as a critical non-endogenous internal standard for the quantification of diacylglycerols (DAGs). While deuterated standards (e.g., 1,2-dipalmitoyl-d5-glycerol) remain the metrological "gold standard" for correcting matrix effects due to perfect co-elution, 1,2-Dicaprin offers a cost-effective, high-purity alternative that is biologically rare in mammalian systems.

The Verdict: 1,2-Dicaprin is the optimal "Fit-for-Purpose" standard for large-scale lipidomic profiling where the cost of deuterated standards is prohibitive, provided the user strictly controls for acyl migration —the spontaneous isomerization of 1,2-DAG to the thermodynamically stable 1,3-DAG.

Part 1: Technical Profile & Mechanism

Chemical Identity[1]
  • IUPAC Name: 1,2-Didecanoyl-sn-glycerol

  • Molecular Formula: C₂₃H₄₄O₅

  • Exact Mass: 400.3189 Da

  • Key Feature: Contains two medium-chain (C10:0) saturated fatty acids.[1][2][3]

Why C10:0 Matters

In mammalian lipidomics, endogenous DAGs typically contain long-chain fatty acids (C16, C18, C20). The presence of C10:0 chains in 1,2-Dicaprin ensures:

  • Spectral Distinctness: Its precursor/product ion transitions do not overlap with common endogenous lipids.

  • Chromatographic Separation: In Reverse-Phase (RP) LC, 1,2-Dicaprin elutes significantly earlier than C16/C18 species. This separates the standard from the "ion suppression zone" of highly abundant phospholipids, though it necessitates careful assessment of retention-time-dependent matrix effects.

Part 2: Comparative Analysis

The following table objectively compares 1,2-Dicaprin against the primary alternatives in quantitative lipidomics.

Table 1: Performance Comparison of DAG Internal Standards
Feature1,2-Dicaprin (C10:0) Deuterated Standards (e.g., d5-1,2-DPG) Odd-Chain DAGs (e.g., C15:0)
Cost Efficiency High ($)Low (

$)
Medium (

)
Endogenous Overlap Negligible (Rare in mammals)None (Mass shift)Low (Trace amounts possible)
Matrix Correction Moderate (Elutes early; different ionization environment)Excellent (Co-elutes with analyte; identical ionization)Good (Elutes closer to analytes than C10)
Isomerization Risk High (Susceptible to 1,2

1,3 shift)
High (Susceptible to 1,2

1,3 shift)
High
Ionization Mode Ammonium Adduct

Ammonium Adduct

Ammonium Adduct

Primary Use Case Large cohorts, routine profiling, method developmentAbsolute quantification, clinical validationAlternative if C10 is present in sample
Deep Dive: The Isomerization Challenge

The validity of 1,2-Dicaprin as a standard depends entirely on maintaining its sn-1,2 stereochemistry. Biologically, 1,2-DAGs are active second messengers (activating Protein Kinase C), whereas 1,3-DAGs are generally inactive metabolic byproducts.

If your standard isomerizes to 1,3-Dicaprin during storage or extraction, your quantification will be skewed because 1,3-isomers often have different ionization efficiencies and retention times.

AcylMigration DAG12 1,2-Dicaprin (Signaling Active) Intermediate Cyclic Intermediate (Orthoester) DAG12->Intermediate Nucleophilic Attack (OH group on Carbonyl) DAG13 1,3-Dicaprin (Thermodynamically Stable) Intermediate->DAG13 Acyl Shift (Fast in protic solvents/heat) Factor1 Risk Factor: High pH (>7.0) Factor1->Intermediate Factor2 Risk Factor: Silica Chromatography Factor2->Intermediate

Figure 1: Mechanism of Acyl Migration. The 1,2-DAG spontaneously rearranges to the more stable 1,3-DAG via a cyclic intermediate. This process is accelerated by heat, basic pH, and polar surfaces (e.g., silica).

Part 3: Experimental Validation & Protocols

To use 1,2-Dicaprin effectively, you must employ a "Self-Validating" workflow that monitors extraction efficiency and prevents isomerization.

Workflow Visualization

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike 1,2-Dicaprin IS (Pre-Extraction) Sample->Spike Extract Liquid-Liquid Extraction (MTBE or Folch) Spike->Extract Validation CRITICAL STEP: Keep T < 4°C Avoid Acid/Base extremes Extract->Validation LC LC Separation (C18 Reverse Phase) Validation->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification Ratio: Analyte Area / IS Area MS->Data

Figure 2: Quantitative Lipidomics Workflow. Note the critical control point at extraction to prevent isomerization.

Protocol 1: Isomerization-Free Extraction

Rationale: Standard Folch or Bligh-Dyer extractions can induce acyl migration if the sample warms up or sits on silica phases. Source Grounding: Adapted from Lipid Maps best practices [1].

  • Preparation: Prepare 1,2-Dicaprin stock in chloroform (NOT methanol, as protic solvents accelerate migration). Store at -20°C.

  • Spiking: Add 1,2-Dicaprin to the sample before adding solvents to account for extraction recovery.

  • Extraction (MTBE Method):

    • Use ice-cold Methyl tert-butyl ether (MTBE) and Methanol.

    • Crucial: Perform all steps on ice.

    • Avoid: Do not use silica-based Solid Phase Extraction (SPE) for cleanup unless absolutely necessary, as silica catalyzes the 1,2

      
       1,3 shift.
      
  • Drying: Evaporate solvents under nitrogen stream at ambient temperature (never heat >30°C).

Protocol 2: LC-MS/MS Quantification

Rationale: DAGs are neutral lipids and do not ionize easily. They are best detected as ammonium adducts


.
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate.

    • Note: Ammonium formate is essential to drive the formation of

      
       adducts [2].
      
  • MS Transitions (MRM):

    • Precursor:

      
       418.4 
      
      
      
    • Product:

      
       229.2 (Loss of one fatty acid chain + ammonia + water characteristic fragment).
      
    • Self-Validation: Monitor the transition for 1,3-Dicaprin (if chromatographically separated) to confirm standard purity in every batch.

Data Interpretation: The "Early Elution" Factor

Because 1,2-Dicaprin (C10) elutes earlier than endogenous C16/C18 DAGs, it experiences a different matrix background.

  • Correction Factor: When validating this method, you must run a "Matrix Factor" experiment (post-extraction spike vs. solvent spike) to compare the suppression of 1,2-Dicaprin vs. the suppression of long-chain DAGs. If they differ by >15%, a deuterated standard is required for absolute quantification.

References

  • LIPID MAPS® Lipidomics Gateway. (2024). Lipid Classification and Nomenclature Guidelines. Retrieved from [Link]

  • Avanti Polar Lipids. (2024). 1,2-didecanoyl-sn-glycerol (10:0 DG) Product Information & Handling. Retrieved from [Link]

  • Murphy, R. C., & Axelsen, P. H. (2011). Mass spectrometric analysis of long-chain lipids.[4][5] Mass Spectrometry Reviews. Retrieved from [Link]

  • Li, L., et al. (2014). Isomerization of diacylglycerols: a critical issue in lipidomics. Journal of Chromatography A. Retrieved from [Link]

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A Senior Application Scientist's Guide to Diacylglycerols: Unveiling the Biological Activity of Synthetic vs. Natural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, second messengers play a pivotal role in relaying extracellular signals to intracellular targets. Among these crucial molecules is diacylglycerol (DAG), a lipid second messenger that orchestrates a multitude of cellular processes primarily through the activation of Protein Kinase C (PKC) isozymes. While naturally occurring DAGs are transient players in the signaling cascade, the advent of synthetic DAG analogs has provided researchers with powerful tools to dissect and manipulate these pathways with greater precision. This guide provides an in-depth comparison of the biological activities of synthetic versus natural diacylglycerols, offering experimental insights and protocols to aid in the judicious selection and application of these critical research tools.

The Dichotomy of Diacylglycerols: Fleeting Signals vs. Stable Probes

Natural Diacylglycerols: The Endogenous Transients

Endogenous sn-1,2-diacylglycerols are generated at the cell membrane through the enzymatic cleavage of phospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). This event is typically triggered by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). The newly formed DAG remains membrane-bound, where it recruits and activates conventional (cPKCs: α, βI, βII, γ) and novel (nPKCs: δ, ε, η, θ) PKC isozymes.[1]

A defining characteristic of natural DAG signaling is its transient nature. The cellular half-life of these molecules is short, as they are rapidly metabolized by diacylglycerol kinases (DGKs), which phosphorylate DAG to phosphatidic acid (PA), or by diacylglycerol lipases, which hydrolyze DAG.[2] This rapid turnover ensures a tight regulation of PKC activity, allowing for precise and localized signaling events.

Synthetic Diacylglycerols: Engineering Stability and Specificity

To overcome the limitations imposed by the metabolic instability of natural DAGs, a diverse arsenal of synthetic analogs has been developed. These molecules are designed to mimic the essential structural features of natural DAGs required for PKC activation while incorporating modifications that confer greater stability and, in some cases, isoform-selective binding. Prominent examples include cell-permeable analogs like sn-1,2-dioctanoyl-sn-glycerol (DiC8) and 1-oleoyl-2-acetyl-sn-glycerol (OAG), as well as more sophisticated molecules like diacylglycerol-lactones (DAG-lactones).[1][3][4]

The primary advantage of synthetic DAGs lies in their prolonged biological activity, which allows for sustained activation of PKC and facilitates the study of downstream signaling events. Furthermore, the structural diversity of synthetic analogs has enabled the development of probes with varying potencies and selectivities for different PKC isozymes, offering a more nuanced approach to investigating the roles of individual isoforms.[5]

Comparative Analysis of Biological Activity

The choice between a natural and a synthetic diacylglycerol fundamentally depends on the experimental question. Here, we compare their key biological activities.

Potency and Affinity for Protein Kinase C

The potency of a DAG analog is a measure of the concentration required to elicit a biological response, such as PKC activation. This is often quantified by the half-maximal effective concentration (EC50) for kinase activation or the inhibitory constant (Ki) for binding to the C1 domain of PKC.

While direct, comprehensive comparative tables are scarce in the literature, available data indicate that synthetic modifications can significantly enhance binding affinity. For instance, DAG-lactones, which constrain the glycerol backbone into a conformation that mimics the bound state, exhibit high affinity for PKC, often in the nanomolar range, which is a significant improvement over some natural DAGs.[5] It has been reported that 1-oleolyl-2-acetyl-sn-glycerol has a Ki of 230 nM.[5]

Table 1: Comparative Binding Affinities (Ki) of Representative Diacylglycerol Analogs for PKC

CompoundTypeTargetKi (nM)Reference
1-Oleoyl-2-acetyl-sn-glycerolNatural AnalogPKC230[5]
Racemic DAG-lactone (1)SyntheticPKCα~100-200[5]
(R)-DAG-lactone (4)SyntheticPKCα11.5[5]
Phorbol 12,13-dibutyrate (PDBu)Natural ProductPKC1.6[5]

Note: Ki values are a measure of the ligand's ability to displace a bound radiolabeled phorbol ester, with lower values indicating higher affinity.[5]

Isoform Selectivity

The PKC family comprises multiple isozymes with distinct and sometimes opposing cellular functions.[5] Therefore, the ability to selectively activate specific isoforms is of paramount importance for dissecting their individual roles. Natural DAGs generally exhibit limited isoform selectivity.[6] In contrast, medicinal chemistry efforts have led to the development of synthetic DAGs, particularly DAG-lactones, with varying degrees of selectivity for different PKC isoforms. This selectivity often arises from subtle differences in the C1 domains of the PKC isozymes and how they accommodate the specific side chains of the synthetic ligands.[5]

For example, studies have shown that certain DAG-lactones can preferentially activate PKCα over PKCδ, or vice versa, depending on their chemical structure.[7] This isoform-selective activation can lead to distinct downstream cellular responses.

Metabolic Stability and Duration of Action

As previously mentioned, the rapid metabolism of natural DAGs results in a transient signaling event. In contrast, many synthetic DAGs are designed to be more resistant to enzymatic degradation. For instance, the commonly used synthetic analog, phorbol 12-myristate 13-acetate (PMA), is not readily metabolized, leading to prolonged and often non-physiological activation of PKC. While this property is useful for inducing strong and sustained responses, it can also lead to the downregulation of PKC expression and may not accurately reflect the dynamics of endogenous signaling.

DAG-lactones offer a middle ground, providing enhanced stability compared to natural DAGs but without the extreme persistence of phorbol esters, making them valuable tools for studying more physiologically relevant signaling events.[8]

Experimental Workflows and Protocols

To rigorously compare the biological activities of natural and synthetic diacylglycerols, a combination of in vitro and cell-based assays is essential.

In Vitro Protein Kinase C Activity Assay

This assay directly measures the ability of a DAG analog to activate purified PKC by quantifying the phosphorylation of a specific substrate. The classic method utilizes [γ-³²P]ATP as a phosphate donor.

Principle: Activated PKC transfers the radiolabeled gamma-phosphate from [γ-³²P]ATP to a serine or threonine residue on a substrate peptide. The amount of incorporated radioactivity is then quantified to determine kinase activity.

Diagram of the In Vitro PKC Activity Assay Workflow:

in_vitro_pkc_assay cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_separation Separation & Quantification PKC Purified PKC Incubate Incubate at 30°C PKC->Incubate Substrate Substrate Peptide Substrate->Incubate Lipids Phospholipid Vesicles + DAG Analog Lipids->Incubate ATP [γ-32P]ATP ATP->Incubate Spot Spot onto P81 paper Incubate->Spot Stop reaction Wash Wash to remove unincorporated ATP Spot->Wash Scintillation Scintillation Counting Wash->Scintillation

Caption: Workflow for the in vitro PKC activity assay.

Step-by-Step Protocol: [9][10]

  • Prepare Lipid Vesicles:

    • In a glass tube, mix phosphatidylserine (PS) and the diacylglycerol analog (natural or synthetic) in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in an appropriate buffer (e.g., 20 mM HEPES, pH 7.4) by vortexing or sonication to form small unilamellar vesicles.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube, combine the reaction buffer (containing MgCl₂, CaCl₂, and DTT), the prepared lipid vesicles, the PKC substrate peptide (e.g., a specific peptide with a PKC phosphorylation site), and the purified PKC enzyme.

    • Pre-incubate the mixture for a few minutes at 30°C.

  • Initiate the Reaction:

    • Start the reaction by adding [γ-³²P]ATP to the mixture.

  • Incubation:

    • Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes). The reaction time should be within the linear range of the assay.

  • Stop the Reaction and Separate:

    • Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

    • Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify Phosphorylation:

    • Place the washed P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of the enzyme (e.g., in pmol of phosphate incorporated per minute per mg of enzyme) for each concentration of the DAG analog.

    • Plot the activity as a function of the DAG analog concentration to determine the EC50 value.

Cell-Based PKC Translocation Assay

This assay visualizes the activation of PKC in living or fixed cells by monitoring its movement from the cytosol to cellular membranes upon stimulation with a DAG analog.

Principle: In resting cells, most PKC isoforms are localized in the cytosol. Upon activation by DAG, they translocate to the plasma membrane, Golgi apparatus, or other cellular compartments. This translocation can be visualized using immunofluorescence microscopy by staining for the endogenous PKC or by expressing a fluorescently tagged PKC fusion protein (e.g., PKC-GFP).

Diagram of the PKC Translocation Assay Workflow:

pkc_translocation_assay cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_staining Fixation & Staining cluster_imaging Imaging & Analysis Culture Culture cells on coverslips Transfect Transfect with PKC-GFP (optional) Culture->Transfect Stimulate Treat with DAG analog Culture->Stimulate Transfect->Stimulate Fix Fix cells Stimulate->Fix Permeabilize Permeabilize Fix->Permeabilize Block Block Permeabilize->Block PrimaryAb Incubate with primary antibody Block->PrimaryAb SecondaryAb Incubate with fluorescent secondary antibody PrimaryAb->SecondaryAb Microscopy Fluorescence Microscopy SecondaryAb->Microscopy Quantify Quantify membrane translocation Microscopy->Quantify

Sources

Technical Guide: Assessing Endotoxin Levels in 1,2-Didecanoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Didecanoyl-sn-glycerol (10:0 DG) is a synthetic short-chain diacylglycerol (DAG) widely utilized as a cell-permeable activator of Protein Kinase C (PKC). However, its amphiphilic lipid nature presents a distinct challenge for bacterial endotoxin testing (BET). Standard aqueous LAL (Limulus Amebocyte Lysate) assays frequently fail due to lipid masking —a phenomenon where endotoxin molecules (LPS) are sequestered within lipid micelles, rendering them undetectable to the assay enzymes.

This guide compares the three primary detection modalities (Gel Clot, Kinetic Chromogenic, and Recombinant Factor C) and establishes a validated workflow to overcome the "Low Endotoxin Recovery" (LER) effect common in lipid samples.

Key Recommendation: For 1,2-Didecanoyl-sn-glycerol, the Kinetic Chromogenic LAL or Recombinant Factor C (rFC) assays are superior to Gel Clot methods, provided samples are pre-solubilized in organic solvents (DMSO/Ethanol) and diluted to non-inhibitory concentrations.

The Biological Imperative: Why Purity Matters

In drug development and signaling research, the distinction between the intended effect of the analyte and the unintended effect of the contaminant is critical.

  • The Analyte (10:0 DG): Mimics physiological DAG to activate PKC isoforms, regulating cell proliferation and apoptosis.

  • The Contaminant (Endotoxin/LPS): Activates Toll-like Receptor 4 (TLR4), triggering NF-κB and inflammatory cytokine release.

The Confounding Factor: Both PKC activation and TLR4 signaling can lead to overlapping downstream effects (e.g., MAPK pathway activation). If your 10:0 DG sample contains hidden endotoxin, your "PKC response" may actually be an inflammatory immune response.

The Physicochemical Challenge: Lipid Masking

Endotoxins are amphipathic lipopolysaccharides. When 1,2-Didecanoyl-sn-glycerol is introduced into an aqueous environment (even with dispersion), it forms supramolecular structures (micelles or liposomes).

  • Mechanism: The hydrophobic Lipid A tail of the endotoxin inserts itself into the hydrophobic core of the 10:0 DG micelle.

  • Result: The active site of the endotoxin is physically "hidden" from the Factor C enzyme in the LAL reagent. This results in false negatives (LER).

Visualization: The Masking Mechanism

LipidMasking LPS Free Endotoxin (LPS) DAG 1,2-Didecanoyl-sn-glycerol (Micelle Formation) LPS->DAG Hydrophobic Interaction FactorC LAL Factor C Enzyme LPS->FactorC Binding Complex LPS-DAG Complex (LPS Hydrophobic Tail Trapped) DAG->Complex Complex->LPS Release Complex->FactorC Steric Hindrance Reaction Enzymatic Cascade (Detection) FactorC->Reaction NoReaction No Reaction (False Negative) FactorC->NoReaction Active Site Blocked Solvent Organic Solvent (DMSO/EtOH) Solvent->Complex Disrupts Micelles

Figure 1: Mechanism of Low Endotoxin Recovery (LER) in lipid samples. The hydrophobic nature of 10:0 DG sequesters LPS, preventing Factor C activation unless micelles are disrupted by solvents.

Method Comparison Guide

The following table compares the efficacy of standard BET methods specifically for 1,2-Didecanoyl-sn-glycerol.

FeatureGel Clot LAL Kinetic Chromogenic LAL Recombinant Factor C (rFC)
Methodology Qualitative (Clot/No Clot)Quantitative (Colorimetric Rate)Quantitative (Fluorescence)
Lipid Compatibility Poor. Lipids alter viscosity and emulsion opacity, making clot detection subjective and difficult.Moderate. Turbidity of lipid emulsions can interfere with optical density (OD) readings at 405 nm.High. Fluorescence endpoint is less sensitive to turbidity/color interference than absorbance.
Sensitivity Low (0.03 – 0.125 EU/mL)High (0.005 – 50 EU/mL)High (0.005 – 50 EU/mL)
Specificity Low. Susceptible to β-glucan interference (Factor G pathway).Low. Susceptible to β-glucan interference.High. Specific to LPS (No Factor G pathway).
Suitability for 10:0 DG Not Recommended. Recommended (with strict solvent control).Highly Recommended (Best for complex matrices).

Validated Experimental Protocol

This workflow addresses the solubility of 10:0 DG and the inhibition caused by organic solvents.

Prerequisites:

  • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (Endotoxin-free).

  • Reagent: Kinetic Chromogenic LAL Kit or rFC Kit.

  • Buffer: MgCl₂ fortified buffer (lipids can chelate divalent cations required for the LAL reaction).

Step 1: Sample Solubilization

1,2-Didecanoyl-sn-glycerol is poorly soluble in water. Direct addition to water creates an emulsion that masks endotoxin.

  • Weigh the 10:0 DG sample in a depyrogenated glass vial.

  • Dissolve in 100% Ethanol or DMSO to create a stock solution (e.g., 10 mg/mL).

    • Note: DMSO is often preferred for LAL compatibility over ethanol, but both are inhibitory at high concentrations.

Step 2: Dilution to MVD (Maximum Valid Dilution)

LAL enzymes are inhibited by organic solvents. Typically, DMSO/Ethanol concentrations must be < 1-2% in the final reaction well.

  • Calculate the Endotoxin Limit for your sample (Formula:

    
    , where 
    
    
    
    EU/kg for parenteral drugs).
  • Perform a serial dilution of the Stock Solution using Endotoxin-Free Water (LRW) .

  • Target: Dilute until the solvent concentration is ≤ 1%.

    • Example: If Stock is in 100% DMSO, a 1:100 dilution yields 1% DMSO.

Step 3: Positive Product Control (PPC) - The Critical Check

You cannot trust a negative result in a lipid sample without a valid PPC.

  • Spike: Add a known amount of Standard Endotoxin (CSE) to your diluted 10:0 DG sample (e.g., spike to 0.5 EU/mL).

  • Test: Run the assay.

  • Validation Criteria: The recovery of the spike must be between 50% and 200% .

    • If recovery < 50%: Inhibition/Masking is occurring. Dilute further (if sensitivity allows) or use a dispersion buffer containing MgCl₂.

Visualization: The Optimized Workflow

Workflow Start Raw 1,2-Didecanoyl-sn-glycerol Step1 Step 1: Solubilization Dissolve in 100% DMSO/EtOH Start->Step1 Step2 Step 2: Dilution Dilute 1:100 with Water/Buffer (Final Solvent < 1%) Step1->Step2 Step3 Step 3: PPC Preparation Spike aliquot with 0.5 EU/mL LPS Step2->Step3 Decision Check Spike Recovery Step3->Decision Pass Recovery 50-200% Valid Assay Decision->Pass Pass Fail Recovery < 50% Inhibition/Masking Decision->Fail Fail Retry Action: Increase Dilution or Add MgCl2 Buffer Fail->Retry Retry->Step2

Figure 2: Step-by-step workflow for assessing endotoxins in lipid samples, emphasizing the critical spike recovery check.

Data Analysis & Interpretation

When analyzing results for 10:0 DG, use the following logic to interpret the data:

ResultSpike Recovery (PPC)InterpretationAction
< LOD 50% - 200%Valid Negative. Sample is clean.Release sample.
> Limit 50% - 200%Valid Positive. Sample is contaminated.Discard or repurify.
< LOD < 50%Invalid (Inhibition). Lipid masking or solvent inhibition active.Dilute further.
> Limit > 200%Invalid (Enhancement). Rare in lipids, usually glucan interference (if using LAL).Switch to rFC or use Glucan-blocking buffer.

LOD = Limit of Detection

References

  • Reich, J., et al. (2020). Comparison of LAL and rFC Assays—Participation in a Proficiency Test Program between 2014 and 2019. Microorganisms.[1][2][3][4][5][6][7] [Link]

  • FDA. (2012). Guidance for Industry: Pyrogen and Endotoxins Testing: Questions and Answers. U.S. Food and Drug Administration. [Link]

  • Bolden, J., & Smith, K. (2017). Endotoxin Testing of Lipids and Liposomal Formulations: Overcoming the Challenges. American Pharmaceutical Review. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 1,2-Didecanoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the disposal of 1,2-Didecanoyl-sn-glycerol (1,2-DDG) . It is designed for laboratory personnel to ensure compliance with Environmental Health & Safety (EHS) standards and to maintain the integrity of biological research environments.

Executive Summary

1,2-Didecanoyl-sn-glycerol (CAS: 60514-49-0) is a cell-permeable diacylglycerol (DAG) analog used primarily to activate Protein Kinase C (PKC) .[1][2][3][4][5] While it generally exhibits low acute toxicity compared to volatile organic compounds, its potent biological activity as a signal transduction modulator necessitates strict containment. Disposal protocols must prioritize preventing environmental release to avoid disrupting aquatic endocrine and signaling systems.

Key Disposal Principle: Treat as a bioactive lipid . The primary disposal pathway is determined by the matrix (solvent vs. aqueous media) rather than the lipid itself.

Part 1: Hazard Profiling & Risk Assessment

Before initiating disposal, you must classify the material based on its current state.

ParameterTechnical SpecificationOperational Implication
Chemical Class Synthetic Lipid (Diacylglycerol)Hydrophobic; requires organic solvents for cleaning.[4][5]
Bioactivity PKC Activator (Signal Transduction)Do not dispose of active stock solutions down the drain.[4][5][6]
Solubility DMSO, Ethanol, ChloroformWaste stream is dictated by the solvent's flammability or halogenation.[4][5]
Stability Stable at -20°C; HydrolyzableSusceptible to hydrolysis in high pH; biodegradable over time.[4][5]
The "Hidden" Hazard: Solvent Carriers

1,2-DDG is rarely used in its pure solid form during experiments. It is almost always dissolved in DMSO (Dimethyl sulfoxide) or Ethanol .

  • DMSO: Penetrates skin and carries dissolved compounds into the bloodstream. Handle with double nitrile gloves.

  • Ethanol: Flammable (EPA Waste Code D001).

Part 2: Waste Stream Segregation Protocols

Stream A: High-Concentration Stock Solutions (>1 mM)

Context: Expired stock vials or leftover aliquots in DMSO/Ethanol. Directive: Chemical Incineration.

  • Do NOT dilute with water. Adding water to hydrophobic stocks may cause precipitation and clog liquid waste lines.

  • Segregate based on the solvent:

    • Non-Halogenated: If dissolved in Ethanol or DMSO.

    • Halogenated: If dissolved in Chloroform or Methylene Chloride.

  • Container: Transfer to a High-Density Polyethylene (HDPE) or glass waste container labeled "Organic Solvents with Bioactive Lipids."

Stream B: Aqueous Cell Culture Waste (µM concentrations)

Context: Spent media containing 1,2-DDG after cell treatment. Directive: Bio-Inactivation followed by Drain Disposal (if permitted) or Liquid Chemical Waste.

  • Scientific Logic: At micromolar concentrations (typically 1-100 µM), the lipid load is negligible. The primary risk is the biological material (cells/virus).

  • Protocol:

    • Aspirate media into a trap containing 10% Sodium Hypochlorite (Bleach) .

    • Allow 30 minutes of contact time. The high pH of bleach aids in the hydrolysis of the ester bonds in 1,2-DDG, effectively deactivating the lipid structure [1].

    • Dispose of the neutralized liquid down the sanitary sewer with copious water (check local institutional guidelines; some strict regions require all chemical-treated media to go to chemical waste).

Stream C: Solid Contaminated Waste

Context: Pipette tips, serological pipettes, and empty vials. Directive: Double-Bagged Biohazard or Chemical Solids.

  • Trace Contamination: Tips used for aqueous media go to Biohazard Waste (Red Bag/Box) for autoclaving/incineration.

  • Gross Contamination: Tips used for pure stock transfer should be placed in a Solid Chemical Waste container (often a clear bag or bucket labeled for chemical debris) to prevent solvent fumes in the biohazard bin.

Part 3: Visual Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalFlow Start Start: Identify Waste State IsSolid Is the waste Solid or Liquid? Start->IsSolid LiquidType Liquid Type? IsSolid->LiquidType Liquid SolidType Contamination Level? IsSolid->SolidType Solid StockSol High Conc. Stock (DMSO/Ethanol) LiquidType->StockSol >1 mM (Solvent) Aqueous Dilute Aqueous (Cell Media) LiquidType->Aqueous <100 µM (Media) SolventCheck Check Solvent Type StockSol->SolventCheck BioCheck Biologicals Present? Aqueous->BioCheck NonHalo Non-Halogenated Organic Waste SolventCheck->NonHalo DMSO/EtOH Halo Halogenated Organic Waste SolventCheck->Halo Chloroform Bleach Add 10% Bleach (Hydrolysis & Kill) BioCheck->Bleach Yes (Cells/Virus) ChemLiq Liquid Chemical Waste BioCheck->ChemLiq No (Pure Buffer) Drain Sanitary Sewer (If permitted) Bleach->Drain Standard Bleach->ChemLiq Strict Local Rules GrossStock Gross Stock Residue (Vials/Tips) SolidType->GrossStock TraceMedia Trace Media Residue (Pipettes/Flasks) SolidType->TraceMedia SolidChem Solid Chemical Waste (Incineration) GrossStock->SolidChem BioBag Biohazard Waste (Autoclave) TraceMedia->BioBag

Figure 1: Decision matrix for 1,2-Didecanoyl-sn-glycerol waste streams. Colors indicate hazard level: Red (Chemical/High Hazard), Green (Biological/Treatable), Yellow (Decision Point).

Part 4: Emergency Spill Management

In the event of a spill involving a concentrated stock solution (>10 mg/mL):

  • Isolate: Evacuate the immediate area if the solvent is volatile (e.g., Chloroform).

  • PPE: Don safety goggles, lab coat, and double nitrile gloves . (DMSO permeates single gloves quickly).

  • Contain:

    • Use a solvent absorbent pad or vermiculite.

    • Do not use paper towels for halogenated solvents if avoidable (creates flammable solid waste).

  • Clean:

    • Wipe the area with 70% Ethanol and detergent to solubilize the lipid residue.

    • Place all spill debris into a sealed bag and label as "Hazardous Waste: Solvent Debris."

  • Report: Notify your Lab Safety Officer (LSO).

Part 5: Regulatory Compliance (US Focus)

  • EPA Classification: 1,2-DDG itself is not listed on the EPA P-list or U-list (Acute Hazardous Wastes) [2]. However, waste determination is usually driven by the ignitability (D001) of the solvent carrier (Ethanol) or the toxicity of the solvent (Chloroform - D022) [3].

  • Drain Disposal: The Clean Water Act prohibits the discharge of "fats, oils, or greases" (FOG) that may cause obstruction. While experimental quantities of 1,2-DDG are below FOG thresholds, bulk disposal down the drain is a violation. Always use chemical waste streams for bulk lipids.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed Wastes (F, K, P, and U Lists). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Characteristic Hazardous Wastes (D Codes). Retrieved from [Link]

Sources

Personal protective equipment for handling 1,2-Didecanoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Analysis: The "Trojan Horse" Risk

As researchers, we often categorize risks into "Acute Toxicity" (acids, cyanides) or "Biohazards" (viruses). 1,2-Didecanoyl-sn-glycerol (1,2-DDG) falls into a dangerous gray area: Bioactive Lipids. [1]

While the Safety Data Sheet (SDS) may classify 1,2-DDG merely as an irritant (H315/H319), this assessment ignores its biological function. 1,2-DDG is a cell-permeable analog of diacylglycerol (DAG). It is designed specifically to bypass the cell membrane and potently activate Protein Kinase C (PKC) .

The Critical Safety Insight: The danger is not chemical burns; it is unintentional signal transduction . If 1,2-DDG penetrates your skin (often facilitated by solvents like DMSO), it does not just "burn"—it activates cellular proliferation and differentiation pathways systemically. In certain contexts, PKC activators act as tumor promoters .

Your PPE strategy must therefore focus on preventing transdermal absorption and solvent-vectoring .

Biological Mechanism & Risk Visualization[1]

To understand the safety protocol, you must understand the mechanism. 1,2-DDG mimics endogenous signaling molecules but with enhanced stability and permeability.

PKC_Activation_Risk cluster_0 The 'Trojan Horse' Effect DDG 1,2-DDG (Exogenous Lipid) Skin Stratum Corneum (Skin Barrier) DDG->Skin Permeates Solvent Solvent Vector (DMSO/Ethanol) Solvent->DDG Solubilizes Solvent->Skin Disrupts Barrier Cell Intracellular Space Skin->Cell Entry PKC Protein Kinase C (C1 Domain) Cell->PKC Binds/Activates Effect Tumor Promotion Cell Proliferation Inflammation PKC->Effect Downstream Signaling

Figure 1: The "Trojan Horse" mechanism where solvents (DMSO) facilitate the entry of 1,2-DDG into the cell, leading to unintended PKC activation.

PPE Selection Matrix

The choice of gloves is dictated by the solvent , not just the lipid. 1,2-DDG is lipophilic; once dissolved in a carrier, it adopts the permeation characteristics of that carrier.

PPE ComponentStandard Handling (Powder/Oil)Solvated Handling (DMSO/Ethanol)Scientific Rationale
Hand Protection Nitrile (Single layer, 0.11mm)Nitrile (Double Gloved) or Laminate Film DMSO permeates standard nitrile in <10 mins, carrying the lipid with it.[1] Double gloving provides a "sacrificial" outer layer.
Eye Protection Safety Glasses (Side shields)Chemical Splash Goggles Lipids in solvents have low surface tension and splash easily.[1] Eye contact allows rapid systemic absorption.
Body Protection Lab Coat (Cotton/Poly)Lab Coat + Impervious Apron Cotton absorbs solvents, keeping the bioactive agent against the skin.[1] An apron prevents saturation.
Respiratory N95 (if dusting)Fume Hood (Mandatory)While 1,2-DDG is not volatile, the solvents are.[1] Inhalation of solvent vapors can facilitate mucosal absorption of the lipid.

Operational Workflow: From Storage to Bench

This protocol ensures the integrity of the lipid (preventing oxidation) and the safety of the operator.

Phase A: Preparation & Aliquoting
  • Context: 1,2-DDG is prone to oxidation (acyl migration). It is often supplied as an oil or waxy solid.

  • The "No-Plastic" Rule: Lipids adhere to polypropylene (tubes/tips). Use Glass or Teflon. [2]

  • Equilibration: Remove the vial from -20°C storage. Allow it to reach room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture, causing hydrolysis of the ester bonds.

  • Inert Gas Shielding: Work under a gentle stream of Nitrogen or Argon.

    • Why? Prevents oxidation of the fatty acid chains.

  • Primary Solubilization:

    • Add solvent (e.g., DMSO) directly to the glass vial.

    • Safety Stop: At this moment, the risk profile spikes. You have created a skin-permeable bioactive agent.

Phase B: Application (The Danger Zone)

When treating cells, you are handling the "Trojan Horse" mixture.

  • Double Glove: Put on a second pair of nitrile gloves immediately before handling the solution.

  • Glass Transfer: Use glass Hamilton syringes or glass pipettes. Avoid plastic tips unless they are "Low Retention" and compatible with DMSO.

  • Change Frequency: Change the outer pair of gloves immediately if a splash occurs. Do not wait for "burning" sensations (you won't feel the lipid entering).

Handling_Workflow Start Remove from -20°C Warm Equilibrate to RT (Prevent Condensation) Start->Warm Open Open under Argon/N2 Warm->Open Solvent Add Solvent (DMSO/EtOH) **HIGH RISK STEP** Open->Solvent Aliquot Aliquot into Glass Vials (Avoid Plastic) Solvent->Aliquot Store Purge with Argon & Freeze Aliquot->Store

Figure 2: Step-by-step workflow emphasizing the critical risk point at solubilization.[1]

Disposal & Waste Management

Do not dispose of 1,2-DDG down the sink. Even in small quantities, bioactive lipids can disrupt aquatic ecosystems.

Waste StreamCompositionEPA/RCRA Code (Typical)Disposal Method
Solid Waste Contaminated gloves, paper towels, pipette tips.[1]N/A (Solid Debris)Biohazard/Chemical Incineration bin (Red Bag).[1]
Liquid Waste A 1,2-DDG dissolved in Ethanol/Methanol .[1]D001 (Ignitable)Flammable Organic Waste stream.[1]
Liquid Waste B 1,2-DDG dissolved in DMSO .[1]None (unless mixed)Non-Halogenated Organic Waste.[1][3] Note: Label clearly as "Contains Bioactive Lipids".
Liquid Waste C Cell culture media containing trace 1,2-DDG.[1]None Bleach inactivation (10%) followed by drain disposal (check local EHS).[1]

Emergency Procedures

Scenario: Skin Exposure to DMSO/1,2-DDG Solution

  • Do NOT scrub. Scrubbing increases blood flow and absorption.

  • Blot and Flush: Gently blot excess liquid with a dry absorbent. Immediately flush with copious water for 15 minutes.[4]

  • Soap: Use mild soap. Avoid alcohol-based sanitizers (they enhance penetration).

  • Report: Notify the safety officer. Mention "PKC Activator Exposure" to medical personnel so they monitor for systemic inflammatory responses, not just local burns.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 99363, 1,2-Didecanoyl-sn-glycerol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure and Notation. Retrieved from [Link]

Sources

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1,2-Didecanoyl-sn-glycerol
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1,2-Didecanoyl-sn-glycerol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.